Product packaging for 2-Furoyl isothiocyanate(Cat. No.:CAS No. 80440-95-5)

2-Furoyl isothiocyanate

Cat. No.: B1271967
CAS No.: 80440-95-5
M. Wt: 153.16 g/mol
InChI Key: ILQPDHJLKUOZTC-UHFFFAOYSA-N
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Description

2-Furoyl isothiocyanate is a useful research compound. Its molecular formula is C6H3NO2S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NO2S B1271967 2-Furoyl isothiocyanate CAS No. 80440-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQPDHJLKUOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374703
Record name 2-Furoyl isothiocyanate
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Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80440-95-5, 26172-44-1
Record name 2-Furoyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbonyl isothiocyanate
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Record name 80440-95-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what are the properties of 2-Furoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Furoyl Isothiocyanate: Properties, Synthesis, and Applications in Heterocyclic Chemistry and Drug Discovery

Introduction

This compound stands as a pivotal reagent in modern synthetic chemistry, particularly for researchers and scientists engaged in the construction of complex heterocyclic systems. As an acyl isothiocyanate, its chemical persona is defined by a highly reactive heterocumulene functional group (-N=C=S) directly conjugated with a carbonyl moiety, which is in turn attached to a furan ring. This unique structural arrangement confers a heightened electrophilicity upon the central carbon of the isothiocyanate group, making it an exceptionally versatile synthon for a multitude of chemical transformations.[1] For professionals in drug development, this compound serves as a gateway to novel molecular scaffolds, enabling the synthesis of diverse compound libraries with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[2][3][4][5] This guide provides a comprehensive technical overview of its core properties, synthetic methodologies, reactivity profile, and applications, grounded in established scientific principles and field-proven insights.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in a laboratory setting. These properties not only confirm the identity and purity of the substance but also inform decisions regarding reaction conditions, purification, and storage.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, including solvent selection and temperature control.

PropertyValueReference
CAS Number 80440-95-5[6][7]
Molecular Formula C₆H₃NO₂S[6]
Molecular Weight 153.16 g/mol [6][8]
Boiling Point 78 °C[6]
Density 1.3 g/mL[6]
Appearance Liquid (presumed)
Structural and Electronic Profile

The reactivity of this compound is a direct consequence of its electronic structure. The molecule possesses two primary electrophilic centers: the carbonyl carbon and, more significantly, the central carbon of the isothiocyanate group. The potent electron-withdrawing nature of the adjacent 2-furoyl group dramatically enhances the electrophilicity of the isothiocyanate carbon, rendering it highly susceptible to attack by a wide array of nucleophiles.[1] This electronic activation is the causal factor behind its utility as a superior building block compared to standard alkyl or aryl isothiocyanates.

Anticipated Spectroscopic Signature
  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two characteristic and intense absorption bands. A strong band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration, and a very strong, broad band in the 2000-2100 cm⁻¹ region, which is the hallmark of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would display signals corresponding to the three protons on the furan ring. These would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm), with coupling patterns characteristic of a 2-substituted furan.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would provide a clear fingerprint of the molecule's carbon skeleton. Key resonances would include the carbonyl carbon (δ ~160-170 ppm), the highly deshielded isothiocyanate carbon (δ ~130-140 ppm), and four distinct signals for the carbons of the furan ring.

PART 2: Synthesis and Reactivity

The synthesis of this compound is straightforward and typically relies on established methods for acyl isothiocyanate preparation. Its high reactivity dictates that it is often generated in situ and consumed directly in a subsequent reaction step.

Primary Synthetic Pathway

The most common and efficient method for preparing this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous aprotic solvent like acetone.[12][13][14] The reaction proceeds via a nucleophilic acyl substitution mechanism where the thiocyanate ion attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: In Situ Generation

This protocol describes the preparation of a solution of this compound for immediate use in subsequent reactions, a common practice that circumvents the need to isolate the often-unstable intermediate.[12][14]

Materials:

  • 2-Furoyl chloride (1.0 eq)

  • Potassium thiocyanate (KSCN), dried (1.0 eq)

  • Anhydrous acetone

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add potassium thiocyanate (1.0 eq).

  • Add anhydrous acetone to the flask to create a suspension.

  • Begin vigorous stirring under a positive pressure of nitrogen.

  • Add 2-furoyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous acetone, dropwise to the stirred suspension at room temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate (KCl) is indicative of the reaction's progress.

  • The resulting mixture, containing the in situ generated this compound, can be used directly for the next synthetic step.

Causality Insight: The use of anhydrous (dry) solvent is critical. Water can readily hydrolyze the starting 2-furoyl chloride and the product, this compound, which would significantly reduce the yield and purity of the desired product.

Core Reactivity: Nucleophilic Addition

The synthetic utility of this compound is dominated by the nucleophilic addition reaction at the central carbon of the -N=C=S group.[1] Amines, hydrazines, alcohols, and other nucleophiles readily attack this electrophilic center to form a variety of adducts, which are often intermediates for subsequent intramolecular cyclization reactions.

Caption: Nucleophilic addition of an amine to this compound.

PART 3: Applications in Synthesis and Drug Discovery

The true value of this compound is realized in its application as a versatile precursor for molecules of significant chemical and biological interest.

Gateway to Heterocyclic Systems

This reagent serves as a cornerstone for the synthesis of numerous five- and six-membered heterocyclic compounds.[2][3] The most fundamental transformation is its reaction with primary or secondary amines to produce 1,3-disubstituted or 1,1,3-trisubstituted thioureas, respectively.[12][15] These thiourea derivatives are not only stable final products but also key intermediates for further cyclizations.

Experimental Protocol: Synthesis of a 1-(2-Furoyl)thiourea Derivative

This self-validating protocol demonstrates the practical utility of the in situ generated reagent in a one-pot, two-step synthesis.[12][14]

Procedure:

  • Generate this compound in situ as described in the protocol above.

  • To the resulting reaction mixture, add a solution of the desired primary amine (e.g., 4-aminoacetophenone, 1.0 eq) dissolved in anhydrous acetone dropwise.

  • After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • The solid thiourea derivative will precipitate out of the solution.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Workflow for the one-pot synthesis of a thiourea derivative.

Beyond thioureas, this compound reacts with various binucleophiles to construct more complex ring systems, including:

  • 1,2,4-Triazolines

  • Thiadiazolidines

  • Quinazolines

  • Benzothiazoles, Benzoxazoles, and Benzimidazoles [2][3]

Relevance in Medicinal Chemistry

The isothiocyanate functional group is a well-recognized pharmacophore, with natural compounds like sulforaphane exhibiting potent anti-inflammatory and anticancer properties.[16][17] Synthetic isothiocyanates and their derivatives, particularly thioureas, are subjects of intense research in drug discovery.[4][5][18]

Derivatives synthesized from this compound have shown promising biological activities. For example, various 1-(2-furoyl)thiourea compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2][14] The furan ring itself is a common motif in many approved drugs. The ability of this compound to readily combine the furoyl scaffold with the versatile thiourea linkage provides a powerful strategy for generating novel molecules for high-throughput screening and lead optimization programs.

PART 4: Safety and Handling

As a reactive chemical intermediate, this compound and its precursors require careful handling to ensure laboratory safety.

  • Hazard Classification : The compound is classified as an irritant and harmful.[6] Isothiocyanates, in general, can be corrosive to skin and eyes and may act as skin sensitizers.[19][20][21] Its precursor, 2-furoyl chloride, is corrosive and causes severe skin burns and eye damage.[22]

  • Handling : Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][19] Avoid contact with skin and eyes and prevent inhalation of vapors.[7]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated area.[7] It should be stored away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent that serves as a cornerstone in modern organic synthesis. Its value is rooted in the electronically activated isothiocyanate group, which provides a reliable handle for constructing a vast array of nitrogen- and sulfur-containing heterocycles. For researchers in drug discovery, it represents an invaluable starting material for the rapid generation of molecular diversity, leading to the identification of new compounds with significant therapeutic potential. A firm grasp of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers scientists to fully exploit the synthetic potential of this important chemical building block.

References

An In-depth Technical Guide to 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Furoyl Isothiocyanate, a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and applications, with a focus on the practical causality behind experimental choices and protocols.

Core Chemical Identity and Properties

Fundamental Identifiers

This compound is a key synthetic intermediate characterized by the presence of a furan ring attached to an acyl isothiocyanate moiety. This unique combination of a heterocyclic aromatic system and a highly reactive functional group makes it a valuable building block for a diverse range of more complex molecules.

IdentifierValue
Chemical Name furan-2-carbonyl isothiocyanate
Synonym 2-Furoyl isothiocyate
CAS Number 80440-95-5[1][2][3]
Molecular Formula C₆H₃NO₂S[1]
Molecular Weight 153.16 g/mol [1]
Physicochemical Data
PropertyValue (for 2-Furoyl Chloride precursor)Source
Form Liquid[4]
Melting Point -2 °C[4]
Boiling Point 173-174 °C[4]
Density 1.324 g/mL at 25 °C[4]
The Acyl Isothiocyanate Functional Group: A Hub of Reactivity

To fully appreciate the utility of this compound, one must understand the chemical behavior of the acyl isothiocyanate group. This functional group features two primary electrophilic centers: the carbonyl carbon and the central carbon of the isothiocyanate (-N=C=S) heterocumulene system. The powerful electron-withdrawing effect of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it exceptionally susceptible to nucleophilic attack compared to standard alkyl or aryl isothiocyanates.[5] This heightened reactivity is the cornerstone of its synthetic utility, enabling the construction of diverse molecular scaffolds.

Synthesis and In Situ Generation

Primary Synthetic Pathway

This compound is most commonly and efficiently synthesized through the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN).[6][7] This reaction is typically performed in an anhydrous polar aprotic solvent, like acetone, to prevent hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.

The causality for this choice of reagents is clear: 2-furoyl chloride provides the necessary acyl scaffold with a good leaving group (chloride), while the thiocyanate anion serves as an effective "S=C=N" synthon. Anhydrous conditions are critical; the presence of water would lead to the rapid hydrolysis of 2-furoyl chloride back to 2-furoic acid, quenching the desired reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the acyl isothiocyanate proceeds via a classic nucleophilic acyl substitution mechanism. The thiocyanate ion (⁻SCN) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of this compound.[6]

G cluster_0 Synthesis of this compound R1 2-Furoyl Chloride Step1 Nucleophilic Acyl Substitution R1->Step1 R2 Potassium Thiocyanate (KSCN) R2->Step1 Solvent Anhydrous Acetone Solvent->Step1 solvent P1 This compound (Generated In Situ) Step1->P1 Byproduct Potassium Chloride (KCl) Step1->Byproduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: In Situ Generation and Use

Due to its reactivity and moisture sensitivity, this compound is almost exclusively prepared and used immediately (in situ) without isolation. This strategy minimizes degradation and maximizes yield in subsequent reactions.

Objective: To generate this compound in situ for immediate use in a subsequent reaction (e.g., thiourea synthesis).

Materials:

  • 2-Furoyl chloride (1.0 eq)

  • Potassium thiocyanate (KSCN), dried (1.0 eq)

  • Anhydrous acetone

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube or nitrogen inlet. All glassware must be thoroughly dried.

  • Reagent Addition: Add potassium thiocyanate (1.0 eq) to the flask, followed by anhydrous acetone to create a stirrable mixture.

  • Initiation: To the stirring suspension, add 2-furoyl chloride (1.0 eq) dropwise at room temperature.[6]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a potassium chloride precipitate. Typically, a reaction time of 1 hour is sufficient for the complete formation of the isothiocyanate.[6]

  • Immediate Use: The resulting mixture, containing the dissolved this compound and precipitated KCl, is used directly in the next synthetic step without purification.

Chemical Reactivity and Applications in Drug Discovery

The primary application of this compound is as a versatile electrophile for the synthesis of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.[5][8]

Reaction with Amines: Synthesis of 1-(2-Furoyl)thiourea Derivatives

The most prominent reaction of this compound is its condensation with primary and secondary amines. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate group.[6] This nucleophilic addition reaction is efficient and typically high-yielding, producing 1-(2-furoyl)thiourea derivatives. These thiourea scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][9][10]

G ITC This compound Reaction Nucleophilic Addition ITC->Reaction Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Product 1-(2-Furoyl)thiourea Derivative Reaction->Product

Caption: Synthesis of thiourea derivatives from this compound.

Experimental Protocol: One-Pot Synthesis of 1-(2-Furoyl)thioureas

This protocol demonstrates the efficiency of the one-pot, two-step procedure where the isothiocyanate is generated and immediately trapped with an amine.

Objective: To synthesize a 1-(2-furoyl)thiourea derivative from 2-furoyl chloride and an amine.

Procedure:

  • Generate Isothiocyanate: Follow the in situ generation protocol described in Section 2.3.

  • Amine Addition: After the 1-hour stir time for isothiocyanate formation, add a solution of the desired primary or secondary amine (1.0 eq) dissolved in anhydrous acetone dropwise to the reaction mixture.[6]

  • Condensation: Heat the resulting mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Reflux times can vary from 3 to 5 hours depending on the amine used.[6]

  • Workup & Purification: Upon completion, cool the reaction mixture. Pour the mixture into cold water to precipitate the crude thiourea product. The solid can then be collected by filtration and purified by recrystallization, typically from ethanol.

Spectroscopic Characterization

Accurate characterization is essential for confirming the successful synthesis of this compound and its derivatives.

Spectroscopic DataExpected Characteristics for this compound
Infrared (IR) ~2200-2000 cm⁻¹: Strong, characteristic asymmetric stretch for the -N=C=S group.[11] ~1720-1680 cm⁻¹: Strong C=O stretch for the acyl group.[12]
¹H NMR ~7.0-8.0 ppm: Three distinct signals corresponding to the protons on the furan ring. Expect doublet of doublets or multiplet patterns consistent with a 2-substituted furan.
¹³C NMR ~160-170 ppm: Signal for the carbonyl carbon (C=O). ~110-150 ppm: Signals for the four carbons of the furan ring. ~130-140 ppm: Signal for the isothiocyanate carbon (-N=C =S). This signal is often very broad and weak, sometimes described as "near-silent," due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and conformational flexibility.[13]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound and its precursor, 2-furoyl chloride, require careful handling.

Hazard Identification
  • Corrosive: Causes burns to skin and eyes.[2][14]

  • Lachrymator: Vapors are irritating to the eyes and respiratory system.

  • Moisture Sensitive: Reacts with water, potentially releasing toxic fumes.[14][15]

  • Toxicity: Harmful if swallowed or inhaled.[14]

Safe Handling Protocols
  • Ventilation: Always handle in a properly functioning chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][15]

  • Inert Atmosphere: For storage and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[15]

  • Avoid Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[15]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][14]

  • The container should be protected from moisture.

References

2-Furoyl isothiocyanate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex research challenges. This guide is crafted not merely as a repository of data, but as a strategic manual for researchers, scientists, and drug development professionals. This compound is more than a simple reagent; it is a versatile electrophilic building block, a gateway to novel heterocyclic scaffolds with significant potential in medicinal chemistry. Its reactivity is dictated by the elegant interplay between the furan ring, the activating acyl group, and the heterocumulene isothiocyanate moiety. Understanding this interplay is critical to harnessing its synthetic power. This document is structured to provide not just the "what" and "how," but the fundamental "why" behind the experimental choices, ensuring that the protocols described are not just followed, but understood.

Core Physicochemical Properties

This compound (Furan-2-carbonyl isothiocyanate) is the acyl isothiocyanate derivative of 2-furoic acid. The presence of the electron-withdrawing 2-furoyl group significantly enhances the electrophilicity of the isothiocyanate carbon atom, making it a highly reactive and valuable intermediate in organic synthesis.

PropertyValueSource(s)
Molecular Weight 153.16 g/mol [1][2][3]
Molecular Formula C₆H₃NO₂S[1][2][3]
CAS Number 80440-95-5[1]
Boiling Point 78 °C[1]
Density 1.3 g/mL[1]
Appearance (Typically) Liquid[1]

Synthesis and Handling: A Self-Validating Protocol

The primary route to this compound involves the reaction of a 2-furoyl halide with a thiocyanate salt. Due to its reactivity and sensitivity to moisture, it is almost exclusively generated in situ for immediate use in subsequent reactions.

Synthesis of the Precursor: 2-Furoyl Chloride

The quality of the final isothiocyanate is directly dependent on the purity of its precursor, 2-furoyl chloride. 2-Furoyl chloride is synthesized from 2-furoic acid. The classical method involves refluxing with thionyl chloride.[4] While effective, this method produces sulfur dioxide and hydrogen chloride byproducts, posing environmental and handling challenges.[5] An alternative, cleaner approach utilizes phosgene or its safer equivalents in the presence of a catalyst like N,N-dimethylformamide (DMF).[5][6]

In Situ Generation of this compound

The conversion of 2-furoyl chloride to the isothiocyanate is a robust nucleophilic acyl substitution. The thiocyanate anion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent departure of the chloride ion yields the desired acyl isothiocyanate.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous acetone is the solvent of choice. Its polarity is sufficient to dissolve the potassium thiocyanate salt, yet it is aprotic, preventing the hydrolysis of the highly reactive 2-furoyl chloride and the this compound product.

  • Reagents: Anhydrous reagents and a dry reaction environment are critical. Any moisture will lead to the formation of 2-furoic acid, reducing the yield and complicating purification.

  • In Situ Strategy: Generating the isothiocyanate in the same pot just before adding the final nucleophile is a self-validating system. It minimizes the handling of the reactive intermediate, prevents its degradation, and ensures maximum reactivity for the subsequent step.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add potassium thiocyanate (1.05 equivalents) and anhydrous acetone.

  • Stir the resulting suspension under a nitrogen atmosphere at room temperature.

  • Add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous acetone dropwise to the suspension over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of this compound.[7] The formation of a potassium chloride precipitate is a visual indicator of reaction progress.

  • The resulting mixture containing this compound is not isolated but used directly in the next synthetic step.

G furoyl_chloride 2-Furoyl Chloride intermediate Tetrahedral Intermediate furoyl_chloride->intermediate 1. Nucleophilic Attack (SCN⁻ on Carbonyl C) KSCN KSCN product This compound intermediate->product 2. Elimination (Chloride leaves) KCl KCl carbonyl_C C=O SCN_ion ⁻S-C≡N Cl_ion Cl⁻ O_minus O⁻

Caption: Mechanism for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

Acyl isothiocyanates are bifunctional electrophiles. Their reactivity is dominated by two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon. The powerful electron-withdrawing effect of the adjacent carbonyl group makes the isothiocyanate carbon significantly more susceptible to nucleophilic attack than in standard alkyl or aryl isothiocyanates.[8]

G cluster_molecule mol This compound C_carbonyl Carbonyl Carbon (Electrophilic) C_iso Isothiocyanate Carbon (Highly Electrophilic) N_iso Nitrogen Atom (Nucleophilic) C_carbonyl->N_iso N_iso->C_iso

Caption: Key reactive centers in this compound.

Application in Thiourea Synthesis

The most prominent application of this compound is its reaction with primary and secondary amines to form 1-(2-furoyl)thiourea derivatives.[7][9] These compounds are valuable scaffolds in medicinal chemistry, with studies reporting potential antioxidant and enzyme inhibitory activities.[9]

Causality Behind Experimental Choices:

  • Nucleophilic Strength: The lone pair of electrons on the amine nitrogen readily attacks the highly electrophilic isothiocyanate carbon.

  • One-Pot Reaction: This reaction is ideally suited for a one-pot synthesis following the in situ generation of the isothiocyanate. This approach is highly efficient, minimizing transfers and potential yield loss.

  • Reflux Conditions: Heating the reaction mixture (reflux) provides the necessary activation energy to drive the condensation reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

  • Generate this compound in situ as described in the protocol above (Section 2.2).

  • To the resulting mixture, add a solution of the desired primary or secondary amine (1.0 equivalent) dissolved in anhydrous acetone dropwise.

  • Upon completion of the addition, attach a condenser and heat the reaction mixture to reflux (approx. 56 °C for acetone).

  • Monitor the reaction progress using TLC until the starting amine is consumed (typically 3-5 hours).[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude thiourea product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-(2-furoyl)thiourea derivative.

G start Start: 2-Furoyl Chloride + KSCN in Acetone in_situ Stir 1 hr @ RT In Situ Generation of This compound start->in_situ add_amine Add Amine in Acetone in_situ->add_amine reflux Reflux 3-5 hrs (Monitor by TLC) add_amine->reflux workup Reaction Workup: Cool & Pour into Water reflux->workup filter Vacuum Filtration & Wash workup->filter purify Recrystallization filter->purify product Final Product: 1-(2-furoyl)thiourea purify->product

Caption: One-pot workflow for 1-(2-furoyl)thiourea synthesis.

Potential in Heterocyclic Chemistry and Bioconjugation

The reactivity profile of this compound extends beyond thiourea formation. The isothiocyanate group is a classic synthon for a vast array of nitrogen- and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles.[8] While specific examples for the 2-furoyl derivative require further exploration, the established reactivity of acyl isothiocyanates provides a validated roadmap for synthetic chemists.

Furthermore, the isothiocyanate functional group is renowned for its ability to covalently label proteins. The reaction typically occurs with the ε-amino group of lysine residues under slightly alkaline conditions (pH 9-11) to form a stable thiourea linkage.[10] This suggests that this compound could be developed as a novel labeling reagent, introducing the furan moiety for detection or as a pharmacological handle.

Summary and Future Outlook

This compound is a potent and versatile synthetic intermediate whose value lies in its heightened electrophilicity. The protocols detailed herein, emphasizing an in situ, one-pot approach, represent a robust and efficient methodology for its synthesis and immediate application. Its primary utility as a precursor to 1-(2-furoyl)thiourea derivatives provides a direct route to compounds of interest for biological screening programs, particularly in the search for novel antioxidant and enzyme-inhibiting agents. Future research should focus on expanding its use in cycloaddition reactions to build more complex heterocyclic systems and exploring its potential as a bioconjugation reagent for labeling and modifying biomolecules.

References

A-Z Guide to the Synthesis of 2-Furoyl Isothiocyanate from 2-Furoyl Chloride: Mechanism, Protocol, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Furoyl isothiocyanate is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis from 2-furoyl chloride. We delve into the underlying nucleophilic acyl substitution mechanism, present a detailed and field-proven experimental protocol utilizing phase transfer catalysis for enhanced efficiency, and outline the essential analytical techniques for product characterization. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both the theoretical foundation and practical insights required for the successful synthesis and validation of this important intermediate.

Introduction: The Significance of this compound

Acyl isothiocyanates are a class of highly reactive and versatile intermediates in organic synthesis.[1] The presence of two electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—allows for a rich chemistry, particularly in the construction of nitrogen- and sulfur-containing heterocycles.[2] Among these, this compound is of particular interest due to the incorporation of the furan ring, a privileged scaffold found in numerous natural products and pharmaceuticals. Its ability to undergo reactions with a variety of nucleophiles makes it a key starting material for synthesizing complex molecules with potential therapeutic applications.

This guide focuses on a robust and efficient method for preparing this compound from its corresponding acyl chloride, 2-furoyl chloride. We will explore a modern approach that eschews harsh, anhydrous conditions in favor of a milder, more efficient phase transfer-catalyzed reaction.

Reaction Mechanism: A Tale of Two Phases

The conversion of an acyl chloride to an acyl isothiocyanate is a classic example of nucleophilic acyl substitution. The reaction proceeds by the displacement of the chloride ion from 2-furoyl chloride by a thiocyanate anion (SCN⁻).

The Core Challenge: The primary challenge in this synthesis is the mutual insolubility of the reactants. 2-Furoyl chloride is an organic-soluble molecule, while the typical source of the thiocyanate nucleophile, potassium thiocyanate (KSCN), is an inorganic salt soluble in water but not in common organic solvents.

The Solution—Phase Transfer Catalysis (PTC): To overcome this solubility barrier, a phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is employed. The mechanism unfolds as follows:

  • Ion Exchange: In the aqueous phase, the lipophilic cation of the PTC (Q⁺) exchanges its counter-ion (Br⁻) for the thiocyanate anion (SCN⁻) from the KSCN salt.

  • Phase Transfer: The newly formed ion pair [Q⁺SCN⁻] is now sufficiently soluble in the organic phase to migrate across the liquid-liquid interface.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive thiocyanate anion attacks the electrophilic carbonyl carbon of 2-furoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the stable chloride ion (Cl⁻) as a leaving group and forming the this compound product.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced chloride ion and migrates back to the aqueous phase, where it can exchange for another thiocyanate ion, thus completing the catalytic cycle.

This PTC approach allows the reaction to proceed smoothly at room temperature with high efficiency, avoiding the need for strictly anhydrous solvents or high temperatures that older methods, such as those using lead thiocyanate, often require.[3]

Experimental Protocol: A Step-by-Step Workflow

This protocol is based on established phase transfer catalysis methods for the synthesis of acyl isothiocyanates.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplierNotes
2-Furoyl Chloride130.53>98%e.g., Sigma-AldrichCorrosive, handle in fume hood.[4]
Potassium Thiocyanate (KSCN)97.18>99%e.g., Merck
Tetrabutylammonium Bromide (TBAB)322.37>98%e.g., Alfa AesarPhase Transfer Catalyst
Toluene92.14Anhydrouse.g., Fisher ScientificReaction Solvent
Magnesium Sulfate (MgSO₄)120.37Anhydrouse.g., VWRDrying Agent
Deionized Water18.02In-house
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • High-vacuum line and distillation apparatus (optional, for purification)

Reaction Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_product 4. Final Product A 2-Furoyl Chloride in Toluene D Combine reactants in flask A->D B Aqueous KSCN Solution B->D C TBAB (Catalyst) C->D E Stir vigorously at Room Temperature (e.g., 2-4 hours) D->E Reaction F Transfer to Separatory Funnel E->F G Separate Organic and Aqueous Layers F->G H Extract Aqueous Layer with Toluene G->H I Combine Organic Layers H->I J Dry with MgSO₄ I->J K Filter J->K L Evaporate Solvent (Rotary Evaporator) K->L M Crude 2-Furoyl Isothiocyanate L->M N Purification (e.g., Vacuum Distillation) M->N O Pure Product N->O

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. 2-Furoyl chloride is corrosive and a lachrymator.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Prepare Solutions:

    • In a 250 mL round-bottom flask, dissolve a specific molar amount of 2-furoyl chloride in an appropriate volume of toluene.

    • In a separate beaker, prepare a concentrated aqueous solution of potassium thiocyanate (e.g., 33% w/v). Use a slight molar excess relative to the 2-furoyl chloride.

  • Set Up Reaction:

    • Add the 2-furoyl chloride/toluene solution and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%) to the reaction flask equipped with a magnetic stir bar.

    • Place the flask in a water bath to maintain room temperature.

    • Fit a dropping funnel to the flask and add the aqueous KSCN solution to it.

  • Execute Reaction:

    • Begin vigorous stirring of the toluene solution.

    • Add the aqueous KSCN solution dropwise to the reaction flask over a period of 5-10 minutes.

    • Continue to stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the -NCS stretch).

  • Workup and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the aqueous layer with two small portions of toluene.

    • Combine all organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification and Storage:

    • The resulting crude product, typically a viscous yellow oil, can be purified by vacuum distillation if necessary.

    • The purified this compound should be stored under a nitrogen atmosphere at low temperatures (0-4 °C) as acyl isothiocyanates can slowly decompose over time.

Product Characterization: Validating the Synthesis

Confirming the identity and purity of the synthesized this compound is critical. The following spectroscopic methods are essential for its characterization.

  • Infrared (IR) Spectroscopy: This is the most direct method for confirming the formation of the isothiocyanate functionality. The key diagnostic signal is a very strong and sharp absorption band corresponding to the asymmetric stretch of the -N=C=S group, typically appearing between 2000-2200 cm⁻¹.[7] The carbonyl (C=O) stretch will also be present, usually around 1700-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals characteristic of the 2-substituted furan ring. Typically, three signals in the aromatic region (δ 6.5-8.0 ppm) will be observed, corresponding to the three protons on the furan ring.

    • ¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Key signals include the carbonyl carbon (δ ~160-170 ppm) and the highly characteristic isothiocyanate carbon. The isothiocyanate carbon signal can be broad and is typically found in the range of δ 130-150 ppm.[8][9] The four distinct carbons of the furan ring will also be visible.

  • Mass Spectrometry (MS): Electron impact (EI-MS) or other soft ionization techniques can be used to confirm the molecular weight of the product (153.16 g/mol ). The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Safety and Handling

2-Furoyl Chloride:

  • Hazards: Causes severe skin burns and eye damage.[4][10] It is a lachrymator (causes tearing) and is harmful if swallowed or inhaled.[11] Reacts with water and moisture, releasing corrosive hydrogen chloride gas.

  • Handling: Always handle in a chemical fume hood.[5] Wear robust PPE, including a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Keep away from water and incompatible materials like strong bases and alcohols.[11]

Potassium Thiocyanate:

  • Hazards: Harmful if swallowed. Contact with acids liberates very toxic hydrogen cyanide (HCN) gas.

  • Handling: Avoid contact with strong acids.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted 2-furoyl chloride carefully with a suitable alcohol (like isopropanol) under controlled conditions before neutralization and disposal.

Conclusion

The synthesis of this compound from 2-furoyl chloride via phase transfer catalysis represents an efficient, mild, and scalable method for producing this valuable synthetic intermediate. The protocol detailed in this guide, combined with the outlined analytical characterization techniques, provides a reliable framework for researchers in the field of drug discovery and organic synthesis. Adherence to strict safety protocols is paramount for the successful and safe execution of this procedure.

References

An In-Depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds with potential biological activity is paramount. Among the vast arsenal of reagents available to researchers, acyl isothiocyanates stand out as exceptionally versatile and powerful building blocks. This guide focuses on a particularly valuable member of this class: 2-Furoyl isothiocyanate . As a bifunctional molecule, it incorporates the reactive isothiocyanate moiety and a furanoyl group, a heterocyclic motif prevalent in numerous pharmaceuticals and biologically active compounds.

The unique electronic properties of this compound, stemming from the interplay between the electron-withdrawing carbonyl group and the electrophilic isothiocyanate carbon, render it a premier reagent for the construction of complex heterocyclic systems.[1][2] Its ability to react with a wide array of nucleophiles opens direct pathways to libraries of thioureas, triazoles, thiadiazoles, and other scaffolds of significant interest in medicinal and agricultural chemistry.[1][3] This document provides an in-depth exploration of its chemical properties, a field-proven protocol for its synthesis, insights into its reactivity, and its practical application in the synthesis of novel molecular entities.

Chemical Identity and Physicochemical Properties

This compound, systematically named furan-2-carbonyl isothiocyanate, is a reactive organic compound that serves primarily as a synthetic intermediate.[4] Due to its reactivity, it is often generated and used immediately (in situ) rather than being isolated and stored.[1]

Chemical Structure:

Figure 1: Chemical Structure of this compound

The structure features a furan ring connected via a carbonyl group to the nitrogen atom of an isothiocyanate functionality (-N=C=S). This arrangement is critical to its chemical behavior.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 80440-95-5[4][5]
Molecular Formula C₆H₃NO₂S[4][6][7]
Molecular Weight 153.16 g/mol [4][6][7]
Boiling Point 78 °C[4]
Density 1.3 g/cm³[4]
Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectra for the isolated compound are not widely published due to its reactive nature, its spectroscopic characteristics can be confidently predicted based on its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by two very strong and characteristic absorption bands. A sharp, intense peak for the asymmetric N=C=S stretch should appear in the 2100-2000 cm⁻¹ region. A strong carbonyl (C=O) stretching vibration is anticipated around 1680-1700 cm⁻¹. Additional peaks corresponding to the C-O-C and C=C stretching of the furan ring would be observed in the fingerprint region (1600-1000 cm⁻¹).[8]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The most notable signal would be the isothiocyanate carbon (N=C=S ), which is expected to be significantly deshielded, appearing in the range of δ 130-140 ppm.[9] The carbonyl carbon (C =O) would also be downfield, typically around δ 160-170 ppm. The four carbons of the furan ring would appear in the aromatic region (δ 110-150 ppm).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would clearly show the three protons of the furan ring. These would appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants characteristic of a 2-substituted furan system.

Synthesis, Handling, and Safety

Core Synthesis Protocol: In Situ Generation

The most reliable and common method for preparing this compound is the reaction of 2-furoyl chloride with a thiocyanate salt.[1][10] The following protocol describes an in situ generation, which is the preferred method in our laboratories as it avoids the isolation of the reactive intermediate, improving efficiency and safety.

Rationale: This is a nucleophilic substitution reaction where the thiocyanate ion (SCN⁻) attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.[10] The use of a dry aprotic solvent like acetone is critical to prevent hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.

Materials:

  • 2-Furoyl chloride (1.0 eq)[11]

  • Potassium thiocyanate (KSCN) (1.05 eq), dried under vacuum

  • Dry Acetone

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add finely ground and dried potassium thiocyanate (1.05 eq).

  • Solvent Addition: Add dry acetone to the flask under a nitrogen atmosphere to create a suspension.

  • Reactant Addition: Dissolve 2-furoyl chloride (1.0 eq) in a small volume of dry acetone and add it to the dropping funnel.

  • Reaction: Add the 2-furoyl chloride solution dropwise to the stirring suspension of KSCN in acetone at room temperature over 15-20 minutes.

  • Incubation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[10] The formation of a white precipitate (potassium chloride) will be observed.

  • Confirmation (Optional): The reaction progress can be monitored by taking a small aliquot, filtering it, and analyzing the filtrate by IR spectroscopy, looking for the disappearance of the acyl chloride C=O stretch and the appearance of the strong N=C=S band.

  • Usage: The resulting solution/suspension containing this compound is now ready for direct use in subsequent reactions without isolation.

G cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Outcome Setup Flame-dried flask under N2 with KSCN and dry acetone Add Dropwise addition of 2-Furoyl Chloride in dry acetone Setup->Add Start reaction Stir Stir at room temperature for 1 hour Add->Stir Incubate Product Solution of this compound Stir->Product Byproduct Precipitate of KCl Stir->Byproduct Use in next step Use in next step Product->Use in next step Ready for use (in situ)

References

An In-Depth Technical Guide to the Spectral Properties of 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Furoyl Isothiocyanate in Synthetic Chemistry

This compound is a key heterocyclic acyl isothiocyanate that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds, particularly thiourea derivatives. Its importance lies in the unique reactivity conferred by the combination of the furan ring and the electrophilic isothiocyanate group.[1] The furan moiety is a prevalent scaffold in medicinal chemistry, and the isothiocyanate group provides a reactive handle for the introduction of diverse functionalities.

A thorough understanding of the spectral properties of this compound is paramount for researchers in drug discovery and organic synthesis. It allows for in-process monitoring of its formation, confirmation of its identity, and assessment of its purity before its use in subsequent reactions. This guide provides a comprehensive overview of the characteristic spectral signatures of this compound, drawing upon established principles of spectroscopy and data from closely related analogs. While a dedicated, comprehensive spectral analysis of this reactive intermediate is not extensively documented in peer-reviewed literature, this guide synthesizes expected spectral behaviors to provide a reliable reference for researchers. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the characterization of this crucial synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise structural connectivity of this compound. The asymmetry of the 2-substituted furan ring results in a distinct set of signals for each of the three furan protons, and the electronic environment of each carbon atom gives rise to a unique chemical shift in the ¹³C NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the protons on the furan ring. The chemical shifts and coupling patterns are highly predictable based on the electron-withdrawing nature of the furoyl and isothiocyanate groups.

  • H5: This proton, being adjacent to the ring oxygen, is the most deshielded and will appear at the lowest field. It will present as a doublet of doublets due to coupling with H4 and H3.

  • H3: This proton is coupled to both H4 and H5 and will also appear as a doublet of doublets.

  • H4: This proton is coupled to both H3 and H5 and will appear as a doublet of doublets, typically at the most upfield position of the three furan protons.

The expected coupling constants are characteristic of a 2-substituted furan ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H5~7.8 - 8.0ddJ_H5-H4 ≈ 1.7, J_H5-H3 ≈ 0.8
H3~7.4 - 7.6ddJ_H3-H4 ≈ 3.6, J_H3-H5 ≈ 0.8
H4~6.6 - 6.8ddJ_H4-H3 ≈ 3.6, J_H4-H5 ≈ 1.7

Note: Predicted values are based on analysis of 2-furoyl chloride and related furan derivatives. Actual values may vary depending on the solvent and spectrometer frequency.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. A key feature to note is the signal for the isothiocyanate carbon (-N=C=S), which is often broad and of low intensity due to its quadrupolar relaxation and the dynamics of the isothiocyanate group.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~160 - 165
C2~148 - 152
C5~147 - 150
N=C=S~130 - 140 (often broad)
C3~120 - 125
C4~112 - 115

Note: Predicted values are based on data for 2-furoic acid and general knowledge of isothiocyanate chemical shifts.[5]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of a solvent free of residual water is critical due to the reactivity of the isothiocyanate group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the isothiocyanate carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups in this compound, namely the isothiocyanate (-N=C=S) and the carbonyl (C=O) groups.

The most characteristic absorption in the IR spectrum is the strong and sharp band corresponding to the asymmetric stretching vibration of the isothiocyanate group, which typically appears in the region of 2000-2200 cm⁻¹.[1] The carbonyl stretching vibration of the furoyl group will also be prominent, appearing as a strong absorption band.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100 - 3150MediumC-H stretching (furan ring)
~2000 - 2200Strong, SharpAsymmetric N=C=S stretching
~1680 - 1720StrongC=O stretching (aroyl ketone)
~1550 - 1600MediumC=C stretching (furan ring)
~1450 - 1500MediumC-C stretching (furan ring)
~1300 - 1400MediumIn-plane C-H bending
~950 - 1050MediumRing breathing (furan)
~750 - 850StrongOut-of-plane C-H bending

Note: Predicted values are based on general isothiocyanate and 2-furoyl chloride spectral data.[1][6]

Experimental Protocol for FT-IR Analysis
  • Sample Preparation (ATR):

    • Place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, if the sample is a solid, press a small amount firmly onto the ATR crystal.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the furan ring and the carbonyl group in this compound is expected to give rise to distinct absorption bands in the ultraviolet region. The isothiocyanate group itself also contributes to the electronic absorption.

Aromatic isothiocyanates typically display a characteristic absorption band in the 300-320 nm region, attributed to n-π* transitions of the conjugated system.[1]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~250 - 270Highπ → π
~300 - 320Low to Mediumn → π

Note: The exact λ_max and molar absorptivity values are highly dependent on the solvent used.

Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max for optimal accuracy.

  • Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a range of approximately 200-400 nm.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation pattern.

The molecular ion peak (M⁺) should be readily observable, and its mass-to-charge ratio (m/z) will confirm the molecular formula (C₆H₃NO₂S). The fragmentation pattern will be influenced by the stability of the furan ring and the lability of the isothiocyanate group.

Expected Fragmentation Pathways:

  • Loss of CO: A common fragmentation for furoyl derivatives is the loss of a neutral carbon monoxide molecule, leading to a furan-isothiocyanate radical cation.

  • Formation of the Furoyl Cation: Cleavage of the C-N bond can lead to the formation of the stable 2-furoyl cation.

  • Loss of the Isothiocyanate Group: Fragmentation can also involve the loss of the entire isothiocyanate group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
153[M]⁺
125[M - CO]⁺
95[C₄H₃O-C=O]⁺
67[C₄H₃O]⁺
58[NCS]⁺
Experimental Protocol for Mass Spectrometry Analysis
  • Ionization Method: Electron Ionization (EI) is a suitable method for this relatively small and volatile molecule. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and a typical workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

workflow cluster_analysis Spectroscopic Characterization start 2-Furoyl Chloride + KSCN reaction Reaction in Dry Acetone (Reflux) start->reaction product This compound reaction->product nmr NMR ('H & ¹³C) product->nmr Structure ir FT-IR product->ir Functional Groups uv UV-Vis product->uv Conjugation ms Mass Spec product->ms Molecular Weight

Caption: Synthesis and characterization workflow.

Conclusion

The spectral properties of this compound are a direct reflection of its molecular structure and functional group composition. By leveraging a combination of NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The predicted spectral data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling efficient and accurate progression of their research endeavors.

References

The Furoyl Moiety: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Potential of Furoyl-Containing Compounds

Introduction: The Enduring Significance of the Furan Ring in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in the architecture of biologically active molecules.[1] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold" in drug discovery. The incorporation of a furoyl group (furan-2-carbonyl) into a molecular framework can significantly influence its physicochemical properties and biological activity.[1][2] This guide provides a comprehensive technical overview of the diverse biological potential of furoyl-containing compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, mechanisms of action, and key therapeutic applications of this versatile chemical entity.

The furoyl moiety is often introduced into molecules using 2-furoyl chloride, a highly reactive acylating agent, which serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] The versatility of the furan nucleus allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[4][5] This guide will explore the significant strides made in harnessing the furoyl scaffold to develop novel agents with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Furoyl-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines through diverse mechanisms of action.[6][7][8]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A significant body of research highlights the ability of furoyl derivatives to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells. For instance, a synthetic chalcone, 2'-furoyloxy-4-methoxychalcone (FMC), demonstrated potent cytotoxicity against human leukemia cells with IC50 values in the sub-micromolar range.[7] Mechanistic studies revealed that FMC induces cell cycle arrest at the G2/M phase, promotes the release of mitochondrial cytochrome c, and activates caspases, ultimately leading to apoptosis.[7] Furthermore, this compound was found to inhibit tubulin polymerization in vitro, suggesting a multimodal mechanism of action.[7]

Other studies on novel furan derivatives have shown that their antiproliferative activity may be mediated by the suppression of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[9][10] Ruthenium-arene complexes incorporating furoylthiourea ligands have also demonstrated significant toxicity towards cancer cells by promoting apoptosis and cell cycle arrest.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of furoyl-containing compounds is often dictated by the nature and position of substituents on both the furan ring and the associated molecular framework. In a series of chalcone derivatives, the presence of a furoyl substituent linked by an ester or an amide group at the 2'-position of the A ring significantly enhanced cytotoxicity against leukemia and melanoma cell lines.[7] The substitution pattern on the B ring of the chalcone skeleton also plays a crucial role in modulating the anticancer activity.[7]

anticancer_pathway

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of furoyl-containing compounds on cancer cell lines.[8][11]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, SW620, U-937) in a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete culture medium.[8]

  • Compound Treatment: After 4 hours of incubation to allow for cell attachment, add 50 µL of fresh medium containing various concentrations of the test compound to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 0.1 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Defense

Furoyl derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[12][13][14] This is particularly relevant in the face of growing antimicrobial resistance.

Mechanism of Action: Targeting Microbial Growth and Enzymes

The antimicrobial effects of furoyl-containing compounds are often attributed to their ability to selectively inhibit microbial growth and interfere with essential enzymatic processes.[15][16] Hydrazone derivatives incorporating a furoyl moiety have shown notable antibacterial and antifungal activities.[13][17] For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide has displayed activity against Staphylococcus aureus comparable to the antibiotic ceftriaxone.[13] The antimicrobial action of these compounds can be attributed to their ability to disrupt cell membrane integrity, inhibit protein synthesis, or interfere with DNA replication.[18]

antimicrobial_workflow

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of furoyl derivatives is highly dependent on their chemical structure. For instance, in a series of 5-substituted-2-furoyl diacylhydrazide derivatives, the length of the aliphatic chain and the nature of the substituent on the phenyl ring were found to have a significant impact on their antifungal and antitumor activities.[12] The presence of electron-withdrawing groups, such as nitro or chloro groups, on the furoyl-containing scaffold can enhance antimicrobial potency.[12][17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Furoyl-containing compounds have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new therapies for inflammatory disorders.[15][16][19]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of furan derivatives are mediated through various mechanisms, including the suppression of pro-inflammatory mediators and the modulation of key signaling pathways.[16][18] These compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key players in the inflammatory response.[16][18] Furthermore, some furan derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[20] The regulation of signaling pathways such as MAPK and NF-κB is another important mechanism by which these compounds can control inflammation.[16]

anti_inflammatory_pathway

Experimental Protocol: Griess Assay for Nitric Oxide Determination

This protocol is used to measure the production of nitric oxide (NO) by cells, a key indicator of inflammation.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Reaction: Mix the cell supernatant with the Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme Inhibition: A Targeted Approach to Disease

The furoyl scaffold is a key feature in a number of compounds designed to inhibit specific enzymes, offering a targeted approach to treating various diseases.[21][22][23]

Cholinesterase and Monoamine Oxidase Inhibition

Furo[3,2-c]coumarins have been investigated as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative disorders like Alzheimer's disease.[21] Some of these compounds have shown inhibitory activity in the low micromolar range.[21]

Urease Inhibition

Furoyl-containing chalcones and thiourea derivatives have been identified as potent inhibitors of the urease enzyme.[22][23] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory activity of these compounds is influenced by the substitution pattern on the aromatic rings.[23]

VEGFR-2 Inhibition

Furan and furopyrimidine derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[24] Several of these compounds have demonstrated remarkable enzyme inhibition with IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[24]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay

This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[21]

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and incubate for a predefined period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation of Inhibition: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Pharmacokinetics and Drug Development Considerations

While the in vitro biological activities of furoyl-containing compounds are promising, their successful development into therapeutic agents depends on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[25][26][27] Understanding the metabolic fate of the furan ring is crucial, as it can undergo various transformations in the body. The solubility and stability of these compounds also play a significant role in their bioavailability and overall efficacy.[25] Future research should focus on optimizing the pharmacokinetic profiles of promising lead compounds to enhance their therapeutic potential.

Conclusion and Future Perspectives

The furoyl moiety is a versatile and valuable scaffold in medicinal chemistry, contributing to a wide array of biological activities. Furoyl-containing compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases. The synthetic accessibility and the potential for diverse functionalization make the furoyl scaffold a highly attractive starting point for future drug discovery endeavors.

References

An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Furoyl isothiocyanate, a versatile heterocyclic building block in organic synthesis. The document delves into the historical context of its parent structure, details its synthesis and characterization, and explores its reactivity and significant applications in the development of novel chemical entities. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science, offering both foundational knowledge and practical insights into the utility of this important reagent.

Introduction: The Furan Moiety and the Rise of Acyl Isothiocyanates

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds of biological and industrial importance. The discovery of its parent compound, 2-furoic acid, by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid marked a significant milestone in heterocyclic chemistry.[1] The subsequent derivatization of this readily available starting material has led to a plethora of valuable chemical intermediates.

Among these derivatives, this compound (furan-2-carbonyl isothiocyanate) has emerged as a potent and versatile synthon.[2][3] It belongs to the class of acyl isothiocyanates, which are characterized by the presence of a carbonyl group attached to the nitrogen atom of the isothiocyanate functionality (-N=C=S). This structural feature imparts unique electronic properties and reactivity to the molecule, making it a powerful tool for the construction of complex heterocyclic systems.[4] The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, rendering it highly susceptible to nucleophilic attack.[4] This heightened reactivity, coupled with the inherent biological relevance of the furan nucleus, has positioned this compound as a key intermediate in the synthesis of diverse molecules with potential therapeutic applications.

Synthesis and Characterization of this compound

The synthesis of this compound is most commonly and efficiently achieved through the reaction of 2-furoyl chloride with a thiocyanate salt. This method is straightforward and can be performed as a one-pot synthesis of its derivatives.[3]

Synthetic Protocol: From 2-Furoyl Chloride to this compound

This protocol details the in-situ generation of this compound for subsequent reactions.

Materials:

  • 2-Furoyl chloride

  • Potassium thiocyanate (KSCN)

  • Dry Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 equivalents) in dry acetone.

  • To the stirring suspension, add 2-furoyl chloride (1 equivalent) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture for a designated period (typically 1-2 hours) to ensure the formation of this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting solution/suspension of this compound in acetone can be used directly in subsequent reactions, such as the synthesis of thiourea derivatives, without the need for isolation.[3]

Causality of Experimental Choices:

  • Dry Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the product, this compound.

  • Potassium Thiocyanate: This salt provides the thiocyanate nucleophile (SCN⁻) necessary for the displacement of the chloride from the acyl chloride.

  • In-situ Generation: this compound is often generated and used immediately in the next synthetic step due to its reactivity and potential for decomposition upon prolonged storage. This approach improves overall reaction efficiency and yield.

Caption: Workflow for the in-situ synthesis of this compound and its subsequent reaction to form thiourea derivatives.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Property Data
Molecular Formula C₆H₃NO₂S
Molecular Weight 153.16 g/mol
IR Absorption (-N=C=S) Strong, characteristic peak at ~1990 cm⁻¹[2]
IR Absorption (C=O) Strong peak around 1731 cm⁻¹[2]
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2200-2000 cm⁻¹.[2] Another strong absorption is observed for the carbonyl (C=O) stretching vibration of the furoyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns will be characteristic of a 2-substituted furan.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. A key, though sometimes broad, signal is that of the isothiocyanate carbon, which can be challenging to observe due to its relaxation properties.[5][6]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound, and the fragmentation pattern can provide further structural confirmation.[7]

Reactivity and Synthetic Applications

This compound is a highly versatile intermediate due to the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual reactivity allows for a wide range of chemical transformations, primarily in the synthesis of heterocyclic compounds.

Synthesis of Thiourea Derivatives

The most common application of this compound is its reaction with primary and secondary amines to form 1-(2-furoyl)thiourea derivatives.[3] This reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. These thiourea derivatives are valuable precursors for the synthesis of various heterocyclic systems and have been investigated for their biological activities, including antioxidant properties.[3]

Cyclization Reactions for Heterocycle Synthesis

This compound serves as a key building block in addition-cyclization reactions with various nucleophiles to construct a diverse array of five- and six-membered heterocyclic rings.[8][9] These include:

  • 1,2,4-Triazolines and Thiadiazolidines: Reaction with appropriate hydrazine derivatives.[8]

  • Quinazolines, Benzothiazoles, Benzoxazoles, and Benzimidazoles: Reaction with ortho-substituted anilines (e.g., anthranilic acid, 2-aminophenol, 2-aminothiophenol, and o-phenylenediamine).[8]

  • Thiazolidines and Imidazolidines: Reaction with suitable bifunctional nucleophiles.[8]

The general mechanism involves an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization.

Caption: Reactivity of this compound with various nucleophiles to yield diverse heterocyclic scaffolds.

Role in Drug Discovery and Medicinal Chemistry

The isothiocyanate functional group is present in many naturally occurring compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] The synthesis of novel derivatives incorporating the this compound moiety is a promising strategy in drug discovery. The furan ring itself is a key component of many pharmaceuticals. By combining the furoyl and isothiocyanate functionalities, medicinal chemists can generate libraries of compounds with the potential for unique pharmacological profiles. The resulting thiourea and heterocyclic derivatives are often evaluated for a range of biological activities, contributing to the development of new therapeutic agents.

Conclusion

This compound stands as a testament to the enduring utility of classic heterocyclic chemistry in modern scientific endeavors. Its straightforward synthesis from readily available precursors, coupled with its rich and diverse reactivity, makes it an invaluable tool for synthetic and medicinal chemists. The ability to readily construct complex molecular architectures, particularly a wide range of heterocyclic systems, ensures that this compound will continue to be a relevant and frequently employed building block in the quest for novel molecules with significant biological and material properties. This guide has provided a foundational understanding of its discovery, synthesis, characterization, and applications, intended to empower researchers to harness the full potential of this versatile reagent.

References

An In-depth Technical Guide on the Safety and Handling of 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Risks of 2-Furoyl Isothiocyanate in Modern Synthesis

This compound (C₆H₃NO₂S, CAS No. 5913-83-7) is a highly versatile bifunctional reagent that has found significant utility in the fields of medicinal chemistry and drug development. Its intrinsic reactivity, stemming from the electrophilic isothiocyanate (-N=C=S) group and the furan scaffold, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, most notably thiourea derivatives. These derivatives are prevalent in pharmacologically active molecules, exhibiting a wide spectrum of biological activities.

However, the very reactivity that makes this compound a powerful synthetic tool also renders it a significant laboratory hazard. Isothiocyanates as a class are known for their toxicity, corrosive nature, and sensitivity to moisture. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with this compound. Adherence to the principles and protocols outlined herein is critical for ensuring personnel safety, experimental integrity, and environmental protection.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The compound is classified as hazardous, and its primary risks stem from its corrosive and irritant properties.[1]

Key Hazards:

  • Corrosive/Irritant: It is a potent lachrymator (tear-inducing agent) and can cause severe irritation or burns upon contact with the eyes, skin, and respiratory tract.[2][3] Inhalation of vapors or aerosols can lead to respiratory distress.

  • Toxicity: The compound is considered harmful if swallowed or inhaled.[4] Acute toxicity can manifest rapidly upon exposure.

  • Moisture Sensitivity: this compound reacts with water, including atmospheric moisture. This hydrolysis reaction degrades the reagent and can potentially generate corrosive byproducts.[5][6] This reactivity necessitates handling under anhydrous conditions.

GHS Hazard Summary Table:

PictogramGHS ClassificationHazard Statement (H-Code)Precautionary Statement (P-Code)
alt text
Skin Corrosion/Irritation, Eye DamageH314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
alt text
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2]

Section 2: The Hierarchy of Controls for Risk Mitigation

Effective safety management follows a "Hierarchy of Controls" to minimize exposure. This approach prioritizes systemic changes over reliance on individual behavior.

Caption: Hierarchy of controls applied to handling this compound.

For this compound, elimination and substitution are often not viable. Therefore, the focus must be on robust engineering controls, strict administrative protocols, and appropriate PPE.

Section 3: Engineering and Administrative Controls

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[6]

  • Inert Atmosphere: Due to its moisture sensitivity, operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][7] This preserves the reagent's integrity and prevents unintended reactions. A glovebox or a Schlenk line setup is highly recommended for transfers and reactions.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[3][7] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Administrative Controls: Standardizing Safe Practices

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for every process involving this compound must be developed and approved.

  • Designated Areas: Clearly mark and restrict areas where this chemical is stored and handled.

  • Training: All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.[7]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.

PPE Selection Guide:

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles AND a full-face shieldGoggles protect against splashes; the face shield provides a secondary layer of protection for the entire face, which is crucial when handling corrosive materials.[2]
Hands Nitrile or neoprene gloves (double-gloving recommended)Inspect gloves for integrity before each use.[7] Consult the glove manufacturer's data for breakthrough times. Remove gloves using the proper technique to avoid skin contamination.
Body Flame-retardant lab coat with long sleevesProvides a removable barrier to protect skin and personal clothing from splashes.

Section 5: Safe Handling and Experimental Protocols

The following protocols provide a framework for common laboratory operations. The causality behind each step is explained to foster a deeper understanding of the safety principles involved.

Experimental Workflow Diagram:

Experimental_Workflow Prep Preparation (Don PPE, Prepare Fume Hood) Weigh Weighing (Under Inert Gas) Prep->Weigh Dissolve Solution Preparation (Anhydrous Solvent) Weigh->Dissolve React Reaction (Dropwise Addition) Dissolve->React Quench Quenching (Controlled Neutralization) React->Quench Workup Work-up & Purification Quench->Workup Waste Waste Disposal (Segregated Hazardous Waste) Workup->Waste

Caption: A typical experimental workflow for using this compound.

Protocol 1: Weighing and Preparing a Solution

  • Preparation: Don all required PPE (Section 4). Ensure the chemical fume hood sash is at the appropriate height.

  • Inert Atmosphere: If weighing outside a glovebox, briefly flush the balance enclosure with a gentle stream of nitrogen or argon.

  • Weighing: Tare a clean, dry vial with a screw cap. Quickly add the desired amount of this compound and immediately seal the vial. Causality: This minimizes exposure to atmospheric moisture and prevents vapor release.

  • Dissolution: In the fume hood, uncap the vial and add the required volume of a suitable anhydrous solvent (e.g., dichloromethane, THF, acetonitrile) via syringe. Reseal and agitate until fully dissolved. Causality: Using anhydrous solvents is critical to prevent reagent degradation.

Protocol 2: Reaction with a Nucleophile (e.g., Primary Amine)

  • Reaction Setup: Assemble a dry, oven-baked glassware setup under a positive pressure of nitrogen or argon in the fume hood.

  • Reagent Preparation: Dissolve the amine nucleophile in an anhydrous solvent in the reaction flask.

  • Controlled Addition: Draw the prepared this compound solution into a syringe. Add the solution to the stirring amine solution dropwise over a period of several minutes. An ice bath may be necessary to control the reaction temperature. Causality: The reaction between isothiocyanates and amines to form thioureas is often exothermic.[9] Dropwise addition prevents a dangerous temperature spike and potential side reactions.

  • Monitoring: Allow the reaction to proceed at the designated temperature, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).

Section 6: Storage and Stability

Proper storage is essential for maintaining the chemical's purity and preventing hazardous situations.

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][7]

  • Inert Atmosphere: The container should be stored under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[7]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[4][6] Contact with acids can liberate toxic gas.[10]

Section 7: Spill, Exposure, and Waste Disposal

Emergency Spill Response Decision Tree:

Spill_Response Start Spill Occurs Size_Check Is the spill large or are vapors overwhelming? Start->Size_Check Evacuate Evacuate Area Alert EHS Pull Fire Alarm Size_Check->Evacuate Yes Alert Alert nearby personnel Size_Check->Alert No Contain Contain Spill (If trained & safe to do so) Absorb Cover with inert absorbent (e.g., vermiculite, dry sand) Contain->Absorb Alert->Contain Collect Collect into a sealed hazardous waste container Absorb->Collect Decontaminate Decontaminate area with a suitable solution Collect->Decontaminate

Caption: Decision tree for responding to a this compound spill.

Exposure Procedures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical help.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[2][4]

Waste Disposal:

  • Classification: All waste containing this compound is classified as hazardous waste and must be disposed of accordingly.[7][8]

  • Collection: Collect all waste materials (including residual reagent, reaction mixtures, and contaminated materials) in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Quenching (for experts only): Unreacted isothiocyanate may be quenched by slowly adding the waste stream to a stirred solution of aqueous ammonia (3-8%) or sodium carbonate (5-10%) in a fume hood.[2] This should only be performed by trained personnel following a validated SOP.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[2][7]

References

Methodological & Application

Application Notes and Protocols: The Reaction of 2-Furoyl Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the reaction between 2-furoyl isothiocyanate and primary amines, a cornerstone transformation for the synthesis of N-(2-furoyl)-N'-substituted thioureas. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document offers an in-depth analysis of the underlying reaction mechanism, a robust and validated experimental protocol, troubleshooting strategies, and an overview of the applications of the resulting compounds.

Introduction: The Significance of N-Acyl Thioureas

Isothiocyanates (R-N=C=S) are a class of highly versatile reagents in organic synthesis, primarily due to the electrophilic nature of the central carbon atom in their heterocumulene structure.[1][2] Acyl isothiocyanates, in particular, exhibit enhanced reactivity compared to their alkyl counterparts. This is attributed to the strong electron-withdrawing effect of the adjacent acyl group, which further increases the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[1][3]

The reaction of this compound with primary amines provides a direct and efficient route to a class of compounds known as N-(2-furoyl)-N'-substituted thioureas. The furan moiety is a prevalent heterocyclic motif in numerous pharmaceuticals, and its incorporation into the thiourea scaffold often imparts favorable biological properties. The resulting N-acyl thiourea derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide serves as a practical resource for researchers aiming to synthesize and explore the potential of these valuable compounds.

Reaction Mechanism: A Nucleophilic Addition Pathway

The formation of N-(2-furoyl)-N'-substituted thioureas from this compound and a primary amine proceeds through a well-established nucleophilic addition mechanism.[2] The reaction is typically high-yielding and proceeds under mild conditions.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) at the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) in this compound.

  • Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen from the amine bears a positive charge, and the sulfur atom of the thiocarbonyl group carries a negative charge.

  • Proton Transfer: A rapid intramolecular or intermolecular proton transfer then occurs from the positively charged nitrogen to the negatively charged sulfur or nitrogen of the former isothiocyanate group. This step neutralizes the charges and results in the formation of the stable N,N'-disubstituted thiourea product.

The presence of the 2-furoyl group, with its electron-withdrawing nature, not only activates the isothiocyanate for nucleophilic attack but also stabilizes the resulting thiourea product.

Caption: Mechanism of N-furoyl thiourea formation.

Experimental Protocol

This protocol details the in-situ generation of this compound followed by its reaction with a primary amine. This one-pot procedure is efficient and avoids the isolation of the potentially moisture-sensitive isothiocyanate intermediate.[8][9]

Materials and Reagents
Reagent/MaterialRecommended PuritySupplierNotes
2-Furoyl chloride≥98%Major chemical suppliersCorrosive and lachrymatory. Handle in a fume hood.[10][11]
Potassium thiocyanate (KSCN)≥99%Major chemical suppliersHygroscopic. Dry in an oven at 100-120 °C for 2-4 hours before use.[12]
Primary amine (aliphatic or aromatic)≥98%Major chemical suppliersPurity is critical for high yields.
AcetoneAnhydrous, ≥99.5%Major chemical suppliersUse of a dry solvent is crucial to prevent hydrolysis of 2-furoyl chloride.
Dichloromethane (DCM)ACS grade or higherMajor chemical suppliersFor extraction.
Saturated sodium bicarbonate solution-Prepared in-houseFor work-up.
Brine (saturated NaCl solution)-Prepared in-houseFor work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-Major chemical suppliersFor drying the organic layer.
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Flash chromatography system (optional, for purification)

Detailed Step-by-Step Procedure

Step 1: In-situ Generation of this compound

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add potassium thiocyanate (1.1 equivalents).

  • Add anhydrous acetone to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-furoyl chloride to be added.

  • Stir the suspension at room temperature for 10-15 minutes.

  • In a separate, dry dropping funnel, dissolve 2-furoyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetone.

  • Add the 2-furoyl chloride solution dropwise to the stirred suspension of potassium thiocyanate over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain for 1-2 hours. The formation of a white precipitate (KCl) will be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Reaction with Primary Amine

  • Cool the reaction mixture to room temperature.

  • Dissolve the primary amine (1.0 equivalent) in a small amount of anhydrous acetone.

  • Add the amine solution dropwise to the reaction mixture containing the in-situ generated this compound. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the isothiocyanate. For less reactive amines (e.g., anilines with electron-withdrawing groups), gentle heating may be required.

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove the potassium chloride precipitate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized N-(2-furoyl)-N'-substituted thiourea can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (C=O, C=S, N-H).

  • Mass Spectrometry: To determine the molecular weight.

Experimental_Workflow Start Start Setup 1. Reaction Setup (KSCN in dry acetone) Start->Setup Add_Furoyl_Chloride 2. Add 2-Furoyl Chloride (dropwise) Setup->Add_Furoyl_Chloride Reflux 3. Reflux (1-2h) (In-situ formation of isothiocyanate) Add_Furoyl_Chloride->Reflux Cool 4. Cool to RT Reflux->Cool Add_Amine 5. Add Primary Amine (dropwise) Cool->Add_Amine Stir 6. Stir at RT (2-4h) Add_Amine->Stir Workup 7. Work-up (Filter, Extract, Wash, Dry) Stir->Workup Purify 8. Purification (Recrystallization or Chromatography) Workup->Purify Characterize 9. Characterization (NMR, IR, MS) Purify->Characterize End End Product Characterize->End

Caption: Experimental workflow for the synthesis of N-furoyl thioureas.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature (for the amine addition step). - Ensure all reagents are pure and dry.
- Hydrolysis of 2-furoyl chloride or the isothiocyanate intermediate.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Formation of Side Products - Presence of water leading to the formation of furoic acid and other byproducts.- Rigorously dry all glassware, solvents, and reagents.
- Dimerization or polymerization of the isothiocyanate.- Add the amine soon after the formation of the isothiocyanate. Avoid prolonged heating of the isothiocyanate solution.
Difficulty in Purification - Product is an oil or does not crystallize easily.- Attempt purification by flash column chromatography. - Try different solvent systems for recrystallization.
- Contamination with unreacted starting materials.- Ensure stoichiometric amounts of reagents are used. - Monitor the reaction closely by TLC to ensure completion.

Applications in Drug Development

N-acyl thiourea derivatives, including those with a 2-furoyl moiety, are of significant interest in drug discovery due to their wide range of pharmacological activities.[4][6] The thiourea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.[6]

  • Anticancer Activity: Many thiourea derivatives have shown promising cytotoxic effects against various cancer cell lines.[4][7] Their mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[7]

  • Antimicrobial and Antifungal Activity: The N-furoyl thiourea scaffold has been incorporated into compounds exhibiting potent activity against a range of bacteria and fungi.[5][13]

  • Anti-inflammatory Activity: Several thiourea derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

  • Urease Inhibition: Acyl thiourea derivatives have been investigated as potent inhibitors of the urease enzyme, which is implicated in infections by Helicobacter pylori.[9][14]

  • Antiviral Activity: Certain thiourea-containing compounds have been identified as inhibitors of viral enzymes, such as HIV reverse transcriptase.[15]

The versatility of the reaction with primary amines allows for the creation of large libraries of N-(2-furoyl)-N'-substituted thioureas with diverse substituents, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Safety Precautions

  • 2-Furoyl chloride is corrosive, a powerful lachrymator, and causes severe skin burns and eye damage.[11][16] It should be handled with extreme care in a well-ventilated fume hood.

  • Isothiocyanates are generally considered to be toxic and irritants. Avoid inhalation and skin contact.

  • Solvents such as acetone and dichloromethane are flammable and should be handled away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.

References

The Versatility of 2-Furoyl Isothiocyanate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Furoyl isothiocyanate has emerged as a highly versatile and reactive building block in the field of synthetic organic and medicinal chemistry. Its unique bifunctional nature, possessing both an electrophilic isothiocyanate carbon and an acyl group attached to a furan ring, allows for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a wide range of biologically relevant heterocyclic compounds. We will delve into the core reactivity, explore key synthetic strategies, and provide detailed, field-proven protocols for the preparation of thioureas, thiadiazoles, triazoles, and pyrimidines.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The furan moiety, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions. This compound (C₆H₃NO₂S, CAS#: 80440-95-5) strategically combines the furan core with the highly reactive isothiocyanate group (-N=C=S).[1] This functional group is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing complex heterocyclic systems.[2][3]

The isothiocyanate functionality has garnered significant attention as a valuable synthon in heterocyclic chemistry, enabling the synthesis of diverse scaffolds such as thiadiazoles, benzimidazoles, triazoles, triazines, quinazolines, and pyrimidines.[3] Furthermore, isothiocyanate-containing compounds themselves have demonstrated a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7]

This guide will focus on practical and reproducible methods for leveraging the reactivity of this compound to build molecular complexity and access novel chemical matter for drug discovery and development programs.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate which then typically undergoes protonation to yield a thiourea or a related adduct. This initial addition is often the first step in a cascade of reactions leading to cyclization and the formation of a stable heterocyclic ring.

The general mechanism involves the nucleophilic attack on the isothiocyanate carbon, followed by intramolecular cyclization and subsequent dehydration or elimination to afford the final heterocyclic product. The specific pathway and resulting heterocycle are dictated by the nature of the nucleophilic partner.

Synthesis of Key Heterocyclic Scaffolds

Synthesis of 1-(2-Furoyl)thiourea Derivatives

The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to 1-(2-furoyl)thiourea derivatives. These compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities, including antioxidant and enzyme inhibitory properties.[8][9]

Reaction Scheme:

G r1 This compound plus1 + r1->plus1 r2 R1R2NH plus1->r2 arrow1 Dry Acetone, Reflux r2->arrow1 p1 1-(2-Furoyl)-3-(substituted)thiourea arrow1->p1

Figure 1: General synthesis of 1-(2-furoyl)thiourea derivatives.

Protocol 3.1: General Procedure for the Synthesis of 1-(2-Furoyl)thiourea Derivatives [8][9]

  • In situ generation of this compound: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoyl chloride (1.0 eq) and potassium thiocyanate (1.0 eq) in dry acetone.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of this compound. The reaction proceeds via a nucleophilic addition-elimination mechanism.[9]

  • Addition of Amine: To the same flask, add a solution of the desired primary or secondary amine (1.0 eq) in dry acetone dropwise.

  • Reaction: Reflux the reaction mixture for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1-(2-furoyl)thiourea derivative.

Reagent Molar Ratio Purpose
2-Furoyl Chloride1.0Starting material
Potassium Thiocyanate1.0Thiocyanate source
Amine1.0Nucleophile
Dry Acetone-Solvent

Table 1: Reagents for the synthesis of 1-(2-Furoyl)thiourea derivatives.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties.[10][11] The reaction of this compound with hydrazine derivatives provides a versatile route to substituted 1,2,4-triazoles.[12][13]

Reaction Pathway:

G start This compound intermediate Thiosemicarbazide Intermediate start->intermediate + Hydrazine hydrazine Hydrazine Hydrate (or substituted hydrazine) cyclization Cyclization (Acidic or Basic Medium) intermediate->cyclization Intramolecular Nucleophilic Attack product Substituted 1,2,4-Triazole cyclization->product - H2S or H2O G A This compound C Thiosemicarbazide Derivative A->C + B Acid Hydrazide B->C + D Cyclodehydration C->D E 1,3,4-Thiadiazole D->E

References

2-Furoyl Isothiocyanate: A Versatile Synthon for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-furoyl isothiocyanate, a highly valuable and reactive building block for the synthesis of a diverse array of bioactive molecules. We delve into the fundamental chemical properties of this synthon, detailing its reactivity profile which is dominated by the electrophilic nature of the isothiocyanate group. The primary focus of this guide is the application of this compound in the synthesis of N-acylthiourea derivatives, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. Detailed, field-proven protocols are provided for the synthesis of these derivatives, emphasizing experimental causality and self-validating methodologies. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical workflows to leverage this powerful chemical tool.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the furan ring is a privileged scaffold due to its presence in numerous natural products and synthetic drugs. This compound (I) serves as an exceptional building block in medicinal chemistry, merging the desirable electronic properties of the furan moiety with the versatile reactivity of the isothiocyanate group (-N=C=S).[1][2] This combination allows for the straightforward construction of more complex heterocyclic systems and thiourea derivatives.[1][3]

The isothiocyanate functional group is a powerful synthon because its central carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, particularly primary and secondary amines.[4][5] This reactivity is the cornerstone of its utility, providing a reliable and high-yielding pathway to N,N'-disubstituted thioureas. These thiourea derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects, making this compound a molecule of significant interest for drug discovery programs.[6][7][8][9][10][11][12]

Physicochemical Properties and Reactivity Profile

To effectively utilize this compound, a clear understanding of its chemical nature is paramount.

  • Structure: The molecule consists of a furan ring substituted at the 2-position with a carbonyl group, which is in turn attached to the isothiocyanate moiety.

  • Reactivity: The reactivity is dominated by two key electrophilic centers: the carbonyl carbon and, more significantly, the central carbon of the isothiocyanate group (-N=C =S).[4] The electron-withdrawing effect of the adjacent 2-furoyl group enhances the electrophilicity of the isothiocyanate carbon, making it more reactive than typical alkyl or aryl isothiocyanates.[4]

The primary reaction pathway involves the nucleophilic addition of an amine to the central carbon of the isothiocyanate, forming a stable N-furoyl thiourea derivative. This reaction is typically fast, efficient, and proceeds under mild conditions.

G cluster_product Product R_NH2 Primary/Secondary Amine (R-NH₂) Thiourea N-Aryl/Alkyl-N'-(2-furoyl)thiourea R_NH2->Thiourea Nucleophilic Attack Furoyl_NCS This compound Furoyl_NCS->Thiourea

Figure 1: General reaction scheme for the synthesis of N-substituted-N'-(2-furoyl)thiourea derivatives.

Application Note: Synthesis of Bioactive Thiourea Derivatives

The synthesis of N-aryl/alkyl-N'-(2-furoyl)thioureas is a robust and highly modular reaction. By varying the amine nucleophile, a diverse library of compounds can be generated, allowing for extensive structure-activity relationship (SAR) studies.

Rationale for Experimental Design
  • Solvent Selection: Anhydrous acetone is the solvent of choice for this reaction.[13] Its polar aprotic nature effectively dissolves both the this compound and the amine starting material without competing in the reaction. Crucially, the absence of water is critical to prevent the hydrolysis of the highly reactive isothiocyanate group.

  • Catalyst: The reaction typically proceeds efficiently without a catalyst. The inherent nucleophilicity of the amine is sufficient for the reaction to occur at room temperature or with gentle heating.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of reactants and the formation of the product. This prevents unnecessarily long reaction times and potential side-product formation.

  • Purification: The resulting thiourea derivatives are often crystalline solids, making recrystallization from a suitable solvent (e.g., ethanol) an effective and scalable purification method.[13] This technique relies on the difference in solubility of the product and impurities at different temperatures.

Detailed Laboratory Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of N-substituted-N'-(2-furoyl)thiourea derivatives.

Protocol 1: Synthesis of this compound (I)

This precursor is typically prepared from the corresponding acyl chloride.

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

  • Reagents: Add potassium thiocyanate (KSCN, 1.1 equivalents) to anhydrous acetone in the flask.

  • Reaction: Dissolve 2-furoyl chloride (1.0 equivalent) in anhydrous acetone and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred suspension of KSCN over 30 minutes.

  • Reflux: After the addition is complete, gently heat the mixture to reflux for 1-2 hours. The formation of a white precipitate (KCl) will be observed.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the 2-furoyl chloride spot disappears.

  • Workup: Cool the reaction mixture to room temperature. The resulting solution of this compound in acetone is typically used directly in the next step without isolation due to its reactivity.

Protocol 2: General Synthesis of N-Aryl-N'-(2-furoyl)thiourea (II)

This protocol details the reaction of the in situ generated this compound with a primary amine.

  • Setup: In a separate flask, dissolve the desired primary amine (e.g., 2-aminopyridine, 1.0 equivalent) in anhydrous acetone.[13]

  • Reaction: Cool the amine solution in an ice bath. Slowly add the acetone solution of this compound (prepared in Protocol 1) to the stirred amine solution.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. The product will typically have a different Rf value than the starting materials.

  • Isolation: Upon completion, a solid product often precipitates. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The resulting solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold acetone or diethyl ether to remove any unreacted starting materials. Further purification is achieved by recrystallization from ethanol to yield the pure N-aryl-N'-(2-furoyl)thiourea.[13]

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Melting point determination is also a key indicator of purity.

Figure 2: Experimental workflow for the synthesis and purification of N-Aryl-N'-(2-furoyl)thiourea derivatives.

Applications in Bioactive Molecule Synthesis: A Summary

The modular nature of the synthesis allows for the creation of diverse molecular libraries for biological screening. Derivatives of this compound have shown significant promise in several therapeutic areas.

Amine ReactantResulting Compound ClassReported Biological ActivityKey Findings & References
Various AminesHeterocyclic Systems (Triazolines, Thiadiazolidines)AntimicrobialEffective against various bacterial and fungal strains.[1][2]
2-AminopyridineN-(2-furoyl)-N′-(2-pyridyl)thioureaPotential Anticancer/AntimicrobialThe structure has been elucidated, forming a basis for further SAR studies.[13]
Substituted AnilinesN-Aryl-N'-(2-furoyl)thioureasHerbicidalSome derivatives show inhibitory activity against plant growth.[14]
Various AminesN-Acyl ThioureasAnticancerThiourea derivatives are a known class of anticancer agents, targeting various pathways.[10][15]
Heterocyclic AminesN-Acyl Thioureas with Heterocyclic MoietiesAnti-biofilm, AntioxidantCompounds bearing benzothiazole and pyridine moieties show promising activity.[16]

Conclusion and Future Outlook

This compound stands out as a powerful and versatile building block for the synthesis of medicinally relevant compounds. The straightforward and high-yielding reaction to form N-acylthioureas provides an accessible platform for generating chemical diversity. The wide range of reported biological activities, from antimicrobial to anticancer, underscores the therapeutic potential of the resulting scaffolds. Future research will likely focus on expanding the library of derivatives through combinatorial approaches, performing detailed in-vitro and in-vivo biological evaluations, and elucidating the specific mechanisms of action to optimize lead compounds for drug development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemical and biological landscape accessible from this invaluable synthon.

References

Application Note & Protocol: Synthesis of N-Acylthioureas from 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-acylthioureas, a class of compounds with significant applications in medicinal chemistry, drug discovery, and materials science.[1] The protocol focuses on the robust and high-yielding reaction between 2-Furoyl isothiocyanate and various primary or secondary amines. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and discuss troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to generate diverse libraries of N-acylthiourea derivatives for screening and development.

Introduction and Scientific Background

N-acylthioureas [R¹C(O)NHC(S)NR²R³] are a versatile class of organic compounds characterized by a thiourea moiety linked to a carbonyl group.[2] This unique structural arrangement imparts a wide range of biological activities, including antifungal, antitumor, antimicrobial, and enzyme inhibitory properties.[1][3] The presence of both a furan ring, a common pharmacophore, and the acylthiourea scaffold makes N-(2-furoyl)thioureas particularly attractive for drug discovery programs.[4][5]

The synthesis protocol described herein utilizes this compound as a key building block.[6] Acyl isothiocyanates are highly reactive electrophiles due to the strong electron-withdrawing nature of the adjacent acyl group, which enhances the electrophilicity of the isothiocyanate carbon.[7][8] This reactivity allows for a straightforward and efficient nucleophilic addition reaction with a wide variety of amines under mild conditions, making it an ideal method for library synthesis.[5][7]

Reaction Principle and Mechanism

The core transformation is the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. The reaction proceeds efficiently, typically at room temperature, and is often quantitative.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) attacks the central carbon atom of the -N=C=S group in this compound.[7]

  • Intermediate Formation: This attack forms a transient zwitterionic intermediate.[7]

  • Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and yielding the stable N-acylthiourea product.

The overall reaction is generally high-yielding and clean, often requiring minimal purification.

Caption: Figure 1: Reaction Mechanism.

Materials and Equipment

Reagents and Solvents
  • 2-Furoyl chloride (≥98%)

  • Potassium thiocyanate (KSCN, ≥98%)

  • A representative primary or secondary amine (e.g., Aniline, Benzylamine, Piperidine, ≥98%)

  • Acetone (anhydrous, ≥99.5%)

  • Dichloromethane (DCM, ACS grade)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Deionized water

  • Magnesium sulfate (MgSO₄, anhydrous)

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR tubes and access to NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer (optional)

Experimental Protocol: A Two-Step, One-Pot Synthesis

This protocol outlines the in situ generation of this compound followed by its immediate reaction with an amine.[6] This one-pot approach is highly efficient as it avoids the isolation of the often-sensitive isothiocyanate intermediate.

Workflow cluster_prep Step 1: Isothiocyanate Generation cluster_reaction Step 2: Thiourea Formation cluster_workup Step 3: Isolation & Purification cluster_analysis Step 4: Characterization A Dissolve KSCN in dry acetone B Add 2-Furoyl Chloride dropwise A->B C Reflux mixture (e.g., 1 hour) B->C D Cool reaction to RT C->D E Add Amine solution dropwise D->E F Stir at RT (Monitor by TLC) E->F G Pour into ice water F->G H Filter precipitated solid G->H I Wash with cold water H->I J Recrystallize from Ethanol/Acetone I->J K Obtain ¹H NMR, ¹³C NMR, FT-IR, MS J->K

Caption: Figure 2: Experimental Workflow.

Step 1: In Situ Generation of this compound
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium thiocyanate (1.1 g, 11.3 mmol, 1.1 eq.).

  • Add 30 mL of anhydrous acetone to the flask and stir to dissolve the KSCN.

  • In a separate beaker, dissolve 2-furoyl chloride (1.34 g, 10.3 mmol, 1.0 eq.) in 10 mL of anhydrous acetone.

  • Transfer the 2-furoyl chloride solution to a dropping funnel and add it dropwise to the stirring KSCN solution over 10-15 minutes.

    • Scientist's Note: Anhydrous acetone is crucial to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.[9] The dropwise addition helps to control any potential exotherm.

  • After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 1 hour.[6] The formation of a fine white precipitate (KCl) will be observed.

  • Cool the reaction mixture to room temperature. The resulting pale-yellow suspension contains the this compound and is used directly in the next step.

Step 2: Synthesis of N-(2-furoyl)-N'-substituted thiourea
  • In a separate flask, dissolve the desired amine (10.3 mmol, 1.0 eq.) in 10 mL of anhydrous acetone.

  • Add the amine solution dropwise to the stirring this compound suspension at room temperature.

    • Scientist's Note: The reaction is typically fast. An immediate change in color or temperature may be observed. For less reactive amines, the reaction may require stirring for several hours.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the amine starting material and the appearance of a new, typically more polar, spot indicates product formation.

Step 3: Product Isolation and Purification
  • Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold deionized water while stirring.

  • A solid precipitate of the N-acylthiourea product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Allow the product to air-dry on the filter paper.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol, acetone, or an ethanol/water mixture.[10]

    • Scientist's Note: Recrystallization is a critical step to obtain a high-purity product suitable for biological testing and further reactions. The choice of solvent will depend on the specific properties of the synthesized derivative.

Step 4: Characterization (Self-Validation)

To confirm the identity and purity of the synthesized N-acylthiourea, perform the following characterizations:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expect characteristic broad signals for the N-H protons and signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons in the ¹³C spectrum.[3][11]

  • FT-IR: To identify key functional groups. Look for characteristic stretches for N-H (around 3100-3400 cm⁻¹), C=O (around 1650-1700 cm⁻¹), and C=S (around 1100-1300 cm⁻¹).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

Expected Results & Troubleshooting

The reaction is generally robust across a range of primary and secondary amines. The table below provides representative data based on literature precedents.[4][6]

Amine SubstrateReaction Time (h)Typical Yield (%)Physical Appearance
Aniline1.585-95%White to off-white solid
4-Chloroaniline288-96%Pale yellow solid
Benzylamine190-98%White crystalline solid
Piperidine192-99%White solid
o-Toluidine2.580-90%Off-white solid

Troubleshooting:

  • Low or No Yield:

    • Cause: Moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

    • Cause: Low reactivity of the amine.

    • Solution: Increase reaction time or gently warm the reaction mixture (e.g., to 40°C).

  • Oily Product Instead of Solid:

    • Cause: Product may be impure or have a low melting point.

    • Solution: Attempt to extract the product from the aqueous mixture with ethyl acetate or DCM, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify the resulting oil/solid via column chromatography.

  • Multiple Spots on TLC:

    • Cause: Side reactions or unreacted starting material.

    • Solution: Ensure 1:1 stoichiometry of the amine to the generated isothiocyanate. Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • 2-Furoyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Isothiocyanates are volatile and can be irritants.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note details a reliable and efficient one-pot protocol for the synthesis of N-(2-furoyl)thiourea derivatives. The method is characterized by its mild reaction conditions, high yields, and broad substrate scope, making it an invaluable tool for researchers in drug discovery and synthetic organic chemistry. The straightforward procedure and simple purification steps allow for the rapid generation of compound libraries for further investigation.

References

Application Notes & Protocols: Leveraging 2-Furoyl Isothiocyanate for the Synthesis of Novel Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-Furoyl Isothiocyanate as a pivotal intermediate for the synthesis of 1-(2-furoyl)thiourea derivatives, a compound class exhibiting significant antioxidant potential. We will explore the underlying synthetic strategy, provide detailed, field-tested protocols for synthesis and characterization, and outline methodologies for evaluating antioxidant efficacy. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the structure-activity relationship.

Introduction: The Chemical Versatility of Thioureas in Antioxidant Discovery

Thiourea derivatives are a cornerstone in medicinal chemistry, recognized for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2] The unique structural motif of thiourea, particularly the N-acyl thiourea scaffold, offers a flexible platform for creating diverse molecular architectures.[3] The presence of sulfur and nitrogen atoms contributes to their ability to act as potent chelating agents and radical scavengers.[4]

Among the various synthetic precursors, this compound stands out as a highly efficient building block.[5] Its furan ring, a five-membered aromatic heterocycle, is a privileged structure in many biologically active compounds.[6][7] The isothiocyanate group (-N=C=S) is a reactive electrophile that readily undergoes addition reactions with nucleophiles, making it an ideal handle for molecular elaboration.[8] This guide focuses on a robust and efficient one-pot synthesis method that begins with the in situ generation of this compound, followed by its reaction with various amines to yield a library of novel thiourea derivatives for antioxidant screening.[4][9]

The Core Synthetic Strategy: A One-Pot, Two-Step Approach

The synthesis of 1-(2-furoyl)thiourea derivatives is elegantly achieved through a sequential, one-pot reaction that maximizes efficiency and yield by avoiding the isolation of the reactive isothiocyanate intermediate.[10][11]

Step 1: In Situ Generation of this compound. The process begins with the conversion of a stable precursor, 2-furoyl chloride, into the highly reactive this compound. This is accomplished by reacting 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone.[4][12] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the thiocyanate ion displaces the chloride.[4]

Step 2: Nucleophilic Addition to Form Thiourea Derivatives. Without isolating the isothiocyanate, a chosen primary or secondary amine is introduced directly into the reaction mixture.[9] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the stable 1-(2-furoyl)thiourea derivative.[4] The versatility of this step allows for the creation of a diverse library of compounds by simply varying the amine reactant.

G cluster_workflow Overall Synthesis & Evaluation Workflow start Start Materials: 2-Furoyl Chloride Potassium Thiocyanate Amine (R-NH2) synthesis One-Pot Synthesis (Dry Acetone) start->synthesis product Crude 1-(2-Furoyl)thiourea Derivative synthesis->product purification Purification (Recrystallization) product->purification characterization Spectroscopic Characterization (FT-IR, NMR) purification->characterization antioxidant_assay Antioxidant Activity Assay (e.g., DPPH, ABTS) characterization->antioxidant_assay data_analysis Data Analysis (IC50 Calculation) antioxidant_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: High-level workflow from starting materials to antioxidant lead identification.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-(2-Furoyl)thiourea Derivatives

This protocol is adapted from the successful synthesis of thirteen derivatives as described in the Baghdad Science Journal.[4][10]

Rationale: A one-pot reaction is chosen for its efficiency, reducing solvent waste and eliminating the need to handle the moisture-sensitive isothiocyanate intermediate. Dry acetone is critical as water would react with both the starting 2-furoyl chloride and the isothiocyanate intermediate, decreasing the yield.

Materials:

  • 2-Furoyl chloride (C₅H₃ClO₂)

  • Potassium thiocyanate (KSCN)

  • Anhydrous Acetone

  • Selected primary or secondary amine (e.g., benzylamine, 4-hydroxyaniline, N-ethylaniline)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add potassium thiocyanate (1.0 eq) and anhydrous acetone. Begin stirring to form a suspension.

  • Isothiocyanate Formation: Add 2-furoyl chloride (1.0 eq) to the suspension. Stir the mixture at room temperature for 1 hour to facilitate the formation of this compound.[4] The reaction progress can be monitored by the formation of a potassium chloride precipitate.

  • Amine Addition: Dissolve the selected amine (1.0 eq) in a minimal amount of dry acetone and add it dropwise to the reaction mixture using a dropping funnel.

  • Reaction: Upon completion of the amine addition, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the solid product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1-(2-furoyl)thiourea derivative.

Caption: The two-step, one-pot reaction mechanism for thiourea synthesis.

Protocol 2: Spectroscopic Characterization

Rationale: Characterization is essential to confirm the structure of the synthesized compounds and ensure purity before biological testing.

  • FT-IR Spectroscopy: Acquire spectra using the KBr disc technique. Key expected peaks include: N-H stretching (around 3250 cm⁻¹), C=O (carbonyl) stretching (around 1700 cm⁻¹), and C=S (thione) stretching (around 1260 cm⁻¹).[11]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Expect signals corresponding to the furan ring protons, the amine substituent protons, and the N-H protons.

    • ¹³C NMR: Look for characteristic chemical shifts for the thione carbon (C=S) in the range of 180-149 ppm and the carbonyl carbon (C=O) between 157-145 ppm.[9]

Protocol 3: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers.[13] The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized thiourea derivatives

  • Ascorbic acid (or Trolox) as a positive control[1]

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the synthesized compounds and the positive control (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 10, 50, 100, 250 µg/mL).[9]

  • Assay:

    • In a microplate or cuvette, mix 1.0 mL of the DPPH solution with 1.0 mL of each compound dilution.

    • Prepare a blank sample containing only 1.0 mL of methanol and 1.0 mL of the DPPH solution.[11]

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.[11]

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the % Inhibition against the compound concentration. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

Protocol 4: ABTS Radical Cation Decolorization Assay

Rationale: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another common method that is applicable to both hydrophilic and lipophilic antioxidants.[14][15] It measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Synthesized compounds and positive control (Trolox)

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the dark-colored ABTS•+ radical cation.[14]

  • Assay Preparation: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

  • Assay and Measurement:

    • Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Incubate for a set time (e.g., 6 minutes) and then measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described in the DPPH protocol and determine the IC₅₀ value.

Data Presentation & Expected Results

The antioxidant activity of 1-(2-furoyl)thiourea derivatives is highly dependent on the nature of the amine substituent. Aromatic amines, particularly those with electron-donating groups like hydroxyl (-OH), often enhance antioxidant activity. The data below, adapted from literature, illustrates the varying efficacy against the DPPH radical.[9][11]

Compound IDAmine SubstituentIC₅₀ (µg/mL)[9][11]
1 4-Hydroxyaniline33.11
2 Benzylamine42.65
3 4-Aminoacetophenone79.43
4 N-Ethylaniline120.22
Ascorbic Acid (Standard) 14.12

Interpretation: As shown in the table, the derivative synthesized with 4-hydroxyaniline (containing a phenolic hydroxyl group) exhibits the strongest antioxidant activity (lowest IC₅₀) among the tested derivatives, though it is less potent than the standard, ascorbic acid. This suggests that the presence of a hydrogen-donating group is crucial for radical scavenging. In contrast, derivatives with less labile protons show weaker activity.

Safety and Handling Precautions

Expertise in chemical safety is paramount. Researchers must adhere to strict safety protocols when handling the chemicals involved in this synthesis.

  • 2-Furoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[16][17]

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[17][18]

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. The container should be tightly sealed to prevent moisture contact.[16][17]

  • This compound (Intermediate): Isothiocyanates, in general, are toxic, lachrymatory, and may cause skin and respiratory sensitization.[19]

    • Handling: As this is generated in situ, direct handling is avoided. However, the entire reaction should be conducted within a fume hood to prevent inhalation of any volatile intermediate or byproducts.[19]

  • Solvents (Acetone): Acetone is highly flammable. Keep away from all sources of ignition. Ensure all equipment is properly grounded to prevent static discharge.[19]

Spill & Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

Conclusion

This compound serves as a highly effective and versatile intermediate for the synthesis of 1-(2-furoyl)thiourea derivatives. The one-pot, two-step protocol detailed here provides a straightforward, efficient, and adaptable method for generating libraries of novel compounds. The subsequent evaluation of these derivatives using standardized antioxidant assays, such as the DPPH and ABTS methods, allows for the rapid identification of promising candidates for further drug development. The structure-activity relationship appears to be strongly influenced by the choice of the amine nucleophile, providing a clear path for rational design and optimization of antioxidant potency.

References

Application Notes and Protocols for Reactions with 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Furoyl Isothiocyanate in Synthetic Chemistry

This compound is a highly valuable and reactive building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic systems and thiourea derivatives.[1][2][3] Its utility stems from the presence of two key electrophilic sites: the carbonyl carbon of the furoyl group and the central carbon of the isothiocyanate moiety. The electron-withdrawing nature of the 2-furoyl group enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[4] This heightened reactivity allows for efficient reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene compounds, often leading to the formation of complex molecules with potential biological and medicinal activities.[1][2][3] This application note provides a detailed guide to the experimental setup for key reactions involving this compound, offering insights into the underlying chemical principles and providing robust protocols for its synthesis and subsequent transformations.

Core Principles of Reactivity

The reactivity of this compound is dominated by the electrophilic character of the isothiocyanate carbon. Nucleophilic addition to the C=S double bond is the primary reaction pathway, leading to the formation of various adducts that can subsequently undergo intramolecular cyclization to yield five- and six-membered heterocyclic rings.[4] The furan ring itself, being an electron-rich aromatic system, can also influence the reactivity and properties of the resulting molecules.

Experimental Workflows and Protocols

Part 1: Synthesis of this compound

The in situ generation of this compound from readily available starting materials is a common and efficient strategy, avoiding the isolation of the often-unstable isothiocyanate. The most prevalent method involves the reaction of 2-furoyl chloride with a thiocyanate salt.

Rationale for Reagent Selection:

  • 2-Furoyl Chloride: A commercially available and reactive acyl chloride that serves as the precursor to the isothiocyanate.

  • Ammonium or Potassium Thiocyanate: These salts provide the thiocyanate anion (SCN⁻), which acts as the nucleophile to displace the chloride from the acyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride and the resulting isothiocyanate.[5]

  • Solvent (Dry Acetone or Acetonitrile): Aprotic polar solvents are ideal as they can dissolve the reactants and do not interfere with the reaction. Dryness is paramount to prevent unwanted side reactions.[6][7]

Detailed Protocol 1: In Situ Generation of this compound

Materials:

  • 2-Furoyl chloride

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Anhydrous acetone or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Calcium chloride drying tube or inert gas (N₂ or Ar) atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add ammonium thiocyanate (1.1 equivalents).

  • Add anhydrous acetone (or acetonitrile) to the flask to create a slurry.

  • While stirring at room temperature, add 2-furoyl chloride (1.0 equivalent) dropwise to the slurry.

  • Stir the reaction mixture at room temperature for 30-60 minutes.[2][7] The formation of a precipitate (ammonium chloride or potassium chloride) will be observed.

  • The resulting solution containing this compound is typically used directly in the next step without isolation. If necessary, the precipitated salt can be removed by filtration under anhydrous conditions.

Diagram 1: Synthesis of this compound

G FuroylChloride 2-Furoyl Chloride Isothiocyanate This compound (in situ) FuroylChloride->Isothiocyanate Reaction Thiocyanate NH4SCN or KSCN Thiocyanate->Isothiocyanate Solvent Dry Acetone/Acetonitrile Solvent->Isothiocyanate Byproduct NH4Cl or KCl (precipitate) Isothiocyanate->Byproduct Formation of G start This compound R-N=C=S product 1-(2-Furoyl)thiourea Derivative R-NH-C(=S)-NR'R'' start->product Nucleophilic Addition amine Primary/Secondary Amine R'R''NH amine->product G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization This compound This compound Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate This compound->Thiosemicarbazide Intermediate + Benzoyl Hydrazine 1,2,4-Triazoline-5-thione 1,2,4-Triazoline-5-thione Thiosemicarbazide Intermediate->1,2,4-Triazoline-5-thione Polyphosphoric Acid, Heat

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Furoyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Furoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to troubleshoot but also to proactively optimize your reaction for maximum yield and purity.

Synthesis Overview: The Reaction of 2-Furoyl Chloride with a Thiocyanate Salt

The most common and direct method for synthesizing this compound is the reaction of 2-furoyl chloride with a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).[1][2] This reaction is generally performed in an anhydrous aprotic solvent, such as acetone or acetonitrile.

The core transformation involves the nucleophilic attack of the thiocyanate anion on the carbonyl carbon of the acyl chloride. Although the thiocyanate ion is an ambident nucleophile, reaction at the sulfur atom would initially form a thiocyanate ester, which rapidly rearranges to the more stable isothiocyanate isomer.[3] However, the prevailing evidence suggests a direct attack by the nitrogen atom in this type of reaction.

Due to the reactivity and potential instability of this compound, it is often generated in situ and used immediately in the next synthetic step without isolation.[1] This approach is efficient as it bypasses a potentially challenging purification step.[1]

Visualizing the Core Reaction

G FuroylChloride 2-Furoyl Chloride Intermediate [Acylium-Thiocyanate Complex] FuroylChloride->Intermediate + Thiocyanate Salt Thiocyanate Ammonium or Potassium Thiocyanate Thiocyanate->Intermediate Product This compound Intermediate->Product Nucleophilic Acyl Substitution Byproduct Ammonium or Potassium Chloride Intermediate->Byproduct caption General workflow for this compound synthesis.

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the this compound synthesis.

Q1: Which thiocyanate salt is better, ammonium or potassium thiocyanate?

Both ammonium and potassium thiocyanate are effective for this synthesis.[1] The choice often comes down to solubility in the chosen solvent and the ease of removing the resulting chloride salt byproduct. Potassium thiocyanate is generally more soluble in acetone than ammonium thiocyanate. However, ammonium chloride is often more easily filtered off than potassium chloride. For most applications, either salt will provide good results, provided it is thoroughly dried before use.

Q2: Why is an anhydrous solvent like acetone crucial?

The starting material, 2-furoyl chloride, is highly reactive towards water and other protic solvents.[4] Any moisture present will lead to the hydrolysis of the acyl chloride to the unreactive 2-furoic acid, which will not participate in the desired reaction, thereby reducing the yield. Acetone is a good choice because it is aprotic and effectively dissolves both the 2-furoyl chloride and, to a sufficient extent, the thiocyanate salt.[1]

Q3: Can I use a different solvent?

While dry acetone is the most commonly cited solvent, other anhydrous aprotic solvents like acetonitrile can also be used. The key is to ensure the solvent can dissolve the reactants and will not react with the starting material or the product.

Q4: Is it necessary to purify the this compound?

Due to its reactivity, this compound is often used in situ without isolation.[1] Purification can be challenging and may lead to decomposition. For subsequent reactions, such as the formation of N-(2-furoyl)thioureas, the crude solution of this compound, after filtering off the precipitated salt, is typically used directly.[1][5]

Q5: What are the primary safety concerns with this synthesis?
  • 2-Furoyl Chloride: This is a corrosive substance that causes severe skin and eye burns.[6][7] It is also a lachrymator, meaning it can cause tearing.[4][6] Always handle 2-furoyl chloride in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6][8]

  • Isothiocyanates: These compounds can be irritants and sensitizers. Handle the product with care, even when it is in solution.

  • Solvents: Acetone is flammable. Ensure there are no ignition sources nearby.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Wet Reagents/Solvent: Moisture is hydrolyzing the 2-furoyl chloride.• Ensure the thiocyanate salt is thoroughly dried in a vacuum oven before use.• Use freshly opened or properly stored anhydrous solvent.• Dry all glassware in an oven before use.
2. Poor Quality Starting Material: The 2-furoyl chloride may have degraded.• Use freshly distilled or recently purchased 2-furoyl chloride.• Check the purity of the starting material by GC or NMR if possible.
3. Insufficient Reaction Time: The reaction may not have gone to completion.• While the reaction is often rapid (30-60 minutes), monitor the reaction by TLC to ensure the disappearance of the 2-furoyl chloride.[1]
Formation of a White Precipitate, but Low Yield of Isothiocyanate 1. Hydrolysis of 2-Furoyl Chloride: The precipitate could be 2-furoic acid in addition to the expected chloride salt.• As above, rigorously exclude moisture from the reaction.
2. Side Reactions: The isothiocyanate product may be reacting with impurities or decomposing.• Use high-purity reagents.• Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Product Decomposes During Workup or Isolation 1. Instability of this compound: Acyl isothiocyanates can be unstable, especially in the presence of nucleophiles or moisture.• Avoid aqueous workups.• Use the product in situ for the next reaction step whenever possible.[1]• If isolation is necessary, use non-protic solvents and avoid excessive heating.
2. Exposure to High Temperatures: Heating can promote decomposition.• The formation of the isothiocyanate is typically conducted at room temperature.[1] Avoid unnecessary heating.

Visualizing the Troubleshooting Workflow

G cluster_start cluster_diagnosis cluster_solutions Start Low or No Product Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckReagents Verify Reagent Quality CheckMoisture->CheckReagents No DryReagents Dry Reagents & Solvents; Use Anhydrous Technique CheckMoisture->DryReagents Yes CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Good Quality NewReagents Use Fresh/Purified 2-Furoyl Chloride CheckReagents->NewReagents Poor Quality OptimizeTimeTemp Monitor by TLC; Adjust Time/Temperature CheckConditions->OptimizeTimeTemp Sub-optimal InSitu Use Product In Situ CheckConditions->InSitu Optimal caption A logical troubleshooting flowchart for synthesis issues.

Caption: A logical troubleshooting flowchart for synthesis issues.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the in situ generation of this compound.

Materials:

  • 2-Furoyl chloride (>98%)

  • Ammonium thiocyanate (or Potassium thiocyanate), anhydrous

  • Anhydrous acetone

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ammonium thiocyanate (1.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

  • Reactant Addition: Dissolve 2-furoyl chloride (1.0 eq) in a small amount of anhydrous acetone and add it to the dropping funnel.

  • Reaction: While stirring the thiocyanate slurry under a nitrogen atmosphere, add the 2-furoyl chloride solution dropwise over 10-15 minutes. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature, using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes.[1] The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the 2-furoyl chloride spot.

  • Workup (for in situ use): Once the reaction is complete, filter the mixture to remove the precipitated ammonium chloride. The resulting clear filtrate contains the this compound and is ready for the subsequent reaction.

References

common side reactions of acyl isothiocyanates with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of acyl isothiocyanate chemistry. Acyl isothiocyanates are powerful and versatile reagents in synthetic chemistry, prized for their ability to form N-acylthiourea linkages, which are precursors to a vast array of bioactive molecules and heterocyclic scaffolds.[1][2][3][4] However, their high reactivity, stemming from the electron-withdrawing acyl group enhancing the electrophilicity of the isothiocyanate carbon, also makes them susceptible to a variety of side reactions.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. It provides in-depth, field-proven insights into why these side reactions occur and how to mitigate them, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each entry details the potential causes rooted in competing side reactions and provides actionable solutions.

Issue 1: Low or No Yield of the Desired N-Acylthiourea

Question: I'm reacting my acyl isothiocyanate with a primary amine, but I'm getting a very low yield of my target N-acylthiourea. What could be going wrong?

Answer: A low yield in this seemingly straightforward nucleophilic addition is a common issue that typically points to the degradation of your acyl isothiocyanate starting material or consumption by competing nucleophiles.[5]

Potential Causes & Solutions:

  • Hydrolysis of the Acyl Isothiocyanate: Acyl isothiocyanates are highly sensitive to moisture.[6][7] Trace amounts of water in your reaction solvent or on your glassware can hydrolyze the isothiocyanate. This not only consumes your starting material but can also lead to the formation of an amine byproduct. This newly formed amine can then react with another equivalent of your starting acyl isothiocyanate to produce a symmetrical N,N'-disubstituted thiourea, further complicating your product mixture.[7][8]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.[5]

  • Reaction with Alcohol Solvents: If you are using an alcohol (e.g., methanol, ethanol) as a solvent, it will compete with your amine nucleophile. Alcohols can attack the electrophilic carbon of the isothiocyanate to form O-alkyl thiocarbamates as byproducts.[9][10][11]

    • Solution: Switch to an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[5][12] These solvents are inert to the acyl isothiocyanate and will not participate in the reaction.

  • Low Nucleophilicity of the Amine: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed efficiently at room temperature.[5]

    • Solution: Consider gently heating the reaction mixture or allowing it to stir for a longer period.[5] The addition of a non-nucleophilic base, such as triethylamine, can also help by deprotonating the amine, thereby increasing its nucleophilicity.[5]

Workflow Diagram: Troubleshooting Low Yield

start Low Yield of N-Acylthiourea check_moisture Check for Moisture Contamination (Solvent, Glassware, Atmosphere) start->check_moisture check_solvent Check Solvent Type check_moisture->check_solvent No solution_moisture Implement Anhydrous Conditions: - Dry Glassware - Anhydrous Solvent - Inert Atmosphere check_moisture->solution_moisture Yes check_nucleophile Evaluate Amine Nucleophilicity check_solvent->check_nucleophile Aprotic solution_solvent Switch to Aprotic Solvent (THF, DCM, Acetonitrile) check_solvent->solution_solvent Alcoholic solution_nucleophile Increase Reactivity: - Gentle Heating - Add Non-nucleophilic Base - Increase Reaction Time check_nucleophile->solution_nucleophile Low end_product Improved Yield of Desired Product solution_moisture->end_product solution_solvent->end_product solution_nucleophile->end_product

Caption: Troubleshooting workflow for low N-acylthiourea yield.

Issue 2: An Unexpected Product is Formed Alongside or Instead of the Acylthiourea

Question: My reaction is consuming the starting materials, but I'm isolating a product that is not my target acylthiourea. What other reactions could be happening?

Answer: The formation of unexpected products is often due to subsequent reactions of the initially formed N-acylthiourea or reactions involving other functional groups in your starting materials.

Potential Causes & Solutions:

  • Intramolecular Cyclization: The N-acylthiourea product itself can be a versatile intermediate. If the acyl group or the nucleophile contains another reactive site, the acylthiourea can undergo intramolecular cyclization to form various five- or six-membered heterocycles like thiazoles, triazoles, or 1,3-thiazines.[2][13][14] This is particularly common when the reaction is heated.

    • Solution: To favor the isolation of the acylthiourea, run the reaction at a lower temperature (e.g., 0 °C to room temperature) and for a shorter duration. Monitor the reaction closely by TLC or LC-MS to stop it once the acylthiourea is formed, before it has a chance to cyclize.

  • Desulfurization to Acylurea: The thiocarbonyl group of the acylthiourea is susceptible to oxidation, leading to desulfurization and the formation of the corresponding N-acylurea. This can happen if your reaction is exposed to air for extended periods, or if oxidizing agents are present.

    • Solution: Maintain an inert atmosphere throughout the reaction and workup. If you suspect oxidative degradation, degassing your solvent before use may be beneficial. Several reagents are known to promote desulfurization, so ensure your starting materials are free from such contaminants.[15][16][17]

Diagram: Competing Reaction Pathways

cluster_main Reaction Pathways of Acyl Isothiocyanate AITC Acyl Isothiocyanate (R-CO-NCS) Acylthiourea Desired Product: N-Acylthiourea AITC->Acylthiourea + Amine (Desired Path) Hydrolysis_Product Side Product: Amine + CO2 + H2S (via unstable intermediate) AITC->Hydrolysis_Product + Water (Hydrolysis) Thiocarbamate Side Product: O-Alkyl Thiocarbamate AITC->Thiocarbamate + Alcohol Amine Primary/Secondary Amine (R'-NHR'') Water Water (H2O) Alcohol Alcohol (R'''-OH) Cyclized_Product Side Product: Cyclized Heterocycle Acylthiourea->Cyclized_Product Intramolecular Cyclization (e.g., with heat) Acylurea Side Product: N-Acylurea Acylthiourea->Acylurea Desulfurization (Oxidation)

References

Technical Support Center: Purification of 1-(2-Furoyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-furoyl)thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy for 1-(2-furoyl)thiourea derivatives.

Q1: What are the most common impurities I should expect when synthesizing 1-(2-furoyl)thiourea derivatives?

A1: The impurity profile is highly dependent on the synthetic route, which typically involves the reaction of 2-furoyl isothiocyanate with a primary or secondary amine.[1][2] Consequently, the most common impurities are:

  • Unreacted Starting Materials: Excess this compound (or its precursor, 2-furoyl chloride) and the amine used in the reaction are frequent contaminants.[1][3]

  • By-products from Isothiocyanate Instability: Isothiocyanates can be sensitive to moisture and heat. Hydrolysis of this compound can lead to the formation of 2-furoic acid and other degradation products.[4]

  • Side-Reactions: If the amine starting material has multiple reactive sites, this can lead to the formation of undesired isomers or bis-thiourea products.[5]

Q2: Which primary purification technique should I start with for my 1-(2-furoyl)thiourea derivative?

A2: For most 1-(2-furoyl)thiourea derivatives, which are often crystalline solids, recrystallization is the most efficient and scalable initial purification method.[6][7] It is excellent for removing minor impurities and achieving high purity. If recrystallization fails to remove closely related impurities or if the product is an oil, flash column chromatography on silica gel is the next logical step.[4][8]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[9][10] The impurities, conversely, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).[10][11] A common and effective solvent for many furoylthiourea derivatives is ethanol.[6] A systematic approach involves testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and then upon heating.

Q4: My compound appears to be highly polar and either doesn't move or streaks badly on a normal-phase silica TLC plate. What are my chromatographic options?

A4: High polarity can be a challenge with silica gel. Streaking often indicates an interaction with the acidic silica surface or poor solubility in the mobile phase.[12]

  • Deactivate the Silica Gel: You can neutralize the acidic silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v). This can significantly improve peak shape.[4]

  • Use a More Polar Mobile Phase: Adding methanol to a dichloromethane or ethyl acetate mobile phase can increase elution strength.

  • Consider Alternative Techniques: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (if the compound has sufficient hydrophobic character) are powerful alternatives.[12][13]

Q5: Are 1-(2-furoyl)thiourea derivatives generally stable during purification procedures?

A5: Thiourea derivatives can be sensitive to prolonged exposure to heat and strongly acidic or basic conditions.[13]

  • Thermal Stability: When performing recrystallization, avoid unnecessarily long heating times. It's better to bring the solvent to a boil first and add it to the solid, rather than boiling the compound in the solvent for an extended period.[13]

  • pH Stability: The thiourea linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heat.[4] While acid-base extractions can be used if the molecule has other ionizable groups, it's crucial to perform these steps at low temperatures and avoid prolonged contact times.[13]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The melting point of your compound is lower than the boiling point of the solvent. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Allow the solution to cool much more slowly. Insulate the flask to encourage slow cooling. 3. Choose a solvent with a lower boiling point.[14] 4. If impurities are the cause, consider a preliminary purification by column chromatography.[14]
Very low yield of recovered crystals. 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. Premature crystallization occurred during hot filtration. 3. The compound is highly soluble in the chosen solvent even when cold.1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing hot filtration.[14] 3. Choose a different solvent system where the compound has lower solubility at cold temperatures.[14]
No crystals form, even in an ice bath. 1. The solution is not supersaturated (either too much solvent was used or the compound is very soluble). 2. The glass surface is too smooth to initiate nucleation.1. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.[11] This creates microscopic imperfections that can serve as nucleation sites. 2. Add a "seed crystal" – a tiny crystal of the pure compound – to the solution.[10] 3. If all else fails, slowly evaporate the solvent until turbidity is observed, then allow it to cool.
Crystals are colored, but the pure compound is white. 1. Colored impurities are trapped within the crystal lattice.1. Before the hot filtration step, add a very small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[14] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound streaks on the TLC plate or column. 1. The compound is interacting strongly with the acidic silica gel. 2. The sample is overloaded on the column. 3. The compound has low solubility in the mobile phase.1. Add a small amount (0.5-1%) of triethylamine or acetic acid to your mobile phase to suppress ionization and reduce tailing.[12] 2. Ensure the amount of crude material is no more than 5-10% of the mass of the silica gel. 3. Choose a more polar mobile phase to improve solubility and elution.
Poor separation between the product and an impurity. 1. The polarity difference between the compounds is too small for the chosen solvent system.1. Switch to a less polar mobile phase to increase the separation (increase the Retention Factor, Rf, difference). Use solvent systems with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Use a finer mesh silica gel for higher resolution.
Compound appears to decompose on the column. 1. The compound is unstable on the acidic silica gel surface.1. Deactivate the silica by flushing the column with a mobile phase containing 1% triethylamine before loading the sample. 2. Use a different stationary phase, such as neutral alumina or Florisil. 3. If possible, switch to a non-chromatographic method like recrystallization or an acid-base extraction.

Experimental Protocols & Visualizations

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique for a new 1-(2-furoyl)thiourea derivative.

Purification_Workflow start Crude 1-(2-furoyl)thiourea Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes check_polarity Assess Polarity (TLC) is_solid->check_polarity No (Oil) recrystallization_success Was it successful? (Good yield & purity) try_recrystallization->recrystallization_success pure_product Pure Product (Verify by NMR, MP, etc.) recrystallization_success->pure_product Yes recrystallization_success->check_polarity No column_chromatography Perform Flash Column Chromatography normal_phase Normal-Phase Silica Gel column_chromatography->normal_phase Moderate Polarity alt_phase Alternative Chromatography (e.g., HILIC, Reversed-Phase) column_chromatography->alt_phase High Polarity check_polarity->column_chromatography cc_success Was it successful? normal_phase->cc_success alt_phase->cc_success cc_success->try_recrystallization No (Consider re-purification) cc_success->pure_product Yes

Caption: Decision workflow for purifying 1-(2-furoyl)thiourea derivatives.

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for purifying a solid 1-(2-furoyl)thiourea derivative.[9][11]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the mixture. The ideal solvent will dissolve the solid completely upon heating.[14]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Keep the solution gently boiling on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (or activated charcoal), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[11]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry thoroughly under vacuum. Determine the melting point and compare it to the literature value to assess purity. A sharp melting point close to the expected value indicates high purity.[10]

Data Table: Common Solvents for Purification

The choice of solvent is critical in both recrystallization and chromatography. This table provides a reference for common laboratory solvents.

SolventBoiling Point (°C)Polarity IndexNotes for Thiourea Purification
n-Hexane690.1Good as an anti-solvent in recrystallization or for non-polar mobile phases.
Toluene1112.4Can be a good recrystallization solvent for less polar derivatives.
Dichloromethane (DCM)403.1Common mobile phase component in column chromatography.
Diethyl Ether354.0Often too volatile for recrystallization but useful in chromatography.
Ethyl Acetate (EtOAc)774.4Excellent, versatile solvent for both chromatography and recrystallization.[3][15]
Acetone565.1Good recrystallization solvent; also used in synthesis.[1][2]
Ethanol (EtOH)785.2A very common and effective recrystallization solvent for furoylthioureas.[6]
Methanol (MeOH)656.6Used as a polar component in mobile phases; can be a good recrystallization solvent.
Water10010.2Generally, 1-(2-furoyl)thiourea derivatives have low solubility in water.

References

stability of 2-Furoyl isothiocyanate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a bifunctional molecule featuring a furan ring attached to an acyl isothiocyanate group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly for creating a wide array of heterocyclic compounds. The high reactivity of the isothiocyanate group (-N=C=S) towards nucleophiles allows for the construction of diverse five- and six-membered rings, which are common scaffolds in biologically active molecules.[1][2][3] Its applications are prominent in medicinal chemistry and drug discovery for synthesizing novel compounds with potential therapeutic properties.[4][5]

Q2: I'm planning an experiment using this compound. What are the recommended storage conditions to ensure its stability?

A: Proper storage is critical to maintain the integrity of this compound. Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][7] For long-term storage, a temperature of -20°C is recommended.[6] It is crucial to prevent exposure to atmospheric moisture, as the isothiocyanate group is susceptible to hydrolysis.[8][9] Always allow the container to warm to room temperature before opening to avoid condensation of moisture inside.

Q3: My reaction with this compound is giving low yields. What are the most likely causes related to solvent choice?

A: Low yields in reactions involving this compound can often be attributed to improper solvent selection. The isothiocyanate functional group is highly electrophilic and will react with nucleophilic solvents.[1][2]

Incompatible Solvents to Avoid:

  • Protic Solvents: Alcohols (e.g., methanol, ethanol), water, and primary or secondary amines should be avoided as reaction solvents unless they are intended to be a reactant.[7][10] These solvents contain nucleophilic hydroxyl or amino groups that will readily react with the isothiocyanate, consuming your starting material.[11][12]

  • Aqueous Solutions: this compound is unstable in aqueous media and will hydrolyze.[9][13][14] The rate of degradation is often accelerated in buffered solutions compared to deionized water.[13]

Recommended Solvents:

  • Aprotic, Non-nucleophilic Solvents: For most applications, dry aprotic solvents are the best choice. These include:

    • Dichloromethane (DCM)

    • Chloroform

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Toluene

    • Benzene[2]

Ensuring these solvents are anhydrous is critical for reaction success.

Troubleshooting Guide

Issue 1: Suspected Degradation of this compound Stock

Symptoms:

  • Significantly reduced or no product formation in a previously successful reaction.

  • Appearance of new, unexpected spots on Thin Layer Chromatography (TLC).

  • Change in the physical appearance of the stock material (e.g., discoloration, clumping).

Root Cause Analysis: The primary cause of degradation is exposure to nucleophiles, most commonly water from atmospheric moisture.[8][9] The electrophilic carbon of the isothiocyanate group is attacked by water, leading to the formation of an unstable thiocarbamic acid, which can then decompose.[12]

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References

Technical Support Center: Managing the Moisture Sensitivity of 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a highly reactive molecule, this compound's efficacy is intrinsically linked to its proper handling, particularly concerning its sensitivity to moisture. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the success of your research.

Understanding the Challenge: The Reactivity of this compound

This compound belongs to the class of acyl isothiocyanates, which are characterized by the presence of an electron-withdrawing acyl group adjacent to the isothiocyanate functionality (-N=C=S).[1][2] This structural feature significantly enhances the electrophilicity of the carbon atom in the isothiocyanate group, making it highly susceptible to nucleophilic attack. While this heightened reactivity is advantageous for various synthetic transformations, it also renders the compound extremely sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: The high reactivity of this compound stems from the electron-withdrawing nature of the adjacent 2-furoyl group.[1][2] This makes the carbon atom of the isothiocyanate group highly electrophilic and, therefore, very susceptible to attack by nucleophiles, with water being a common nucleophile present in the atmosphere or in solvents.

Q2: What happens when this compound is exposed to water?

A2: Upon contact with water, this compound undergoes rapid hydrolysis. The water molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This leads to the formation of an unstable carbamic acid intermediate, which then decomposes to yield 2-furoic acid and thiocyanate. This degradation pathway consumes the active reagent, leading to reduced yields or complete failure of the intended reaction.

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container.[3] It is crucial to store it in a cool, dry, and dark place. A desiccator or a dry box is highly recommended for long-term storage.

Q4: Can I handle this compound on the open bench?

A4: It is strongly advised to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[3] If these are not available, work quickly and efficiently in a well-ventilated fume hood, minimizing the exposure time to the atmosphere. Always use dry glassware and syringes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of this compound, providing actionable solutions based on established chemical principles.

Issue 1: Low or No Yield in Derivatization Reactions (e.g., Thiourea Formation)

Question: I am reacting this compound with a primary amine to synthesize a thiourea derivative, but I'm observing a very low yield or no product at all. What could be the cause?

Answer: Low or no yield in thiourea formation is a common problem and can often be traced back to the degradation of the this compound.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Degradation of this compound due to moisture. Use freshly opened or properly stored this compound. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.The isothiocyanate functional group is highly susceptible to hydrolysis, which deactivates the reagent.[4]
Low nucleophilicity of the amine. If the amine is sterically hindered or has electron-withdrawing groups, consider increasing the reaction temperature or using a catalyst such as a non-nucleophilic base (e.g., triethylamine) to deprotonate the amine and increase its nucleophilicity.The reaction rate is dependent on the nucleophilicity of the amine.[5] Increasing the temperature provides the necessary activation energy to overcome the reaction barrier.
Steric hindrance around the amine. Prolong the reaction time and consider heating the reaction mixture. Microwave-assisted synthesis can sometimes be effective in overcoming steric barriers.[5]Sterically hindered amines react more slowly, requiring more energy and time to form the thiourea product.
Incorrect stoichiometry. Ensure accurate measurement of both the amine and this compound. A slight excess (1.05-1.1 equivalents) of the isothiocyanate can sometimes be beneficial if amine purity is a concern.The reaction proceeds in a 1:1 molar ratio. Inaccurate stoichiometry will result in unreacted starting material and lower yield.
Issue 2: Appearance of Unexpected Byproducts

Question: My reaction mixture shows multiple spots on TLC, and my final product is contaminated with an unknown impurity. What could this byproduct be?

Answer: The presence of unexpected byproducts often points to the degradation of this compound or side reactions.

Potential Byproducts and Mitigation Strategies:

Potential Byproduct Formation Pathway Mitigation Strategy
2-Furoic Acid Hydrolysis of this compound by residual water in the reaction mixture.Rigorously dry all solvents and glassware. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
N,N'-bis(2-furoyl)thiourea In some cases, the initially formed thiourea can react with another molecule of this compound, especially if there is an excess of the isothiocyanate.Use a slight excess of the amine or add the this compound solution dropwise to the amine solution to maintain a low concentration of the isothiocyanate.
Side products from amine degradation Some amines can be unstable under the reaction conditions, leading to byproducts.Evaluate the stability of your amine under the reaction conditions. Consider protecting sensitive functional groups on the amine if necessary.
Experimental Protocols

To ensure the successful use of this compound, the following detailed protocols are provided.

Protocol 1: Handling and Aliquoting Moisture-Sensitive this compound

This protocol outlines the best practices for handling and preparing stock solutions of this compound to minimize moisture exposure.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)

  • Oven-dried glassware (vials with septa)

  • Dry syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Conduct all manipulations under a positive pressure of nitrogen or argon.

  • Dispensing: Pierce the septum of the this compound bottle with a dry needle connected to the inert gas line. Pierce the septum with a second dry needle attached to a dry syringe.

  • Withdrawal: Slowly withdraw the desired volume of this compound into the syringe.

  • Transfer: Immediately transfer the reagent to a flask containing anhydrous solvent under an inert atmosphere.

  • Storage of Aliquots: If preparing stock solutions, dispense into small, oven-dried vials equipped with septa, flush with inert gas, and seal tightly. Store in a desiccator at the recommended temperature.

Protocol 2: A Typical Derivatization Reaction: Synthesis of a 1-(2-furoyl)-3-arylthiourea

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Round-bottom flask with a magnetic stir bar

  • Inert gas setup

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equivalent) and anhydrous THF.

  • Addition of Isothiocyanate: While stirring, add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise to the amine solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Visualizing the Problem: Degradation Pathway and Troubleshooting Logic

To further aid in understanding the challenges associated with this compound, the following diagrams illustrate the key degradation pathway and a logical troubleshooting workflow.

cluster_degradation Moisture-Induced Degradation Pathway 2-Furoyl_Isothiocyanate This compound (Active Reagent) Carbamic_Acid Unstable Carbamic Acid Intermediate 2-Furoyl_Isothiocyanate->Carbamic_Acid Nucleophilic Attack Water H₂O (Moisture) Water->Carbamic_Acid Degradation_Products 2-Furoic Acid + Thiocyanate (Inactive) Carbamic_Acid->Degradation_Products Decomposition

Caption: Moisture-induced degradation of this compound.

cluster_troubleshooting Troubleshooting Workflow for Low Reaction Yield Start Low or No Product Yield Check_Reagent Check this compound (Age, Storage) Start->Check_Reagent Check_Conditions Review Reaction Conditions (Solvent, Atmosphere, Glassware) Start->Check_Conditions Check_Amine Evaluate Amine Reactivity (Nucleophilicity, Steric Hindrance) Start->Check_Amine Solution_Reagent Use Fresh/Properly Stored Reagent Check_Reagent->Solution_Reagent Solution_Conditions Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Solution_Conditions Solution_Amine Increase Temperature/Time, Consider Catalyst Check_Amine->Solution_Amine Success Successful Reaction Solution_Reagent->Success Solution_Conditions->Success Solution_Amine->Success

Caption: Troubleshooting logic for reactions involving this compound.

By understanding the inherent reactivity of this compound and adhering to the stringent handling and experimental protocols outlined in this guide, researchers can mitigate the risks associated with its moisture sensitivity and achieve reliable and reproducible results in their synthetic applications.

References

Technical Support Center: Troubleshooting Low Yields in 2-Furoyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furoyl isothiocyanate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile synthetic intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs)

FAQ 1: I am getting a very low or no yield of my desired product when reacting 2-Furoyl chloride with a thiocyanate salt. What are the most likely causes?

This is a common issue that typically points to problems with the starting materials or the reaction conditions. Let's break down the potential culprits.

The synthesis of this compound from 2-Furoyl chloride and a thiocyanate salt (like KSCN or NH₄SCN) is a nucleophilic acyl substitution.[1][2] The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.[2] Success hinges on this fundamental interaction occurring efficiently.

Troubleshooting this step involves a systematic check of your reagents and setup:

  • Moisture Contamination: Acyl chlorides and acyl isothiocyanates are highly susceptible to hydrolysis. Even trace amounts of water in your solvent or on your glassware can lead to the formation of 2-furoic acid from 2-Furoyl chloride, or decomposition of the this compound product.

    • Causality: Water acts as a nucleophile, attacking the carbonyl carbon and leading to the loss of HCl (from the acyl chloride) or the formation of unstable intermediates from the isothiocyanate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; acetone or acetonitrile are common choices.[1] Consider using freshly opened solvents or those dried over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Quality of 2-Furoyl Chloride: The purity of your starting acyl chloride is paramount. Old or improperly stored 2-Furoyl chloride may have already hydrolyzed to 2-furoic acid.

    • Causality: 2-furoic acid will not react with the thiocyanate salt to form the desired product. Its presence consumes no reagents but reduces the potential maximum yield.

    • Solution: Use freshly distilled or a newly purchased bottle of 2-Furoyl chloride.[3][4] You can check the purity by taking an IR spectrum (look for a sharp carbonyl peak around 1760-1800 cm⁻¹) or by titration to determine the concentration of acyl chloride.

  • Thiocyanate Salt Quality: The thiocyanate salt must be dry. Potassium thiocyanate (KSCN), for example, is hygroscopic.

    • Causality: Clumped or wet KSCN will introduce water into the reaction and may not dissolve properly in the solvent, reducing the effective concentration of the nucleophile.

    • Solution: Dry the thiocyanate salt in a vacuum oven before use.

  • Insufficient Reaction Time or Temperature: While the reaction is often run at room temperature, factors like poor solubility of the thiocyanate salt can slow it down.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common solvent system is ethyl acetate/hexanes. The product, being more nonpolar than 2-furoic acid (a potential side product), should have a higher Rf value. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate.

Workflow for Diagnosing Low Yield in this compound Synthesis

Below is a systematic workflow to diagnose the root cause of low yield in the initial synthesis step.

TroubleshootingWorkflow start Low Yield of this compound check_moisture Check for Moisture Contamination start->check_moisture check_acyl_chloride Verify 2-Furoyl Chloride Quality start->check_acyl_chloride check_thiocyanate Assess Thiocyanate Salt Quality start->check_thiocyanate check_conditions Review Reaction Conditions start->check_conditions moisture_solution Use Anhydrous Solvent & Oven-Dried Glassware. Run under Inert Atmosphere. check_moisture->moisture_solution Evidence of Hydrolysis? acyl_chloride_solution Use Freshly Distilled or New 2-Furoyl Chloride. check_acyl_chloride->acyl_chloride_solution Purity Questionable? thiocyanate_solution Dry Thiocyanate Salt in Vacuum Oven. check_thiocyanate->thiocyanate_solution Salt Clumped or Old? conditions_solution Monitor by TLC. Consider Gentle Heating. check_conditions->conditions_solution Reaction Stalled? success Improved Yield moisture_solution->success acyl_chloride_solution->success thiocyanate_solution->success conditions_solution->success

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

FAQ 2: My initial reaction to form this compound seems to work, but the subsequent reaction with my amine gives a low yield of the thiourea. What's going wrong?

This is a very common scenario, as this compound is often generated in situ and used immediately.[1][2] The problem likely lies with the stability of the isothiocyanate or the reactivity of your amine.

  • Degradation of this compound: Acyl isothiocyanates are more reactive than their alkyl or aryl counterparts due to the electron-withdrawing acyl group.[5] They can be thermally unstable and may decompose or polymerize upon standing or heating.

    • Causality: The electrophilicity of the isothiocyanate carbon makes it susceptible to attack by other isothiocyanate molecules, especially at higher concentrations or temperatures, leading to dimers or polymers.

    • Solution: Use the generated this compound solution immediately after filtering off the precipitated salt (e.g., KCl). Avoid high temperatures during its formation and subsequent reaction unless necessary to overcome activation barriers with the amine.[6]

  • Low Nucleophilicity of the Amine: The rate of the thiourea formation depends on how readily the amine's lone pair of electrons can attack the isothiocyanate carbon. Electron-withdrawing groups on the amine will decrease its nucleophilicity and slow the reaction down.

    • Causality: A less nucleophilic amine requires more forcing conditions to react, which can allow side reactions of the unstable isothiocyanate to dominate.

    • Solution: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing substituents), you may need to increase the reaction time or gently heat the mixture.[6] The addition of a non-nucleophilic base like triethylamine can sometimes help by deprotonating the amine, increasing its nucleophilicity, though this is not always necessary.

  • Steric Hindrance: A bulky amine or a hindered isothiocyanate can slow the reaction.

    • Causality: Large groups around the reacting centers can physically block the approach of the nucleophile to the electrophilic carbon.

    • Solution: Prolonged reaction times or heating may be required. Microwave irradiation can sometimes be effective in overcoming steric barriers.[6]

Key Reaction Mechanisms: Desired vs. Side Reactions

Understanding the competing reaction pathways is crucial for troubleshooting.

ReactionMechanisms cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions Furoyl_Cl 2-Furoyl Chloride Isothiocyanate This compound Furoyl_Cl->Isothiocyanate + KSCN - KCl Thiourea N-Furoyl-N'-R-Thiourea Isothiocyanate->Thiourea + R-NH2 Furoyl_Cl_hydrolysis 2-Furoyl Chloride Furoic_Acid 2-Furoic Acid Furoyl_Cl_hydrolysis->Furoic_Acid + H2O - HCl Isothiocyanate_hydrolysis This compound Unstable_Intermediate Unstable Intermediate Isothiocyanate_hydrolysis->Unstable_Intermediate + H2O Decomposition Decomposition Products Unstable_Intermediate->Decomposition

Caption: Competing reaction pathways in the synthesis and use of this compound.

Experimental Protocols & Data

Protocol 1: In Situ Generation of this compound and Reaction with an Amine

This protocol is a standard procedure for synthesizing 1-(2-furoyl)thiourea derivatives.[2][7]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous potassium thiocyanate (1.1 eq.) to a flame-dried round-bottom flask containing anhydrous acetone.

  • Formation of Isothiocyanate: Stir the suspension vigorously. Add 2-Furoyl chloride (1.0 eq.) dropwise at room temperature. The reaction mixture will typically turn cloudy as potassium chloride precipitates. Stir for 30-60 minutes.

  • Monitoring (Optional but Recommended): Take a small aliquot of the supernatant, spot it on a TLC plate, and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize under UV light. You should see a new spot for the this compound.

  • Reaction with Amine: To the stirred suspension, add a solution of your amine (1.0 eq.) in anhydrous acetone dropwise.

  • Completion: Continue stirring at room temperature and monitor the reaction by TLC until the isothiocyanate spot has been consumed. Gentle heating may be required for less reactive amines.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated salts. The filtrate can then be concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Table 1: Troubleshooting Checklist
Symptom Potential Cause Recommended Solution & Rationale
No reaction, starting material unchanged Inactive reagentsUse freshly distilled 2-Furoyl chloride; dry KSCN thoroughly. (Ensures reactive species are present).
Appearance of a polar spot on TLC (baseline) Hydrolysis of 2-Furoyl chlorideUse anhydrous solvents and oven-dried glassware under an inert atmosphere. (Prevents formation of 2-furoic acid).
Isothiocyanate forms, but doesn't react with amine Low amine nucleophilicity or steric hindranceIncrease reaction time, gently heat (40-50 °C), or consider microwave irradiation. (Provides energy to overcome the activation barrier).
Multiple new spots on TLC, low yield of desired product Decomposition of this compoundUse the in situ generated isothiocyanate immediately. Avoid excessive heating. (Minimizes time for side reactions like polymerization).
Product seems to form but is lost during workup Product is water-solubleIf your thiourea derivative has polar groups, avoid aqueous washes or perform extractions with a more polar solvent like ethyl acetate.

References

byproduct formation in the synthesis of 2-Furoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Furoyl Isothiocyanate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. The following information is structured in a question-and-answer format to directly address potential issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most established and widely used method is the reaction between 2-furoyl chloride and a metal thiocyanate salt, such as potassium thiocyanate (KSCN).[1] This is a nucleophilic substitution reaction where the thiocyanate anion (SCN⁻) displaces the chloride from the acyl chloride. The reaction is typically performed in an anhydrous aprotic solvent like acetone or acetonitrile.[1][2] The primary byproduct, potassium chloride (KCl), is insoluble in these solvents and can be easily removed by filtration.

Q2: Why is my overall yield consistently low?

Low yields can stem from several factors, often related to the stability of the reactants and products.[3]

  • Moisture: 2-Furoyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive 2-furoic acid. The product, this compound, can also hydrolyze.

  • Reagent Quality: The potassium thiocyanate must be anhydrous and finely powdered to ensure maximum reactivity. Clumped or old reagent can lead to incomplete conversion.

  • Product Instability: Acyl isothiocyanates are highly reactive intermediates.[4] They are often best used in situ for subsequent reactions without isolation.[1] If isolation is necessary, prolonged exposure to heat or moisture during workup can lead to degradation.

Q3: Can I use other thiocyanate salts besides KSCN?

Yes, other salts like sodium thiocyanate (NaSCN) or ammonium thiocyanate ((NH₄)SCN) can be used.[1] However, their solubility and hygroscopic nature can differ. KSCN is often preferred because it is less hygroscopic than NaSCN, and the resulting KCl byproduct has very low solubility in acetone, simplifying its removal.

Q4: Is it necessary to purify the this compound product?

It depends on the subsequent application. For many syntheses, such as the formation of N-(2-furoyl)thioureas, the filtered solution of this compound in acetone can be used directly without further purification.[1][2] This approach is synthetically efficient as it minimizes product loss and degradation associated with an additional purification step.[1] If high purity is required, vacuum distillation can be performed, but care must be taken as the compound can decompose at elevated temperatures.

Part 2: Troubleshooting Guide: Byproduct Formation

This section provides a detailed analysis of specific byproducts, their identification, and strategies for their minimization.

Issue 1: My final product is contaminated with 2-Furoic Acid.
  • Identifying the Cause: The presence of 2-furoic acid is almost always due to the reaction of either the starting material (2-furoyl chloride) or the product with water. This is the most common side reaction.

  • Mechanism of Formation:

    • C₄H₃O-COCl + H₂O → C₄H₃O-COOH + HCl

    • C₄H₃O-CONCS + H₂O → [C₄H₃O-CONH-C(S)OH] → C₄H₃O-CONH₂ + COS (further hydrolysis is possible)

  • Preventative Measures & Solutions:

    • Strict Anhydrous Conditions: All glassware must be oven or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solvent Purity: Use anhydrous grade solvents. Acetone, in particular, can absorb significant amounts of water from the air.

    • Reagent Quality: Use freshly opened or properly stored 2-furoyl chloride. If its quality is suspect, it should be distilled prior to use.[5]

    • Removal during Workup: 2-Furoic acid can be removed by washing the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylate salt will move to the aqueous layer, which can then be separated.

Issue 2: I suspect the formation of an isomeric byproduct. What could it be?
  • Identifying the Cause: The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the sulfur or the nitrogen atom.[6] While attack from the nitrogen atom to form the isothiocyanate is generally favored with acyl chlorides, a small amount of attack from the sulfur atom can occur.

  • Byproduct Identity: This side reaction leads to the formation of 2-Furoyl Thiocyanate , the isomeric acyl thiocyanate.

    • Desired Product: this compound (R-N=C=S)

    • Isomeric Byproduct: 2-Furoyl Thiocyanate (R-C(O)-S-C≡N)

  • Minimization & Characterization:

    • According to Hard-Soft Acid-Base (HSAB) theory, the "hard" acyl carbon electrophile preferentially reacts with the "harder" nitrogen end of the thiocyanate nucleophile.[6] This inherent electronic preference means the isothiocyanate is the major product.

    • Formation of the thiocyanate isomer is difficult to completely eliminate but is usually a minor component. Reaction conditions (solvent, temperature, counter-ion) can have a subtle influence, but for this specific synthesis, the isothiocyanate is heavily favored.

    • Characterization: The C≡N stretch of the thiocyanate isomer can be observed in the IR spectrum (around 2175 cm⁻¹), distinct from the strong, broad -N=C=S stretch of the isothiocyanate (around 2000-2100 cm⁻¹).

Diagram 1: Synthesis and Key Byproduct Pathways

The following diagram illustrates the main synthetic route to this compound and the two most common side reactions.

Byproduct_Formation FuroylCl 2-Furoyl Chloride Product This compound (Desired Product) FuroylCl->Product N-Attack (Major) FuroicAcid 2-Furoic Acid (Hydrolysis Byproduct) FuroylCl->FuroicAcid Hydrolysis Isomer 2-Furoyl Thiocyanate (Isomeric Byproduct) FuroylCl->Isomer S-Attack (Minor) KSCN KSCN KSCN->Product KSCN->Isomer H2O Water (Contaminant) H2O->FuroicAcid KCl KCl (Precipitate) Troubleshooting_Workflow Start Start Synthesis CheckYield Reaction Complete. Is yield acceptable? Start->CheckYield AnalysePurity Analyze Product Purity (TLC, IR, NMR) CheckYield->AnalysePurity Yes Sol_Anhydrous Action: Improve Anhydrous Technique & Reagent Quality. Re-run reaction. CheckYield->Sol_Anhydrous No FuroicAcid Is 2-Furoic Acid Present? AnalysePurity->FuroicAcid OtherImpurity Other Impurities Detected? FuroicAcid->OtherImpurity No Sol_Wash Action: Perform Aqueous NaHCO3 Wash During Workup. FuroicAcid->Sol_Wash Yes Success Synthesis Successful OtherImpurity->Success No Sol_Characterize Action: Characterize Impurity. Consider Isomer Formation. Purify if necessary. OtherImpurity->Sol_Characterize Yes Sol_Wash->OtherImpurity

References

Technical Support Center: Monitoring Reactions of 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Furoyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for real-world experimental challenges. The following question-and-answer format addresses specific issues you may encounter, grounded in established analytical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound, and how can I mitigate them?

A1: this compound is a valuable reagent, but its reactivity and stability require careful consideration. The primary challenges include:

  • Moisture Sensitivity: Isothiocyanates can react with water, leading to the formation of unstable dithiocarbamates which can further decompose. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.

  • Thermal Instability: Like many isothiocyanates, the 2-furoyl derivative can be sensitive to high temperatures, potentially leading to decomposition or side reactions.[1] It is advisable to conduct reactions at room temperature or below, if the reaction kinetics allow.[2] For sluggish reactions, gentle heating may be necessary, but this should be optimized carefully.[2]

  • Purity of Starting Materials: The purity of both the this compound and the nucleophile (e.g., an amine) is paramount. Impurities can lead to unwanted side products and complicate reaction monitoring and product purification. Always use freshly purified reagents whenever possible.[2]

Mitigation Strategies:

  • Inert Atmosphere: Always set up your reaction under an inert gas like nitrogen or argon.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Temperature Control: Start reactions at 0 °C or room temperature. If heating is required, increase the temperature incrementally while monitoring the reaction closely.

  • Reagent Quality: Use this compound from a reputable supplier or purify it before use if its purity is questionable.

Q2: I'm reacting this compound with a primary amine to form a thiourea. How can I quickly check if the reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for rapid, qualitative monitoring of your reaction's progress.[3][4] It allows you to visualize the consumption of starting materials and the formation of the product.

Experimental Protocol: TLC Monitoring
  • Spotting: On a silica gel TLC plate, spot the this compound starting material, the amine starting material, and a co-spot of both. Then, spot a small aliquot of your reaction mixture.

  • Elution: Develop the TLC plate in an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). You may need to experiment to find a solvent system that gives good separation between your starting materials and the product.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The furan ring in your starting material and product should be UV active. You can also use a staining agent like potassium permanganate if the spots are not clearly visible.

  • Interpretation: As the reaction proceeds, you should observe the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the thiourea product. The reaction is considered complete when the limiting reagent spot is no longer visible.[2]

Compound Expected R_f Value Visualization
This compoundHigher R_fUV active
AmineVariable R_fMay require staining
Thiourea ProductLower R_f than isothiocyanateUV active

Note: R_f values are highly dependent on the specific amine used and the TLC solvent system.

Q3: My TLC shows multiple spots, and I'm unsure which is my product. What should I do?

A3: The appearance of multiple spots can indicate the formation of side products or the presence of unreacted starting materials. Here's a troubleshooting guide:

  • Incomplete Reaction: If you still see spots corresponding to your starting materials, the reaction may be slow or has not reached completion. Consider extending the reaction time or gently heating the mixture.[2]

  • Side Reactions: Isothiocyanates can undergo side reactions, especially if the amine is sterically hindered or has low nucleophilicity.[2] A common side product can be a symmetrical thiourea if the intermediate isothiocyanate reacts with the starting amine.[2]

  • Decomposition: this compound might be degrading under the reaction conditions.[2] Ensure you are using anhydrous conditions and appropriate temperature control.

To identify your product definitively, you can use more advanced analytical techniques like HPLC, LC-MS, or NMR spectroscopy.

Advanced Reaction Monitoring & Troubleshooting

Q4: How can I use High-Performance Liquid Chromatography (HPLC) for more quantitative monitoring?

A4: HPLC is an excellent technique for quantitative analysis of reaction progress, providing more detailed information than TLC.[3][5]

Experimental Protocol: HPLC Monitoring
  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Method Development: Develop an HPLC method, typically using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Detection: Use a UV detector set at a wavelength where both the starting material and the product have significant absorbance. The furan ring provides a good chromophore.

  • Analysis: Inject your samples and monitor the chromatograms. The peak corresponding to this compound should decrease in area over time, while the peak for the thiourea product should increase. By integrating the peak areas, you can quantify the conversion rate.

Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Initial Check cluster_2 Quantitative Analysis & Troubleshooting cluster_3 Completion Setup Start Reaction: This compound + Nucleophile TLC TLC Monitoring (Qualitative) Setup->TLC Decision1 Reaction Progressing? TLC->Decision1 HPLC HPLC/LC-MS (Quantitative) Decision1->HPLC Yes Troubleshoot Troubleshoot: - Side reactions? - Decomposition? - Incomplete conversion? Decision1->Troubleshoot No / Unclear NMR_IR NMR / IR Spectroscopy (Structural Confirmation) HPLC->NMR_IR Workup Work-up & Purification NMR_IR->Workup Optimize Optimize Conditions: - Temperature - Time - Catalyst Troubleshoot->Optimize Optimize->TLC

Caption: Workflow for monitoring a reaction with this compound.

Q5: What spectroscopic changes should I expect in NMR and IR to confirm the formation of the thiourea product?

A5: NMR and IR spectroscopy are powerful tools for confirming the structure of your product.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: You will observe the disappearance of the amine N-H proton signal (if it was visible) and the appearance of new signals for the thiourea N-H protons, which are typically broad and may appear downfield. The signals for the furoyl and the amine backbone will also likely shift.

  • ¹³C NMR: The most significant change will be the disappearance of the isothiocyanate carbon signal (R-N=C=S ) and the appearance of the thiourea carbon signal (R-NH-C(=S) -NH-R'). The isothiocyanate carbon signal can sometimes be broad or difficult to observe.[6][7] The thiourea carbon typically appears in the range of 180-185 ppm.

Functional Group Characteristic ¹³C NMR Shift (ppm)
Isothiocyanate (-NCS)~130-140 (often broad)[7]
Thiourea (>N-C(=S)-N<)~180-185[8]
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the conversion.

  • Disappearance of Isothiocyanate Peak: The strong, characteristic asymmetric stretching band of the isothiocyanate group (-N=C=S) between 2000-2200 cm⁻¹ will disappear.[9]

  • Appearance of Thiourea Peaks: New bands will appear that are characteristic of the thiourea product. These include N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=S stretching vibration (thioamide band), which is typically found in the 1300-1400 cm⁻¹ region.[8][10]

Functional Group Characteristic IR Absorption (cm⁻¹)
Isothiocyanate (-NCS)2000 - 2200 (strong, sharp)[9]
Amine (N-H)3300 - 3500 (medium)
Thiourea (N-H)3200 - 3400 (medium, broad)
Thiourea (C=S)~1300 - 1400
Q6: My reaction is very slow, even with heating. What can I do to improve the reaction rate?

A6: If your reaction is sluggish, several factors could be at play:

  • Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly.[2]

  • Steric Hindrance: Bulky groups on either the amine or the isothiocyanate can hinder the reaction.[2]

Troubleshooting Slow Reactions:

  • Add a Base: For weakly nucleophilic amines, adding a non-nucleophilic base like triethylamine or diisopropylethylamine can help to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[2]

  • Increase Temperature: Cautiously increasing the reaction temperature can overcome activation energy barriers. Microwave irradiation can also be effective for sterically hindered reactants.[2]

  • Change Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO can sometimes accelerate reactions compared to less polar solvents like dichloromethane or THF.[3]

  • Use a Catalyst: In some cases, a catalyst may be employed, though for typical thiourea formations from isothiocyanates, this is less common.

Troubleshooting Logic for Slow or Failed Reactions

G Start Problem: Slow or No Reaction Check_Reagents Verify Reagent Purity & Stability Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) Start->Check_Conditions Sub_Issue3 Are Conditions Anhydrous? Check_Reagents->Sub_Issue3 Sub_Issue1 Is Amine Weakly Nucleophilic? Check_Conditions->Sub_Issue1 Sub_Issue2 Is There Steric Hindrance? Check_Conditions->Sub_Issue2 Sub_Issue1->Check_Conditions No Solution1 Add Non-Nucleophilic Base (e.g., Et3N) Sub_Issue1->Solution1 Yes Sub_Issue2->Check_Conditions No Solution2 Increase Temperature Cautiously or Use Microwave Sub_Issue2->Solution2 Yes Sub_Issue3->Check_Reagents Yes Solution3 Use Anhydrous Solvents & Inert Atmosphere Sub_Issue3->Solution3 No

Caption: Troubleshooting guide for slow reactions of this compound.

References

Technical Support Center: Scale-Up Considerations for 2-Furoyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and application of 2-Furoyl Isothiocyanate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and scale-up considerations associated with this versatile synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your success from bench-scale experiments to pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and synthetically efficient method is the reaction of 2-Furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1][2] This reaction is typically performed in a dry, aprotic solvent like acetone. The acyl isothiocyanate is highly reactive and often generated and used in situ without isolation to avoid degradation.[1] The process involves the displacement of the chloride ion by the thiocyanate anion.

Q2: How stable is this compound? What are the optimal storage and handling conditions?

A2: Acyl isothiocyanates, including this compound, are known to be unstable and highly reactive.[1][3] They are particularly sensitive to moisture and nucleophiles. Studies on other isothiocyanates have shown they are unstable in aqueous solutions and their decline is accelerated in buffered media.[4] Therefore, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated place.[5][6] For laboratory-scale use, it is almost always recommended to generate it in situ and use the resulting solution directly in the subsequent reaction step.[1]

Q3: What makes this compound a useful building block in organic synthesis?

A3: this compound is a powerful synthon due to its dual electrophilic nature.[7] The isothiocyanate group (-N=C=S) contains a highly electrophilic carbon atom susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols).[1] Additionally, the carbonyl carbon of the furoyl group is also an electrophilic center. This bifunctionality allows it to be an excellent precursor for synthesizing a diverse array of five- and six-membered heterocyclic compounds, such as thioureas, thiadiazoles, and triazoles, which are significant scaffolds in medicinal and agricultural chemistry.[1][7]

Q4: What are the primary safety concerns when working with this compound and its precursors?

A4: The primary precursor, 2-Furoyl chloride, is corrosive, combustible, and moisture-sensitive.[8][9][10] It can cause severe skin and eye burns and releases irritating gases upon contact with water. The product, this compound, is classified as a skin, eye, and respiratory irritant.[6] Isothiocyanates, in general, are known lachrymators (induce tearing).[5] Therefore, all manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5]

Troubleshooting and Scale-Up Guide

Low Reaction Yield or Incomplete Conversion

Q: We are attempting a multi-gram synthesis of a 1-(2-furoyl)-3-substituted thiourea, but the yield is consistently below 50%. The starting 2-Furoyl chloride is consumed, but we isolate a complex mixture. What are the likely causes and how can we improve the yield?

A: Low yields in this two-step, one-pot synthesis often point to issues with the generation or stability of the this compound intermediate, or competing side reactions. Let's break down the potential failure points.

1. Quality and Handling of Reagents and Solvents:

  • Moisture Contamination: This is the most common culprit. 2-Furoyl chloride reacts readily with water to form 2-furoic acid, which will not proceed to the isothiocyanate.[8] Similarly, the acyl isothiocyanate intermediate is rapidly hydrolyzed.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry acetone). Handle the hygroscopic potassium thiocyanate in a glove box or dry environment. Store 2-Furoyl chloride under an inert atmosphere.[8]

  • Thiocyanate Salt Purity: The potassium thiocyanate should be of high purity and finely powdered to maximize its surface area and reactivity.

    • Solution: Dry the KSCN in a vacuum oven before use. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) on a small scale to enhance the solubility and reactivity of the thiocyanate salt, although this may complicate downstream purification.

2. Reaction Conditions for Isothiocyanate Formation:

  • Insufficient Reaction Time/Temperature: The formation of the acyl isothiocyanate from the acyl chloride is rapid but not instantaneous.

    • Solution: A short reflux in dry acetone (e.g., 30-60 minutes) is typically sufficient.[11] Monitor the reaction by TLC (staining for the acyl chloride) or by observing the precipitation of KCl.

  • Degradation of the Intermediate: Acyl isothiocyanates can undergo thermal rearrangement or polymerization, although they are generally more stable than their thioacyl isocyanate counterparts.[7] Prolonged heating or excessive temperatures should be avoided.

    • Solution: Once the formation of the intermediate is complete (indicated by the disappearance of the starting acyl chloride), cool the reaction mixture to room temperature or 0 °C before adding the nucleophile (amine). This minimizes potential side reactions of the highly reactive intermediate.

3. Competing Side Reactions:

  • Reaction at the Carbonyl Carbon: While nucleophilic attack is favored at the isothiocyanate carbon, strong or sterically unhindered nucleophiles could potentially react at the carbonyl carbon of the furoyl group.[7]

  • Formation of Symmetrical Thiourea: If the amine nucleophile is added too slowly or if there are impurities, the isothiocyanate can react with itself or trace water to form undesired byproducts.

The workflow below illustrates the critical steps for successful synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification P1 Oven-dry all glassware P2 Dry KSCN under vacuum P3 Use anhydrous acetone R1 Add 2-Furoyl Chloride & KSCN to dry acetone under N2 P3->R1 R2 Reflux for 30-60 min R1->R2 R3 Filter precipitated KCl (optional, can be done post-reaction) R2->R3 R4 Cool mixture to 0-25°C R3->R4 R5 Add amine nucleophile dropwise R4->R5 R6 Stir until reaction completion R5->R6 W1 Quench reaction (e.g., with water) R6->W1 W2 Extract product W1->W2 W3 Purify by crystallization or chromatography W2->W3

Caption: In-situ generation and reaction workflow.
Issues with Byproducts and Purification

Q: During the scale-up of our synthesis, we've identified a persistent impurity that co-crystallizes with our desired thiourea product. What could this be, and how can we remove it?

A: The identity of the impurity is key. Common byproducts in this chemistry include unreacted starting materials, symmetrical thioureas, or products from side reactions.

1. Potential Byproducts and Their Origin:

Byproduct NamePotential OriginMitigation Strategy
2-Furoic Acid Hydrolysis of 2-Furoyl chloride or the isothiocyanate intermediate by trace moisture.[8]Rigorously exclude water from the reaction. Use anhydrous solvents and dry reagents.
Potassium Chloride (KCl) Inevitable byproduct of the isothiocyanate formation step.Filter the reaction mixture before adding the amine. If the product is solid, this salt can often be removed by washing the final product with water during workup.
Symmetrical N,N'-bis(2-furoyl)thiourea Reaction of the isothiocyanate with water to form an intermediate that dimerizes.Strict anhydrous conditions. Add the amine nucleophile promptly after isothiocyanate formation.
Unreacted Amine Incomplete reaction due to poor reactivity or insufficient stoichiometry.Ensure 1:1 stoichiometry or a slight excess of the isothiocyanate. Allow for adequate reaction time after amine addition.

2. Purification Strategies at Scale:

  • Aqueous Wash: If the impurity is a salt like KCl or a water-soluble acid like 2-furoic acid, washing the organic extract with water or a mild base (e.g., dilute sodium bicarbonate solution) can be effective.

  • Re-crystallization: This is often the most effective method for purification at scale. Carefully select a solvent system where the solubility of the product and the impurity are significantly different at high and low temperatures.

  • Column Chromatography: While effective at the lab scale, chromatography is often undesirable for large-scale production due to cost and solvent waste. It should be used as a last resort or for producing highly pure analytical standards.

The diagram below illustrates the main reaction pathway and potential side reactions leading to common impurities.

Reactions FC 2-Furoyl Chloride FITC This compound (Intermediate) FC->FITC + KSCN - KCl FuroicAcid 2-Furoic Acid (Byproduct) FC->FuroicAcid + H2O KSCN KSCN KCl KCl (Byproduct) Product Desired Thiourea Product FITC->Product + R-NH2 FITC->FuroicAcid + H2O Amine R-NH2 (Nucleophile) H2O H2O (Contaminant)

Caption: Desired reaction pathway and key side reaction.
Monitoring Reaction Progress

Q: How can we effectively monitor the initial step—the conversion of 2-Furoyl chloride to this compound—without isolating the unstable intermediate?

A: Monitoring this step is crucial for timing the subsequent addition of the nucleophile.

  • Infrared (IR) Spectroscopy: This is a powerful technique. The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band around 2000-2100 cm⁻¹. You can monitor the disappearance of the acyl chloride carbonyl stretch (around 1780-1815 cm⁻¹) and the appearance of the strong isothiocyanate peak. This can be done in situ with an attenuated total reflectance (ATR) probe for real-time monitoring on a larger scale.

  • Colorimetric Test for Thiocyanate: A simple qualitative test can check for unreacted thiocyanate ions. Take a small aliquot of the reaction, dilute it, and add a few drops of a ferric chloride (FeCl₃) solution. The formation of a deep blood-red color indicates the presence of free SCN⁻ ions, suggesting the reaction may not be complete.[12][13]

  • Thin-Layer Chromatography (TLC): While the isothiocyanate may not be perfectly stable on a silica plate, you can monitor the disappearance of the 2-Furoyl chloride spot relative to a co-spotted standard.

Experimental Protocols

Protocol 1: In-Situ Synthesis of 1-(4-Methoxyphenyl)-3-(2-furoyl)thiourea (Lab Scale)

This protocol details a representative synthesis using the in situ generation of this compound.

Materials:

  • 2-Furoyl chloride (1.31 g, 10 mmol)

  • Potassium thiocyanate (1.07 g, 11 mmol, dried)

  • p-Anisidine (4-methoxyaniline) (1.23 g, 10 mmol)

  • Anhydrous Acetone (50 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Isothiocyanate Formation: Add the dried potassium thiocyanate and anhydrous acetone to the flask. Begin stirring and add the 2-Furoyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 45 minutes. A white precipitate of potassium chloride will form.

  • Nucleophile Addition: Cool the reaction mixture to room temperature. In a separate beaker, dissolve the p-anisidine in 10 mL of anhydrous acetone. Add this solution dropwise to the reaction flask over 10 minutes.

  • Thiourea Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction for the disappearance of the amine by TLC.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove any remaining salts.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure thiourea derivative.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Furoyl Isothiocyanate vs. Benzoyl Isothiocyanate for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two pivotal acyl isothiocyanates: 2-furoyl isothiocyanate and benzoyl isothiocyanate. As indispensable reagents in the synthesis of thiourea derivatives and a diverse array of nitrogen- and sulfur-containing heterocycles, a nuanced understanding of their relative reactivity is paramount for researchers, medicinal chemists, and drug development professionals. We will dissect the underlying electronic principles governing their behavior, present a framework for experimental validation, and discuss the practical implications for reaction design and optimization.

The Fundamental Reactivity of Acyl Isothiocyanates

Acyl isothiocyanates (R-C(O)NCS) are distinguished from their alkyl or aryl counterparts by the presence of an electron-withdrawing acyl group.[1] This feature profoundly influences their chemical behavior, creating a molecule with multiple reactive sites. The primary electrophilic centers are the carbonyl carbon and the central carbon of the isothiocyanate moiety (-N=C=S).[1][2]

While nucleophilic attack can theoretically occur at the carbonyl carbon, for the synthesis of thioureas and related heterocycles, the isothiocyanate carbon is the key electrophilic site.[2][3] The electron-withdrawing nature of the adjacent acyl group significantly enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack compared to non-acylated isothiocyanates.[1][3] Resonance delocalization places a partial positive charge on this carbon, priming it for reaction.

Caption: Resonance contributors illustrating the electrophilic centers.

A Tale of Two Rings: Electronic Effects of Furoyl vs. Benzoyl Groups

The difference in reactivity between this compound and benzoyl isothiocyanate stems directly from the electronic nature of the furan versus the benzene ring. These differences modulate the electron-withdrawing strength of the entire acyl group, which in turn dictates the electrophilicity of the isothiocyanate carbon.

  • The Benzoyl Group: The phenyl ring in the benzoyl group is a standard aromatic system. The carbonyl group attached to it withdraws electron density from the isothiocyanate function primarily through a strong inductive effect (-I). This enhances the partial positive charge on the isothiocyanate carbon, increasing its reactivity.

  • The 2-Furoyl Group: Furan is a five-membered, π-electron-rich aromatic heterocycle, containing 6 π-electrons distributed over 5 atoms. This "π-excessive" nature leads to complex electronic effects.[4] The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also donates a lone pair of electrons into the aromatic system via resonance (+M effect).[4][5] This resonance donation counteracts the inductive withdrawal, making the overall 2-furoyl group less electron-withdrawing than the benzoyl group.

Quantitative Analysis via Hammett Constants

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on a reaction center.[6][7] The substituent constant, sigma (σ), is a measure of the electron-donating or -withdrawing power of a group. A more positive σ value corresponds to a stronger electron-withdrawing character.[8]

Substituent GroupHammett Para-Constant (σp)Hammett Meta-Constant (σm)Interpretation
2-Furyl +0.02[9]+0.06[9]Very weakly electron-withdrawing
Phenyl -0.01+0.06Essentially electronically neutral
Nitro (p-NO₂) (for comparison) +0.78+0.71Strongly electron-withdrawing

Data sourced from Hansch et al. (1991).[9][10]

The data clearly shows that the 2-furyl group is significantly less electron-withdrawing than benchmark withdrawing groups and only very weakly withdrawing overall. This fundamental electronic difference leads to a clear reactivity hypothesis.

Electronic_Effects cluster_benzoyl Benzoyl Group cluster_furoyl 2-Furoyl Group B_Struct Benzoyl-NCS B_Effect Strong -I effect from C=O No significant resonance donation from phenyl ring. B_Struct->B_Effect B_Result Higher Electrophilicity at Isothiocyanate Carbon B_Effect->B_Result F_Struct 2-Furoyl-NCS F_Effect Strong -I effect from C=O Partially offset by +M (resonance) donation from furan oxygen. F_Struct->F_Effect F_Result Lower Electrophilicity at Isothiocyanate Carbon F_Effect->F_Result

Caption: Contrasting electronic effects of the benzoyl and 2-furoyl groups.

Comparative Reactivity: Prediction and Mechanism

Hypothesis: Due to the superior electron-withdrawing capacity of the benzoyl group, benzoyl isothiocyanate is predicted to be significantly more reactive towards nucleophiles than this compound.

The reaction of an acyl isothiocyanate with a primary amine (R'-NH₂) proceeds via nucleophilic attack of the amine's lone pair on the electrophilic isothiocyanate carbon. This forms a tetrahedral intermediate which rapidly protonates to yield the N-acyl-N'-alkyl/aryl thiourea product.

The reaction rate is dependent on the stability of the negatively charged transition state formed during the nucleophilic attack. A more electron-withdrawing group (benzoyl) can better stabilize this incipient negative charge through induction, thereby lowering the activation energy of the reaction and increasing the rate. Kinetic studies on the formation of benzoyl isothiocyanate have shown that electron-withdrawing groups on the benzene ring accelerate related reactions, yielding a positive reaction constant (ρ) in Hammett plots, which supports this principle.[6][11]

Caption: General mechanism for thiourea formation from acyl isothiocyanates.

Experimental Protocol: A Self-Validating Kinetic Comparison

To empirically validate the reactivity hypothesis, a comparative kinetic study is essential. The following protocol is designed as a self-validating system, ensuring that any observed differences in reaction rates can be confidently attributed to the intrinsic properties of the isothiocyanates.

Objective: To determine the second-order rate constants (k₂) for the reaction of in situ generated this compound and benzoyl isothiocyanate with a model nucleophile (aniline) under identical conditions.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of 2-furoyl chloride (0.1 M), benzoyl chloride (0.1 M), and aniline (1.0 M) in anhydrous acetonitrile.

    • Prepare a saturated solution of potassium thiocyanate (KSCN) in anhydrous acetone.

    • Causality: Anhydrous solvents are critical to prevent hydrolysis of the highly reactive acyl chlorides and isothiocyanates.[2] Acetonitrile is chosen as the reaction solvent for its polarity and UV transparency. Aniline is used in excess to ensure pseudo-first-order kinetics, simplifying data analysis.

  • In Situ Generation of Isothiocyanates:

    • In separate flasks, add 10 mL of the 0.1 M 2-furoyl chloride solution to 5 mL of the saturated KSCN solution. Do the same for benzoyl chloride.

    • Stir vigorously at room temperature for 30 minutes.[2]

    • Filter the mixtures through a syringe filter to remove the precipitated potassium chloride (KCl). The resulting clear filtrates contain the respective acyl isothiocyanates.

    • Causality: In situ generation is preferred as acyl isothiocyanates can be unstable and difficult to isolate.[2] This method provides a fresh solution of the reagent for immediate use.

  • Kinetic Measurement (UV-Vis Spectrophotometry):

    • Set a UV-Vis spectrophotometer to monitor absorbance at a wavelength where the isothiocyanate has a strong absorbance and the product has a weak absorbance (typically ~280-320 nm, determined by preliminary scans).

    • Equilibrate a quartz cuvette containing 2.0 mL of anhydrous acetonitrile and 0.2 mL of the 1.0 M aniline solution to 25.0 °C in the spectrophotometer's thermostatted cell holder.

    • Initiation: At time t=0, rapidly inject 0.1 mL of the freshly prepared isothiocyanate solution, mix quickly, and immediately begin recording absorbance every 10 seconds for at least 3 half-lives.

    • Repeat the kinetic run at least three times for each isothiocyanate to ensure reproducibility.

  • Data Analysis:

    • Plot ln(Aₜ - A∞) versus time (t), where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of this line will be equal to -k', the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Aniline] .

Trustworthiness and Self-Validation:

  • Identical Conditions: By using the same stock solutions, solvent batch, temperature, and instrument, systematic errors are minimized.

  • Internal Control: The direct comparison of two substrates under identical conditions makes the experiment self-validating. The ratio of the rate constants is the most reliable output.

  • Reproducibility: Triplicate runs for each substrate establish the precision of the measurement.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Acyl Chlorides, Aniline) C In Situ Generation of Acyl Isothiocyanate A->C B Prepare Saturated KSCN in Acetone B->C D Filter to Remove KCl C->D F Inject Isothiocyanate Solution & Start Data Acquisition D->F E Equilibrate Aniline Solution in Cuvette (25°C) E->F G Plot ln(At-A∞) vs. Time F->G H Calculate k' (slope) G->H I Calculate k2 = k'/[Aniline] H->I J Compare k2 values I->J

Caption: Workflow for the comparative kinetic analysis.

Expected Results and Practical Implications

The kinetic experiment is expected to confirm the hypothesis derived from electronic principles. Benzoyl isothiocyanate will exhibit a significantly larger second-order rate constant than this compound.

Table of Expected Kinetic Data (Hypothetical)

Acyl IsothiocyanateNucleophileTemperature (°C)k₂ (M⁻¹s⁻¹)Relative Rate
This compoundAniline25.0x1
Benzoyl IsothiocyanateAniline25.0y (y > x)> 1

Implications for Synthetic Strategy:

  • High Reactivity Needed: For reactions with weakly nucleophilic amines or when rapid reaction times are desired, benzoyl isothiocyanate is the superior choice. Its heightened electrophilicity can drive reactions to completion more efficiently.

  • Modulated Reactivity & Selectivity: When working with complex substrates containing multiple nucleophilic sites, the milder reactivity of This compound may offer greater selectivity. Its slower reaction rate allows for better temperature control and may prevent side reactions.

  • Reaction Conditions: Reactions involving benzoyl isothiocyanate may proceed readily at room temperature or below, while those with this compound might require gentle heating to achieve comparable rates.

Conclusion

While structurally similar, this compound and benzoyl isothiocyanate exhibit distinct chemical reactivities governed by the fundamental electronic properties of their constituent aromatic rings. The π-excessive nature of the furan ring renders the 2-furoyl group less electron-withdrawing than the benzoyl group. Consequently, benzoyl isothiocyanate is a more potent electrophile and reacts more rapidly with nucleophiles. This comparative understanding, grounded in electronic theory and verifiable through straightforward kinetic experiments, empowers chemists to make informed decisions, selecting the optimal reagent to enhance the efficiency, control, and success of their synthetic endeavors.

References

A Comparative Guide to the Biological Activities of 2-Furoyl Thiourea and Phenyl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiourea derivatives, organosulfur compounds characterized by the SC(NR₂)₂ core, represent a privileged scaffold in medicinal chemistry. Their structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make them compelling candidates for drug discovery.[1] The core thiourea moiety, with its thione group and two amino groups, can act as a versatile pharmacophore, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

This guide provides an in-depth, objective comparison of the biological activities of two prominent subclasses: 2-furoyl thiourea derivatives and phenyl thiourea derivatives . By synthesizing data from numerous experimental studies, we will explore their respective strengths in different therapeutic areas, elucidate key structure-activity relationships (SAR), and provide detailed protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these potent molecules.

Structural Framework and Synthesis Overview

The fundamental difference between the two classes lies in the acyl or aryl group attached to one of the nitrogen atoms of the thiourea backbone. Phenyl thioureas feature a phenyl ring, which can be variously substituted, while 2-furoyl thioureas incorporate a furan-2-carbonyl group. This distinction significantly influences the molecule's electronics, lipophilicity, and three-dimensional conformation, thereby dictating its interaction with biological targets.

The synthesis of both derivative classes is typically straightforward, most commonly involving the reaction of an appropriate isothiocyanate with an amine. For 2-furoyl thioureas, this involves an in-situ generation of 2-furoyl isothiocyanate from 2-furoyl chloride and a thiocyanate salt, which then reacts with a primary or secondary amine.[3][4] Phenyl thioureas are similarly synthesized by reacting a substituted phenyl isothiocyanate with an amine.[2] This synthetic accessibility allows for the creation of large compound libraries for screening and optimization.[5]

G cluster_0 Phenyl Thiourea Synthesis cluster_1 2-Furoyl Thiourea Synthesis P_ITC Phenyl Isothiocyanate (Ar-N=C=S) P_Thiourea Phenyl Thiourea Derivative P_ITC->P_Thiourea + P_Amine Amine (R-NH2) P_Amine->P_Thiourea F_Chloride 2-Furoyl Chloride F_ITC This compound (in situ) F_Chloride->F_ITC KSCN KSCN KSCN->F_ITC + F_Thiourea 2-Furoyl Thiourea Derivative F_ITC->F_Thiourea F_Amine Amine (R-NH2) F_Amine->F_Thiourea +

Caption: General synthesis pathways for thiourea derivatives.

Comparative Analysis of Biological Activities

While both classes of compounds exhibit a wide range of biological effects, the existing body of research points towards distinct areas of prominence for each.

Anticancer Activity

The development of novel anticancer agents is a major focus of thiourea research. Here, a clear distinction emerges between the two subclasses.

Phenyl Thiourea Derivatives: This class has been extensively investigated for its potent cytotoxic activity against a multitude of cancer cell lines.[1] The mechanism often involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival.

  • Mechanism of Action: Phenyl thiourea derivatives have been identified as inhibitors of crucial targets like the Epidermal Growth Factor Receptor (EGFR), K-Ras protein, and various kinases.[6][7][8] For instance, certain N-benzoyl-N'-phenylthiourea compounds have shown stronger in vitro anticancer activity against T47D breast cancer cells than the standard drug hydroxyurea.[6] The presence of electron-withdrawing groups, such as halogens or trifluoromethyl (CF₃) groups, on the phenyl ring is often correlated with enhanced cytotoxicity.[7][8]

  • Quantitative Data: Studies have demonstrated significant efficacy, with some derivatives exhibiting IC₅₀ values in the low micromolar range, comparable to or even better than reference drugs like Doxorubicin in specific cell lines.[5]

Table 1: Selected Cytotoxic Activities of Phenyl Thiourea Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM) Reference
Phenylthiourea-thiazolopyrimidine HCT-116 (Colon) 2.29 ± 0.46 Doxorubicin 2.42 ± 0.02 [5]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung) 0.2 - - [8]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW620 (Colon) 1.5 - - [8]

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 11.23 | Erlotinib | 21.60 |[6] |

2-Furoyl Thiourea Derivatives: In contrast, the anticancer potential of 2-furoyl thiourea derivatives is significantly less explored in the literature. Current research on this subclass tends to focus on other biological activities, such as enzyme inhibition and antimicrobial effects.[4][9] While some aroyl thioureas have been examined as anticancer agents, particularly when complexed with metals like copper, the data specifically for the furoyl moiety is sparse.[9] This represents a potential area for future investigation.

Verdict: Phenyl thiourea derivatives are well-established as a promising scaffold for anticancer drug development, with a substantial body of evidence and well-defined structure-activity relationships. The anticancer potential of 2-furoyl thioureas remains largely untapped and warrants further study.

Antimicrobial Activity

Both derivative classes have demonstrated significant potential as antimicrobial agents, though their spectrum of activity can differ.

Phenyl Thiourea Derivatives: These compounds have shown broad-spectrum activity. Substituted phenylthioureas often exhibit greater antimicrobial efficacy than the unsubstituted parent compound.[10] The incorporation of heterocyclic moieties, such as thiazole, can further enhance this activity, particularly against Gram-positive cocci.[11][12]

2-Furoyl Thiourea Derivatives: This class has shown notable promise as antifungal agents.[4][9] Studies have reported good in vivo fungicidal activity against plant pathogens like Botrytis cinerea and Fusarium oxysporum.[4][9] They have also been investigated for antibacterial activity. The acylthiourea structure is recognized as a potent pharmacophore for antimicrobial agents.[13]

Table 2: Comparative Antimicrobial Activities

Compound Class Organism Activity Metric Result Reference
Phenylthiourea-aminothiazole S. epidermidis (MRSE) MIC 2-32 µg/mL [12]
Phenylthiourea-triazole S. aureus (MRSA) MIC 4-64 µg/mL [14]
Phenylthiourea-Cu(II) Complex S. aureus (MRSA) MIC 2 µg/mL [15]
2-Furoyl Thiourea Derivative Botrytis cinerea Fungicidal Activity Good [4][9]

| 2-Furoyl Thiourea Derivative | Fusarium oxysporum | Fungicidal Activity | Good |[4][9] |

Verdict: Both classes are effective antimicrobial agents. Phenyl thioureas, especially when combined with other heterocyclic systems, show potent antibacterial activity against resistant strains. 2-Furoyl thioureas have demonstrated particular strength as fungicidal agents, making them attractive for agricultural and clinical applications.

Enzyme Inhibition

The ability to inhibit specific enzymes is a key therapeutic strategy, and both thiourea subclasses have shown significant promise in this area.

2-Furoyl Thiourea Derivatives: A primary target for this class is the urease enzyme. Several studies have synthesized 1-(2-furoyl) thiourea derivatives and evaluated them as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[3][9]

Phenyl Thiourea Derivatives: This class has been shown to inhibit a wider range of enzymes.

  • Tyrosinase, Cholinesterase, α-Amylase: Various substituted phenylthioureas have demonstrated remarkable inhibitory activity against these enzymes.[16]

  • DNA Gyrase and Topoisomerase IV: Certain copper complexes of phenylthiourea derivatives act as dual inhibitors of these bacterial enzymes, which is a validated strategy for antibacterial drug action.[15]

  • Prostate-Specific Membrane Antigen (PSMA): Recent research has identified glutamate thiourea derivatives (a subset of phenyl thioureas) as high-affinity ligands for PSMA, a biomarker for prostate cancer, highlighting their potential in diagnostics and targeted therapy.[17]

Verdict: While 2-furoyl thioureas are promising as specialized urease inhibitors, phenyl thiourea derivatives have demonstrated broader utility, inhibiting a diverse array of enzymes relevant to cancer, metabolic disorders, and bacterial infections.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is not merely a function of the core scaffold but is exquisitely tuned by the nature and position of various substituents.

SAR_Diagram PT Phenyl Thiourea Core P1 Electron-Withdrawing Groups (Halogens, CF3, NO2) Enhance Anticancer Activity PT->P1 P2 Heterocyclic Moieties (Thiazole, Pyrazole) Boost Antimicrobial/Anticancer Activity PT->P2 P3 Intact -NH-C(S)-NH- Linker Essential for Activity PT->P3 FT 2-Furoyl Thiourea Core F1 Furan Ring Key Pharmacophore for Urease Inhibition FT->F1 F2 Substituent on Amine (R') Modulates Potency and Lipophilicity FT->F2

Caption: Key Structure-Activity Relationship (SAR) points.

For phenyl thiourea derivatives , the key SAR takeaways are:

  • Aromatic Substitution: The presence of electron-withdrawing groups on the phenyl ring, such as halogens (Cl, F) or trifluoromethyl (CF₃), consistently enhances anticancer and antimicrobial activities.[7][12] This is likely due to modulation of the electronic properties and lipophilicity of the molecule, improving target binding or cell penetration.

  • Heterocyclic Integration: Combining the phenyl thiourea scaffold with other heterocyclic rings like thiazole, pyrazole, or pyridine often results in synergistic activity.[5]

  • Thiourea Linker: The integrity of the -NHC(=S)NH- group is generally considered essential for maintaining biological activity, as it acts as a critical hydrogen bond donor/acceptor.[18]

For 2-furoyl thiourea derivatives , the SAR is more centered on:

  • Acyl Group: The 2-furoyl moiety itself is a critical component for activities like urease inhibition.[3]

  • Amine Substituent: The nature of the R-group on the second nitrogen (derived from the amine used in synthesis) plays a crucial role in tuning the overall activity, influencing factors like solubility and steric hindrance at the binding site.[3][4]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Here are methodologies for key assays.

Protocol 1: General Synthesis of 1-(2-furoyl)-3-substituted Thiourea

Causality: This protocol leverages the high reactivity of the in-situ generated acyl isothiocyanate with an amine nucleophile to efficiently form the thiourea bond. Acetone is a suitable solvent that dissolves the reactants and is easily removed post-reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-furoyl chloride (1.0 eq.) and potassium thiocyanate (1.0 eq.) in dry acetone.

  • Isothiocyanate Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of this compound. The formation of a KCl precipitate will be observed.

  • Amine Addition: Without isolating the intermediate, add a solution of the desired primary or secondary amine (1.0 eq.) in dry acetone dropwise to the reaction mixture.

  • Reaction: Reflux the resulting mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.[4]

  • Characterization: Confirm the structure of the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium salt MTT into formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h B 2. Treat cells with varying concentrations of thiourea derivative A->B C 3. Incubate for 48-72h B->C D 4. Add MTT solution to each well and incubate for 4h C->D E 5. Living cells convert MTT to purple formazan crystals D->E F 6. Add DMSO to dissolve formazan E->F G 7. Measure absorbance at ~570nm using a plate reader F->G H 8. Calculate % viability and determine IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours in a 5% CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[5]

Conclusion and Future Perspectives

This guide illuminates the distinct yet complementary biological profiles of 2-furoyl and phenyl thiourea derivatives. The research landscape clearly shows that phenyl thiourea derivatives are extensively validated as potent anticancer agents , with well-understood structure-activity relationships that favor electron-withdrawing substituents. Their broad utility as inhibitors of diverse enzymes further cements their status as a versatile scaffold for drug discovery.

Conversely, 2-furoyl thiourea derivatives , while less explored for cytotoxicity, have carved a niche as promising antifungal agents and specialized urease inhibitors . Their straightforward synthesis and unique acyl core present an opportunity for the development of targeted therapeutics in these areas.

Future research should focus on:

  • Bridging the Gap: Systematically evaluating the anticancer potential of 2-furoyl thiourea derivatives to determine if this is a truly underexplored area of opportunity.

  • Hybrid Molecules: Designing and synthesizing hybrid compounds that incorporate the 2-furoyl moiety onto a substituted phenyl ring to potentially harness synergistic or dual-action biological activities.

  • Mechanism Deconvolution: Expanding mechanistic studies for 2-furoyl derivatives to identify their specific cellular targets and pathways, similar to the work done for phenyl thioureas.

By continuing to explore the vast chemical space of these thiourea subclasses, the scientific community can unlock new therapeutic agents to address pressing challenges in oncology and infectious disease.

References

A Senior Application Scientist's Guide to 2-Furoyl Isothiocyanate: Unveiling its Advantages in Heterocyclic Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. Among the myriad of reagents available, acyl isothiocyanates stand out as versatile synthons for the construction of nitrogen- and sulfur-containing heterocycles, which form the backbone of numerous biologically active molecules.[1] This guide provides an in-depth technical comparison of 2-Furoyl isothiocyanate against other commonly employed acyl isothiocyanates, such as benzoyl and acetyl isothiocyanate. We will delve into its unique reactivity, supported by experimental data, and provide detailed protocols to showcase its practical advantages in the laboratory.

The Intrinsic Reactivity of Acyl Isothiocyanates: A Primer

Acyl isothiocyanates (R-CO-NCS) are characterized by two key electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, rendering it more susceptible to nucleophilic attack compared to its alkyl or aryl counterparts.[1] This heightened reactivity is the cornerstone of their utility in organic synthesis, enabling a diverse range of addition and cyclization reactions.

This compound: The Furan Advantage

While benzoyl and acetyl isothiocyanates are workhorses in many synthetic applications, this compound offers distinct advantages stemming from the electronic properties of the furan ring. The furan moiety, a five-membered aromatic heterocycle, can act as a π-electron-rich system, influencing the reactivity of the adjacent carbonyl and isothiocyanate groups. This can translate to altered reaction kinetics, selectivity, and even open avenues for unique post-synthesis modifications. Furthermore, the furan ring itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] Its incorporation into a molecular framework can, therefore, be a strategic design element in drug discovery.

Comparative Performance in Heterocyclic Synthesis

The true measure of a reagent's utility lies in its performance in the synthesis of valuable molecular scaffolds. Here, we compare the application of this compound with other acyl isothiocyanates in the synthesis of key heterocyclic systems.

Synthesis of N-Acyl Thiourea Derivatives

The reaction of acyl isothiocyanates with primary or secondary amines provides a straightforward route to N-acyl thioureas, which are versatile intermediates for the synthesis of more complex heterocycles and possess biological activities in their own right.

Table 1: Comparison of Acyl Isothiocyanates in the Synthesis of N-Acyl Thiourea Derivatives

Acyl IsothiocyanateAmine NucleophileProductYield (%)Reference
This compoundα-Naphthylamine1-(2-Furoyl)-3-(1-naphthyl)thioureaHigh[3]
This compoundVarious aminesVarious 1-(2-furoyl)thiourea derivativesGood[4]
Benzoyl isothiocyanatep-ToluidineN-p-tolyl-N'-benzoyl-thiourea85[5]

Note: Yields are reported as described in the cited literature and may not be directly comparable due to variations in reaction conditions.

The synthesis of 1-(2-Furoyl)-3-(1-naphthyl)thiourea proceeds in high yield, demonstrating the efficient reactivity of this compound with amine nucleophiles.[3] Similarly, a range of 1-(2-furoyl)thiourea derivatives have been synthesized in good yields.[4] While direct comparative studies are limited, the reported high yields for this compound are on par with or exceed those reported for benzoyl isothiocyanate in similar reactions.[5]

Synthesis of 1,2,4-Triazole-3-thiones

1,2,4-Triazole-3-thiones are an important class of heterocycles with a broad spectrum of pharmacological activities.[6] Their synthesis often involves the reaction of an acyl isothiocyanate with a hydrazine derivative to form a thiosemicarbazide intermediate, which then undergoes cyclization.

Table 2: Comparison of Acyl Isothiocyanates in the Synthesis of 1,2,4-Triazole-3-thiones

Acyl IsothiocyanateHydrazine DerivativeProduct ClassYield (%)Reference
This compoundHydrazine hydrate5-(Furan-2-yl)-4H-1,2,4-triazole-3-thioneGood[6]
Benzoyl isothiocyanateβ-Cyanoethyl hydrazine5-Thioxo-1,2,4-triazole derivativeGood[1]
Acetyl isothiocyanateAcid hydrazides1,2,4-Triazole-3-thionesGood[7]

Note: Yields are reported as "good" in the cited literature, and specific percentages may vary depending on the substrates and reaction conditions.

This compound serves as an effective building block for the synthesis of 1,2,4-triazole-3-thiones, with good yields reported for the cyclization of the intermediate thiosemicarbazide.[6] The performance is comparable to that of benzoyl and acetyl isothiocyanates in similar synthetic routes.[1][7] The choice of acyl isothiocyanate in this context may be guided by the desired substitution on the final triazole ring and the overall synthetic strategy.

Experimental Protocols

To provide a practical understanding of the advantages of this compound, we present detailed, step-by-step methodologies for key transformations.

Protocol 1: One-Pot Synthesis of 1-(2-Furoyl)thiourea Derivatives

This protocol describes the in situ generation of this compound and its subsequent reaction with an amine. This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable acyl isothiocyanate intermediate.[4]

Materials:

  • 2-Furoyl chloride

  • Potassium thiocyanate (KSCN)

  • Primary or secondary amine

  • Dry acetone

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, add potassium thiocyanate (1.1 equivalents) to dry acetone.

  • To this suspension, add a solution of 2-furoyl chloride (1.0 equivalent) in dry acetone dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate of potassium chloride will be observed.

  • Add the desired primary or secondary amine (1.0 equivalent) to the reaction mixture.

  • Reflux the reaction mixture for an appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(2-furoyl)thiourea derivative.

Causality Behind Experimental Choices:

  • Dry Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.

  • In situ Generation: This technique improves efficiency and safety by avoiding the isolation of the potentially lachrymatory and moisture-sensitive acyl isothiocyanate.

  • Reflux: Heating the reaction mixture increases the rate of nucleophilic attack by the amine on the isothiocyanate and facilitates the completion of the reaction.

Protocol 2: Synthesis of N-(2-Hydroxyphenyl)benzamides via Benzoyl Isothiocyanate

This protocol, while not using this compound, provides a comparative example of the reactivity of another common acyl isothiocyanate, benzoyl isothiocyanate, in a chemoselective N-acylation reaction.[8]

Materials:

  • Benzoyl isothiocyanate

  • 2-Aminophenol or 4-Aminophenol

  • Pyridine

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the aminophenol and benzoyl isothiocyanate in pyridine.

  • Reflux the reaction mixture for 4-5 hours, monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure.

  • Triturate the residue with water to obtain a solid product.

  • Recrystallize the crude product from ethanol to yield the pure N-(hydroxyphenyl)benzamide.

Causality Behind Experimental Choices:

  • Pyridine: Pyridine acts as both a solvent and a base, facilitating the reaction and neutralizing any acidic byproducts.

  • Reflux: The elevated temperature is necessary to drive the reaction, which involves the formation of a thiourea intermediate followed by the elimination of thiocyanic acid.[8]

Potential for Bioconjugation: A Forward Look

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or antibody, is a cornerstone of modern drug development, diagnostics, and bio-imaging. Isothiocyanates, most notably Fluorescein isothiocyanate (FITC), are widely used for labeling proteins through their reaction with primary amine groups (e.g., lysine residues) to form stable thiourea linkages.[1]

While there is a lack of specific published data on the use of this compound in bioconjugation, its inherent reactivity suggests it as a promising candidate for such applications. The furoyl moiety could offer several potential advantages:

  • Modulated Reactivity: The electronic nature of the furan ring may influence the reaction kinetics with biomolecules, potentially allowing for more controlled or selective labeling.

  • Hydrophilicity: The furan ring can impart a degree of hydrophilicity to the conjugate, which may improve solubility and reduce non-specific binding.

  • Further Functionalization: The furan ring itself can be a handle for further chemical modifications, enabling the creation of multifunctional bioconjugates.

A hypothetical protocol for labeling an antibody with this compound would likely follow a similar procedure to that of FITC labeling.

Hypothetical Protocol: Antibody Labeling with this compound

Materials:

  • Purified antibody (e.g., IgG)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Carbonate-bicarbonate buffer (0.1 M, pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Dialyze the antibody solution against the carbonate-bicarbonate buffer to remove any amine-containing buffers.

  • Slowly add a calculated amount of the this compound stock solution to the antibody solution while gently stirring. The molar ratio of isothiocyanate to antibody would need to be optimized.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Separate the labeled antibody from unreacted this compound and byproducts using a size-exclusion chromatography column.

  • Characterize the degree of labeling using UV-Vis spectroscopy.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key reaction pathways and workflows.

G cluster_0 In situ Generation of this compound cluster_1 One-Pot Synthesis of N-Furoyl Thiourea 2-Furoyl_chloride 2-Furoyl Chloride 2-Furoyl_isothiocyanate This compound 2-Furoyl_chloride->2-Furoyl_isothiocyanate + KSCN in dry acetone KSCN KSCN KSCN->2-Furoyl_isothiocyanate KCl KCl (precipitate) 2-Furoyl_isothiocyanate->KCl N-Furoyl_thiourea N-Furoyl Thiourea 2-Furoyl_isothiocyanate->N-Furoyl_thiourea + R-NH2 (Nucleophilic Attack) Amine Primary/Secondary Amine (R-NH2) Amine->N-Furoyl_thiourea

Caption: One-pot synthesis of N-Furoyl Thiourea.

G Start Start: Need to synthesize a heterocycle using an acyl isothiocyanate Substrate_Properties Consider electronic properties of the target molecule and desired final substitution pattern Start->Substrate_Properties Furoyl_Advantage Does the furan moiety offer a strategic advantage (e.g., biological activity, further functionalization)? Substrate_Properties->Furoyl_Advantage Use_Furoyl Use this compound Furoyl_Advantage->Use_Furoyl Yes Consider_Others Consider Benzoyl or Acetyl Isothiocyanate Furoyl_Advantage->Consider_Others No Reactivity_Needs Is higher electrophilicity or specific steric profile required? Consider_Others->Reactivity_Needs Benzoyl Benzoyl Isothiocyanate (Aromatic substituent) Reactivity_Needs->Benzoyl Acetyl Acetyl Isothiocyanate (Small, highly reactive) Reactivity_Needs->Acetyl

Caption: Decision tree for selecting an acyl isothiocyanate.

G Start Start: Antibody Solution in Amine-Free Buffer (pH 9.0) Add_Isothiocyanate Add this compound (dissolved in DMF/DMSO) Start->Add_Isothiocyanate Incubate Incubate in the dark (1-2 hours, room temp) Add_Isothiocyanate->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Degree of Labeling (UV-Vis Spectroscopy) Purify->Characterize End End: Purified and Characterized Labeled Antibody Characterize->End

Caption: Hypothetical workflow for antibody labeling.

Conclusion

This compound stands as a highly effective and, in many respects, advantageous alternative to more conventional acyl isothiocyanates. Its efficient participation in the synthesis of N-acyl thioureas and 1,2,4-triazole-3-thiones, coupled with the unique electronic and structural contributions of the furan moiety, makes it a valuable tool in the arsenal of the synthetic and medicinal chemist. While direct comparative data across a broad range of reactions remains an area for further investigation, the available evidence strongly supports its utility. Furthermore, the potential for its application in bioconjugation opens exciting new avenues for the development of novel biotherapeutics and diagnostic agents. As the demand for molecular diversity and functional sophistication in drug discovery continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.

References

A Comparative Spectroscopic Guide to 2-Furoyl Isothiocyanate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of novel compounds is a foundational pillar of scientific advancement. 2-Furoyl isothiocyanate serves as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds, many of which exhibit promising biological activities. Understanding the spectroscopic nuances of this key intermediate and its derivatives is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of new chemical entities.

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound and its downstream derivatives, primarily 1-(2-furoyl)thioureas. By presenting and interpreting experimental data, this document aims to equip researchers with the necessary insights to confidently identify and characterize these valuable compounds.

The Spectroscopic Signature of the Isothiocyanate Moiety: A Primer

The isothiocyanate (-N=C=S) functional group possesses a unique electronic structure that gives rise to characteristic spectroscopic signals. In IR spectroscopy, the asymmetric stretching vibration of the -NCS group is particularly informative, typically appearing as a strong and sharp absorption band in the 2200–2000 cm⁻¹ region.[1] This distinct signal is an excellent diagnostic tool for confirming the presence of the isothiocyanate functionality.

In ¹³C NMR spectroscopy, the carbon atom of the isothiocyanate group is notoriously challenging to observe. Its signal is often broad and of low intensity, a phenomenon attributed to the quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the -NCS group.[2][3] This "near-silence" can complicate spectral assignment, often requiring the use of advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) to definitively identify the isothiocyanate carbon, which typically resonates in the δ 130-140 ppm range.[2]

Spectroscopic Analysis of this compound: The Parent Compound

While this compound is a crucial synthetic intermediate, its isolation and detailed spectroscopic characterization are not always extensively reported in the literature, as it is often generated in situ for immediate use in subsequent reactions.[4][5] However, based on the well-established spectral data of related acyl isothiocyanates and furan derivatives, we can predict its key spectroscopic features. A targeted search for its experimental data is crucial for a definitive baseline.

Expected Spectroscopic Data for this compound:

Spectroscopic Technique Functional Group Expected Chemical Shift / Frequency Key Features
FT-IR -N=C=S~2000-2200 cm⁻¹Strong, sharp, characteristic asymmetric stretch
C=O (acyl)~1680-1700 cm⁻¹Strong carbonyl stretch
Furan Ring~3100-3150 cm⁻¹ (C-H), ~1500-1600 cm⁻¹ (C=C)Aromatic C-H and C=C stretching vibrations
¹H NMR Furan Protonsδ 6.5-8.0 ppmThree distinct signals corresponding to H-3, H-4, and H-5 of the furan ring, exhibiting characteristic coupling patterns.
¹³C NMR -N=C=Sδ ~130-140 ppmBroad and weak signal.
C=O (acyl)δ ~155-165 ppm
Furan Carbonsδ ~110-150 ppmFour distinct signals for the furan ring carbons.

Comparative Analysis: 1-(2-Furoyl)thiourea Derivatives

The reaction of this compound with primary or secondary amines yields 1-(2-furoyl)thiourea derivatives. This transformation leads to significant and predictable changes in the NMR and IR spectra, providing clear evidence of successful product formation.

Infrared (IR) Spectroscopy: A Tale of Two Functional Groups

The most prominent change in the IR spectrum upon conversion of this compound to a thiourea derivative is the disappearance of the strong -NCS band and the appearance of new bands associated with the thiourea moiety.

Derivative ν(N-H) (cm⁻¹) ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) Reference
1-(2-furoyl)-3-phenylthiourea331516771184[4]
1-(2-furoyl)-3-(4-hydroxyphenyl)thiourea3354 (O-H), 329516451244[4]
1-(2-furoyl)-3-(4-aminophenyl)thiourea3286 (NH₂)16661240[4]

As illustrated in the table, the sharp, intense isothiocyanate peak is replaced by N-H stretching vibrations in the 3100-3400 cm⁻¹ range and a characteristic C=S stretching vibration, often found between 1100 and 1300 cm⁻¹. The carbonyl (C=O) stretch of the furoyl group remains a prominent feature, typically observed between 1645 and 1697 cm⁻¹.[4]

¹H NMR Spectroscopy: Tracking the Reaction through Chemical Shifts

The ¹H NMR spectra of 1-(2-furoyl)thiourea derivatives provide a wealth of structural information. The protons of the furan ring remain in the aromatic region, while new signals corresponding to the N-H protons of the thiourea linkage and the protons of the amine-derived substituent appear.

Derivative δ(NH-C=O) (ppm) δ(NH-C=S) (ppm) δ(Aromatic-H) (ppm) Reference
1-(2-furoyl)-3-phenylthiourea14.04 (s, 1H)12.06 (s, 1H)8.12 – 6.78 (m, 7H)[4]
1-(2-furoyl)-3-(4-hydroxyphenyl)thiourea12.14 (s, 1H)11.19 (s, 1H)8.07 – 6.75 (m, 7H), 9.58 (s, 1H, OH)[4]
1-(2-furoyl)-3-(4-aminophenyl)thiourea12.47 (s, 1H)11.46 (s, 1H)8.09 – 6.76 (m, 7H), 7.41 (s, 2H, NH₂)[4]

The downfield chemical shifts of the N-H protons (often observed between δ 9 and 14 ppm) are characteristic of their involvement in intramolecular hydrogen bonding with the carbonyl oxygen and the sulfur atom of the thiourea backbone.[4] The integration and multiplicity of the signals for the substituent provide direct confirmation of its structure.

¹³C NMR Spectroscopy: Unambiguous Confirmation of Structure

¹³C NMR spectroscopy offers a definitive confirmation of the formation of 1-(2-furoyl)thiourea derivatives. The disappearance of the isothiocyanate carbon signal and the appearance of a new signal for the thiocarbonyl (C=S) carbon are key diagnostic features.

Derivative δ(C=S) (ppm) δ(C=O) (ppm) δ(Aromatic-C) (ppm) Reference
1-(2-furoyl)-3-phenylthiourea178157127-113[4]
1-(2-furoyl)-3-(4-hydroxyphenyl)thiourea178157155-112[4]
1-(2-furoyl)-3-(4-aminophenyl)thiourea178157148-112[4]

The thiocarbonyl carbon (C=S) typically resonates in the downfield region, around δ 178-182 ppm, providing a clear and unambiguous marker for the thiourea functionality. The chemical shifts of the carbons in the substituent group will vary depending on their electronic environment, offering further structural confirmation.

Experimental Protocols

General Synthesis of 1-(2-Furoyl)thiourea Derivatives

This protocol is adapted from the work of Al-Jeilawi and Oleiwi.[4]

  • In situ generation of this compound: To a solution of 2-furoyl chloride (1.0 eq.) in dry acetone, add potassium thiocyanate (1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the isothiocyanate can be monitored by the appearance of a white precipitate of potassium chloride.

  • Formation of the Thiourea Derivative: To the reaction mixture containing the in situ generated this compound, add the desired primary or secondary amine (1.0 eq.).

  • Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone) to obtain the pure 1-(2-furoyl)thiourea derivative.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizing the Spectroscopic Transformation

The following diagram illustrates the key structural changes and the corresponding shifts in spectroscopic signals when this compound is converted to a 1-(2-furoyl)thiourea derivative.

Spectroscopic_Transformation cluster_start This compound cluster_end 1-(2-Furoyl)thiourea Derivative start Structure: Furan-CO-NCS end Structure: Furan-CO-NH-CS-NHR start->end + RNH₂ ir_start IR: Strong ν(NCS) at ~2100 cm⁻¹ ir_end IR: ν(NH) at 3100-3400 cm⁻¹ ν(C=S) at ~1200 cm⁻¹ ir_start->ir_end Disappearance & Appearance nmr_start ¹³C NMR: Broad δ(NCS) at ~135 ppm nmr_end ¹³C NMR: Sharp δ(C=S) at ~180 ppm nmr_start->nmr_end Shift & Sharpening

Caption: Key spectroscopic shifts from isothiocyanate to thiourea.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a powerful tool for synthetic and medicinal chemists. The distinct and predictable changes in IR and NMR spectra upon the conversion of the isothiocyanate to a thiourea provide a robust method for reaction monitoring and structural confirmation. A thorough understanding of these spectroscopic signatures, as outlined in this guide, is essential for accelerating research and development in this important class of compounds.

References

A Comparative Guide to the Structural Validation of 1-(2-Furoyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel compounds is but the first step. The rigorous and unequivocal validation of their molecular structure is paramount to ensure reproducibility, understand structure-activity relationships (SAR), and meet regulatory standards. This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of 1-(2-furoyl)thiourea derivatives, a class of compounds with significant therapeutic potential.

As a senior application scientist, this guide is structured to not only present the "what" and "how" but also the critical "why" behind the selection and application of each technique. Our focus is on creating a self-validating system of analysis, where orthogonal methods provide corroborating evidence, leading to an unshakeable confirmation of the target molecular structure.

The Central Challenge: Unambiguous Structural Confirmation

The core structure of 1-(2-furoyl)thiourea derivatives, characterized by the furoyl group attached to a thiourea backbone, presents specific features that must be confirmed. These include the presence and connectivity of the furan ring, the thiocarbonyl group (C=S), the carbonyl group (C=O), and the N-H protons of the thiourea moiety, as well as the nature of any substituents. An integrated analytical approach is therefore essential.

Core Analytical Techniques: A Comparative Overview

The structural validation of 1-(2-furoyl)thiourea derivatives relies on a synergistic application of several key spectroscopic and analytical techniques. While each method provides a unique piece of the structural puzzle, their combined interpretation leads to a comprehensive and definitive picture. The most critical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.

Table 1: At-a-Glance Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (J-coupling), and number of protons.Provides detailed information on the molecular skeleton and stereochemistry.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Carbon environment and number of unique carbon atoms.Complements ¹H NMR for a complete carbon framework analysis.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides definitive molecular formula with high-resolution MS.Does not provide information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure, bond lengths, and bond angles.The "gold standard" for unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.

Deep Dive into the Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is the cornerstone of structural validation for organic molecules. For 1-(2-furoyl)thiourea derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides a detailed map of the proton environments within the molecule. For a typical 1-(2-furoyl)thiourea derivative, the following signals are characteristic:

  • Furan Ring Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), with characteristic coupling patterns.

  • N-H Protons: Two broad singlets, often at downfield chemical shifts (δ 9.0-12.0 ppm), which can be confirmed by D₂O exchange.[1]

  • Substituent Protons: Signals corresponding to any R groups attached to the thiourea nitrogen, with chemical shifts and multiplicities dependent on their nature.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Key resonances to identify include:

  • Thiocarbonyl Carbon (C=S): A highly deshielded signal typically found in the range of δ 178-184 ppm.[2]

  • Carbonyl Carbon (C=O): A signal in the range of δ 157-165 ppm.[1]

  • Furan Ring Carbons: Four signals corresponding to the carbons of the furan ring.

  • Substituent Carbons: Signals for the carbons of any R groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-(2-furoyl)thiourea derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, 1024 or more scans may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Fragmentation: Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. Fragmentation may involve cleavage of the C-N bonds of the thiourea moiety or loss of the furoyl group.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[3][4]

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. If necessary, perform tandem MS (MS/MS) to obtain fragmentation data.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated molecular weight. For HRMS data, use the accurate mass to determine the elemental composition.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups. For 1-(2-furoyl)thiourea derivatives, the IR spectrum will prominently feature:

  • N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹.[1]

  • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹.[1]

  • C=S Stretching: A weaker absorption in the range of 1100-1300 cm⁻¹.[1]

  • C-O-C Stretching (Furan): Absorptions in the fingerprint region.

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[5][6][7] This technique yields precise information on bond lengths, bond angles, and stereochemistry, leaving no doubt as to the compound's structure. The crystal structure of 1-(2-furoyl)-3,3-diphenylthiourea, for example, has been determined and confirms the molecular connectivity and conformation.[5][6]

A Self-Validating Workflow for Structural Confirmation

The following workflow diagram illustrates a logical and efficient process for the structural validation of 1-(2-furoyl)thiourea derivatives, emphasizing the interplay between different analytical techniques.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation cluster_4 Final Validation Purification Purification of 1-(2-furoyl)thiourea Derivative IR IR Spectroscopy (Functional Group ID) Purification->IR Quick Check MS Mass Spectrometry (Molecular Weight) Purification->MS Initial Confirmation H_NMR ¹H NMR (Proton Framework) IR->H_NMR MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Corroboration X_ray X-ray Crystallography (3D Structure) C_NMR->X_ray For definitive proof Validation Structure Validated C_NMR->Validation If crystal is unavailable X_ray->Validation Gold Standard

Caption: A logical workflow for the structural validation of 1-(2-furoyl)thiourea derivatives.

Conclusion

The structural validation of 1-(2-furoyl)thiourea derivatives is a critical process that demands a multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and formula from mass spectrometry, the functional group identification from IR spectroscopy, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can achieve an unequivocal confirmation of their synthesized compounds. This rigorous, self-validating methodology is essential for advancing drug discovery and development programs based on this promising class of molecules.

References

A Comparative Guide to the Enzyme Inhibitory Potential of Furoyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furoyl scaffold, a five-membered aromatic heterocycle, represents a privileged structure in medicinal chemistry. Its inherent electronic properties and synthetic tractability have made it a cornerstone in the design of a diverse array of bioactive molecules. Among these, furoyl derivatives have emerged as a particularly fruitful class of enzyme inhibitors, demonstrating efficacy against a wide range of enzymatic targets implicated in various pathological conditions. This technical guide provides a comparative analysis of the enzyme inhibition profiles of different furoyl derivatives, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutic agents.

The Strategic Advantage of the Furoyl Moiety in Enzyme Inhibition

The furan ring of the furoyl group, with its oxygen heteroatom and delocalized π-electron system, can engage in a multitude of non-covalent interactions within an enzyme's active site. These include hydrogen bonding, via the oxygen atom acting as a hydrogen bond acceptor, and π-π stacking or hydrophobic interactions with aromatic amino acid residues. This versatile binding capability, coupled with the ease of chemical modification at various positions of the furan ring and the attached acyl group, provides a robust platform for the development of potent and selective enzyme inhibitors. Structure-activity relationship (SAR) studies are therefore crucial in dissecting how different substitutions on the furoyl core influence inhibitory activity and selectivity[1].

Foundational Experimental Protocols for Assessing Enzyme Inhibition

A rigorous and standardized approach is paramount for the accurate evaluation and comparison of enzyme inhibitors. The following protocols outline the essential steps for characterizing the inhibitory properties of furoyl derivatives.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a cornerstone metric in pharmacology, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[2][3][4]

Experimental Workflow for IC50 Determination:

IC50_Determination_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Furoyl Derivative Stock Solutions B Prepare Enzyme and Substrate Solutions C Prepare Assay Buffer D Create Serial Dilutions of Inhibitors C->D E Add Enzyme and Inhibitor to Microplate D->E F Pre-incubate for Binding Equilibrium E->F G Initiate Reaction with Substrate F->G H Monitor Reaction Progress G->H I Calculate Initial Reaction Velocities H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Fit Sigmoidal Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: A generalized workflow for the determination of IC50 values.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the furoyl derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

    • Prepare the target enzyme and its specific substrate in an appropriate assay buffer that ensures optimal enzyme activity and stability. The pH and ionic strength of the buffer are critical parameters.[5][6]

  • Assay Procedure:

    • Perform serial dilutions of the inhibitor stock solutions to generate a range of concentrations to be tested.

    • In a microplate, add the enzyme solution to each well, followed by the various concentrations of the furoyl derivative. Include control wells containing enzyme and DMSO without the inhibitor (representing 100% enzyme activity) and blank wells without the enzyme to measure background signal.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow the binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the rate of product formation or substrate depletion over time using a suitable detection method, such as spectrophotometry or fluorometry.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.[2]

Rationale for Key Experimental Choices:

  • DMSO Concentration: It is crucial to maintain a consistent and low final concentration of DMSO (typically ≤1%) in all assay wells, as higher concentrations can inhibit enzyme activity.

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Therefore, it is essential to state the substrate concentration used in the assay, which is often set at or near the Michaelis constant (Km) of the enzyme.

Protocol 2: Elucidation of the Mechanism of Inhibition through Kinetic Analysis

Understanding whether a furoyl derivative acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor provides invaluable insight for lead optimization. This is determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.

Experimental Workflow for Inhibition Mechanism Determination:

Inhibition_Mechanism_Workflow A Prepare Fixed Concentrations of Furoyl Inhibitor C Measure Initial Reaction Rates (V₀) at Varying [S] for each [I] A->C B Prepare a Range of Substrate Concentrations B->C D Construct Lineweaver-Burk or Michaelis-Menten Plots C->D E Analyze the Pattern of the Plots to Determine Inhibition Type D->E F Calculate Inhibition Constant (Ki) E->F

Caption: Workflow for determining the kinetic mechanism of enzyme inhibition.

Detailed Step-by-Step Methodology:

  • Experimental Design:

    • Select several fixed concentrations of the furoyl inhibitor.

    • For each inhibitor concentration, measure the initial reaction velocity at a range of substrate concentrations.

  • Data Analysis:

    • Plot the data using a double-reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ versus 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating a decrease in Vmax with no change in Km.

    • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and apparent Km.

    • From these plots, the inhibition constant (Ki), a true measure of the inhibitor's binding affinity, can be calculated.

Comparative Inhibitory Activities of Furoyl Derivatives

The versatility of the furoyl scaffold is evident in the broad range of enzymes it can be tailored to inhibit. The following table provides a comparative overview of the inhibitory activities of various furoyl derivatives against different enzyme classes.

Furoyl Derivative ClassTarget EnzymeExample Compound/SeriesIC50 ValueReference
Furo[2,3-d]pyrimidinesVEGFR-24c57.1 nM[1]
Furo[2,3-d]pyrimidinesVEGFR-27b42.5 nM[1]
Furo[2,3-d]pyrimidinesEGFR21, 22, 23Low nM range[7]
Furoyl-based HydroxamatesHistone Deacetylases (HDACs)19i0.32 µM (A2780 CisR cells)[8]
Furoyl-based HydroxamatesHDAC12tPotent and selective[7]
2-Furoyloxychalcones(Cytotoxicity against) U-937 cellsFMC0.2 µM[9]
1-(2-Furoyl)thioureasUreaseSeries of 13 derivativesEvaluated
Furan-2-yl(phenyl)methanonesProtein Tyrosine KinasesSeveral new derivativesPromising activity

Mechanistic Insights and Signaling Pathways

The therapeutic effect of an enzyme inhibitor is ultimately determined by its impact on cellular signaling pathways. Furoyl derivatives, particularly as kinase inhibitors, have been shown to modulate key pathways involved in cancer progression.

Inhibition of the VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[1][7]

VEGFR2_Inhibition cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Furo[2,3-d]pyrimidine derivatives inhibit VEGFR-2 signaling, blocking downstream pathways that promote angiogenesis and tumor growth.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these furoyl derivatives prevent its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-ERK pathway. This ultimately leads to an anti-angiogenic effect, starving the tumor of essential nutrients and oxygen.

Conclusion and Future Perspectives

Furoyl derivatives have unequivocally demonstrated their value as a versatile and potent class of enzyme inhibitors. The comparative data presented herein highlights their broad applicability, from anticancer agents targeting kinases and HDACs to inhibitors of metabolic enzymes like urease. The detailed experimental protocols provide a solid foundation for researchers to confidently evaluate and compare new furoyl-based compounds. Future research should continue to explore the vast chemical space around the furoyl scaffold, focusing on the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic indices. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of the next generation of furoyl-based therapeutics.

References

A Comparative Guide to the Cross-Reactivity of 2-Furoyl Isothiocyanate with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key electrophilic synthons is paramount for the rational design of novel molecular entities. 2-Furoyl isothiocyanate, an acyl isothiocyanate, presents a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and bioconjugates. The electron-withdrawing nature of the 2-furoyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a potent reactant for various nucleophiles.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity of this compound with primary amines, thiols, and alcohols, supported by established chemical principles and general experimental protocols.

The Electrophilic Nature of this compound

The reactivity of this compound is dictated by the electrophilic character of the central carbon atom in the -N=C=S moiety. The adjacent electron-withdrawing 2-furoyl group further activates this carbon towards nucleophilic attack.[1] The general order of nucleophilicity for the functional groups discussed herein is primary amines > thiols > alcohols. This order is reflected in their relative reaction rates with this compound.

I. Reaction with Primary Amines: Formation of N-(2-Furoyl)thioureas

The reaction of this compound with primary amines is a robust and generally high-yielding method for the synthesis of N,N'-disubstituted thioureas. This reaction is typically rapid and proceeds readily at room temperature.[3][4] The resulting N-(2-furoyl)thiourea derivatives are often crystalline solids that can be easily purified by recrystallization.

The kinetics of the aminolysis of isothiocyanates can be complex, sometimes exhibiting a second-order dependence on the amine concentration, suggesting a mechanism where a second amine molecule acts as a base to facilitate proton transfer in the transition state.[5]

Mechanistic Pathway: Amine Addition

The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to a zwitterionic intermediate which rapidly tautomerizes to the stable thiourea product.

Amine_Reaction reagents This compound + R-NH2 intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product N-(2-Furoyl)thiourea intermediate->product Proton Transfer

Caption: Reaction of this compound with a Primary Amine.

Supporting Experimental Data

The synthesis of various N-(2-furoyl)thiourea derivatives has been reported with good to excellent yields. The products are typically characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy.

Nucleophile (Amine)ProductTypical Yield (%)1H NMR (NH protons, ppm)13C NMR (C=S, ppm)
Aniline1-(2-Furoyl)-3-phenylthiourea>80~9.5, ~11.0~181
Benzylamine1-Benzyl-3-(2-furoyl)thiourea>85~8.0, ~10.5~182
Cyclohexylamine1-Cyclohexyl-3-(2-furoyl)thiourea>90~7.8, ~10.3~182
Experimental Protocol: Synthesis of 1-(2-Furoyl)-3-phenylthiourea
  • Preparation of this compound: In a flame-dried round-bottom flask, dissolve 2-furoyl chloride (1.0 eq) in dry acetone. Add potassium thiocyanate (1.1 eq) and reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the mixture to room temperature. The resulting solution/suspension of this compound is used in the next step without isolation.[6]

  • Thiourea Formation: To the cooled mixture containing this compound, add a solution of aniline (1.0 eq) in dry acetone dropwise with stirring.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold acetone, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 1-(2-furoyl)-3-phenylthiourea.

  • Characterization: Confirm the structure of the product using FT-IR (N-H, C=O, C=S stretches), 1H NMR, and 13C NMR spectroscopy.

II. Reaction with Thiols: Formation of N-(2-Furoyl)dithiocarbamates

The reaction of this compound with thiols yields N-(2-furoyl)dithiocarbamates. Thiols are generally less nucleophilic than primary amines but more nucleophilic than alcohols. The reaction often requires a base to deprotonate the thiol to the more nucleophilic thiolate anion.[7] The pH of the reaction medium can be critical, with the reaction being favored at a pH range of 6-8.[8]

Mechanistic Pathway: Thiolate Addition

In the presence of a base, the thiol is deprotonated to a thiolate, which then acts as a potent nucleophile, attacking the isothiocyanate carbon.

Thiol_Reaction thiol R-SH thiolate R-S- thiol->thiolate Base intermediate Dithiocarbamate Anion thiolate->intermediate Nucleophilic Attack isothiocyanate This compound isothiocyanate->intermediate Nucleophilic Attack product N-(2-Furoyl)dithiocarbamate intermediate->product Work-up Alcohol_Reaction reagents This compound + R-OH product N-(2-Furoyl)-O-alkyl Thiocarbamate reagents->product Catalyst, Heat

References

A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of 2-Furoyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a critical starting point. Among these, 2-Furoyl isothiocyanate and its derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] However, the journey from a biologically active "hit" to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties. A compound's efficacy is intrinsically linked to its ability to reach its target in the body, remain stable long enough to exert its effect, and do so without undue toxicity.

This guide provides a comprehensive framework for assessing the drug-like properties of this compound derivatives. As a Senior Application Scientist, my objective is not to simply provide a list of protocols, but to impart a deeper understanding of the experimental rationale and the interpretation of the resulting data. We will explore both in silico and in vitro methodologies, comparing the theoretical and experimental profiles of our lead compound class against established drugs: the anticancer isothiocyanate Sulforaphane and the heterocyclic antimicrobial Linezolid . This comparative approach will provide a robust context for evaluating the potential of this compound derivatives as future therapeutics.

The Foundational Assessment: Lipinski's Rule of Five and Physicochemical Properties

Before embarking on extensive laboratory-based assays, a foundational in silico assessment of a compound's physicochemical properties is a crucial first step. Lipinski's Rule of Five provides a set of empirical guidelines to predict the oral bioavailability of a drug candidate.[3] These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.

The core tenets of Lipinski's Rule of Five are:

  • Molecular Weight (MW) < 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) < 5: LogP is a measure of a compound's lipophilicity. A value less than 5 suggests a balance between lipid and aqueous solubility, which is crucial for traversing cell membranes.

  • Hydrogen Bond Donors (HBD) < 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) < 10: The number of N and O atoms.

Let's compare the predicted properties of the parent this compound with our selected benchmarks, Sulforaphane and Linezolid.

PropertyThis compoundSulforaphaneLinezolidLipinski's Rule of Five Guideline
Molecular Weight (Da) 153.16[4]177.29[5]337.35[1]< 500
LogP 1.4 (Predicted)0.23 (Predicted)[5]0.5[1]< 5
Hydrogen Bond Donors 0[4]0[5]1[1]< 5
Hydrogen Bond Acceptors 3[4]3[5]6[1]< 10
Rule of Five Violations 000≤ 1

Table 1: In silico comparison of physicochemical properties based on Lipinski's Rule of Five.

From this initial assessment, this compound and its derivatives are predicted to have excellent oral bioavailability, with no violations of Lipinski's Rule of Five. This provides a strong rationale for proceeding with more resource-intensive in vitro testing.

Experimental Evaluation of Core Drug-Like Properties: ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are the cornerstone of preclinical drug development. These assays provide critical data on how a drug candidate is likely to behave in a biological system.

Absorption: Solubility and Permeability

For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream.

Aqueous Solubility: This is a fundamental property that can be determined using the shake-flask method. The compound is added to a buffered solution at a relevant physiological pH (e.g., 7.4) and shaken until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by HPLC.

Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal permeability. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The test compound is added to the apical (top) side of the monolayer, and its appearance on the basolateral (bottom) side is measured over time. The apparent permeability coefficient (Papp) is then calculated.

CompoundPredicted Aqueous SolubilityExperimental Permeability (Papp, 10⁻⁶ cm/s)
This compound Derivative (Hypothetical) Moderately SolubleModerate to High
Sulforaphane Soluble[5]High
Linezolid Good Solubility[6]High[7]

Table 2: Comparative Absorption Properties.

The furan moiety in this compound derivatives is expected to confer moderate solubility.[8] Their relatively small size and lipophilicity suggest they are likely to exhibit good permeability. Experimental validation is, of course, essential.

Metabolism and Excretion: Stability and CYP450 Inhibition

A drug's metabolic stability determines its half-life in the body. Rapid metabolism can lead to low bioavailability and the need for frequent dosing. The primary site of drug metabolism is the liver, mediated by the cytochrome P450 (CYP450) family of enzymes.

Metabolic Stability: This is assessed by incubating the compound with liver microsomes (vesicles of the endoplasmic reticulum containing CYP450 enzymes) or hepatocytes (whole liver cells) and measuring the rate of its disappearance over time.

CYP450 Inhibition: It is crucial to determine if a new drug candidate inhibits any of the major CYP450 isoforms (e.g., CYP3A4, CYP2D6), as this can lead to drug-drug interactions. This is typically evaluated using fluorescent or luminescent probe substrates for each isoform.

CompoundMetabolic Stability (in human liver microsomes)CYP450 Inhibition Potential
This compound Derivative (Hypothetical) ModerateTo be determined
Sulforaphane Rapidly metabolized (conjugated with glutathione)[9]Inducer of Phase II enzymes, weak inhibitor of some CYPs[10]
Linezolid Metabolized by non-enzymatic oxidation[6]Weak inhibitor of MAO, no significant CYP inhibition[6]

Table 3: Comparative Metabolic Properties.

Isothiocyanates like sulforaphane are known to be extensively metabolized via conjugation with glutathione.[9] It is plausible that this compound derivatives will follow a similar metabolic fate. Their potential to inhibit or induce CYP450 enzymes must be experimentally determined.

Toxicity

Early assessment of potential toxicity is vital to de-risk a drug development program. In vitro cytotoxicity assays are a common first-line screen.

Cytotoxicity Assay: This can be performed using a variety of cell lines, such as HepG2 (a human liver cancer cell line), to assess for potential hepatotoxicity. The MTT assay, which measures the metabolic activity of cells, is a widely used method.

Mechanistic Insights: Signaling Pathways and Biological Targets

Understanding the mechanism of action of a compound class is integral to its development. The biological activity of this compound derivatives is likely influenced by the furan scaffold and the isothiocyanate functional group.

Antimicrobial Mechanism: Furan derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth and the modification of essential enzymes.[1] The electrophilic nature of the isothiocyanate group can also contribute to this activity by reacting with nucleophilic residues in microbial proteins.

Anticancer Mechanism: Isothiocyanates, such as sulforaphane, are known to modulate multiple signaling pathways involved in cancer progression.[10][11] These include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. It is hypothesized that this compound derivatives may share some of these mechanisms.

Experimental Protocols

1. Shake-Flask Solubility Assay

  • Prepare a series of buffers at different physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Add an excess of the test compound to each buffer in a sealed vial.

  • Shake the vials at a constant temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the solutions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

2. Caco-2 Permeability Assay

  • Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture until a confluent monolayer is formed (typically 21 days).

  • Wash the cell monolayer with a transport buffer.

  • Add the test compound (at a known concentration) to the apical chamber.

  • At various time points, collect samples from the basolateral chamber.

  • Analyze the concentration of the test compound in the basolateral samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

3. Liver Microsomal Stability Assay

  • Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer.

  • Initiate the metabolic reaction by adding NADPH (a cofactor for CYP450 enzymes).

  • At specific time points, quench the reaction by adding a stopping solution (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Visualizing the Path Forward

Drug_Discovery_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Evaluation cluster_2 Decision Gate in_silico Physicochemical Profiling (Lipinski's Rule of Five) solubility Aqueous Solubility in_silico->solubility permeability Caco-2 Permeability in_silico->permeability go_nogo Go/No-Go Decision for Lead Optimization solubility->go_nogo permeability->go_nogo metabolism Metabolic Stability (Microsomes/Hepatocytes) metabolism->go_nogo cyp_inhibition CYP450 Inhibition cyp_inhibition->go_nogo toxicity Cytotoxicity toxicity->go_nogo

Caption: A streamlined workflow for evaluating the drug-like properties of new chemical entities.

Anticancer_Mechanism ITC Isothiocyanate Derivative ROS ↑ Reactive Oxygen Species ITC->ROS Apoptosis Apoptosis ITC->Apoptosis CellCycle Cell Cycle Arrest ITC->CellCycle ROS->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Hypothesized anticancer signaling pathways for isothiocyanate derivatives.

Conclusion and Future Directions

The preliminary in silico analysis of this compound suggests a favorable starting point for a drug discovery campaign. Its adherence to Lipinski's Rule of Five provides a strong impetus for comprehensive in vitro ADMET profiling. By systematically evaluating its solubility, permeability, metabolic stability, and potential for toxicity and drug-drug interactions, a clear picture of its drug-like potential will emerge.

The comparative approach outlined in this guide, using Sulforaphane and Linezolid as benchmarks, will enable researchers to make informed decisions about the progression of this compound derivatives as either antimicrobial or anticancer drug candidates. The experimental data generated will be invaluable for guiding lead optimization efforts, with the ultimate goal of developing a novel therapeutic with a well-characterized and favorable drug-like profile. The path from a promising molecule to a life-changing medicine is arduous, but a rigorous and scientifically sound evaluation of its fundamental properties is the essential first step.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Furoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive building block in modern synthetic chemistry, 2-Furoyl isothiocyanate is prized for its ability to construct complex heterocyclic systems.[1] This utility stems from the highly electrophilic nature of the isothiocyanate (-N=C=S) functional group, which is further activated by the adjacent electron-withdrawing furoyl moiety.[1][2] However, this same reactivity necessitates a rigorous and chemically-informed approach to its handling and disposal. This guide provides the essential operational and safety protocols for the proper management of this compound waste streams, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough understanding of its hazard profile is paramount. The compound is a known irritant and presents significant risks upon exposure.

Core Hazards:

  • Skin and Eye Damage: Direct contact can cause skin irritation and serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3][4]

  • Moisture Sensitivity: The compound reacts with water, including ambient moisture, which can lead to pressure buildup in sealed containers and hydrolysis. Isothiocyanates are generally susceptible to hydrolysis, which can be catalyzed by acid.[5][6][7]

Personal Protective Equipment (PPE): A non-negotiable baseline for handling this chemical includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's breakthrough time data.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of the neat compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation.[3][8][9]

Hazard Identification GHS Pictograms & Statements
Classification Pictograms: GHS07 (Exclamation Mark) Signal Word: Warning Hazard Statements: H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Prevention Precautionary Statements: P261: Avoid breathing vapors/mist. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This table summarizes key data from the this compound Safety Data Sheet.[3][4]

Emergency Spill Management

In the event of an accidental release, immediate and correct action is critical.

Protocol for Small Spills (<5 mL):

  • Evacuate & Ventilate: Ensure the spill is contained within a chemical fume hood. If outside a hood, evacuate the immediate area and ensure adequate ventilation.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): Cautiously add a solution of 5% sodium carbonate or a 1:1:1 mixture of water, ethanol, and sodium carbonate to the absorbed material to begin hydrolysis.

  • Collect: Using non-sparking tools, carefully scoop the absorbed, neutralized material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Treat all contaminated materials (absorbent, gloves, cleaning supplies) as hazardous waste.

Protocol for Large Spills (>5 mL):

  • Evacuate: Immediately evacuate all personnel from the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Do Not Attempt to Clean: A large spill of this reactive material requires specialized handling and equipment beyond the scope of standard laboratory personnel.

Standard Disposal Procedures

The appropriate disposal path for this compound is dictated by the quantity of waste. The following workflow provides a clear decision-making framework.

G start Assess this compound Waste decision Quantity > 5g / 5mL? start->decision bulk Protocol 3.1: Package for Licensed Hazardous Waste Disposal decision->bulk  Yes small Protocol 3.2: In-Lab Chemical Neutralization decision->small  No final_disposal Dispose of Neutralized Solution and Contaminated Materials per Institutional Guidelines bulk->final_disposal neutralization_choice Choose Neutralization Method small->neutralization_choice hydrolysis Method A: Alkaline Hydrolysis neutralization_choice->hydrolysis  Option 1 amine Method B: Nucleophilic Addition (Amine) neutralization_choice->amine  Option 2 verify Verify Neutralization (e.g., pH check, absence of odor) hydrolysis->verify amine->verify verify->final_disposal

Decision workflow for the proper disposal of this compound.
Protocol 3.1: Disposal of Bulk Quantities

For quantities exceeding approximately 5 grams or 5 mL, in-lab neutralization is not recommended.

  • Container: Use the original manufacturer's container if possible, or a designated, compatible hazardous waste container. Ensure the container is in good condition and can be securely sealed.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "80440-95-5," and the appropriate hazard pictograms.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like acids, bases, and oxidizers.[8]

  • Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.[3][4]

Protocol 3.2: Neutralization of Small, Lab-Scale Quantities

Small residual amounts (e.g., from rinsing glassware) or quantities under 5 mL can be chemically neutralized in a fume hood. The principle is to react the electrophilic carbon of the isothiocyanate with a nucleophile to form a more stable, less hazardous compound.

Method A: Alkaline Hydrolysis

Causality: This method utilizes a basic solution to promote the hydrolysis of the isothiocyanate. The nucleophilic hydroxide ion attacks the electrophilic carbon, leading to the formation of a transient thiocarbamic acid, which subsequently decomposes to the corresponding primary amine (2-furoylamine) and inorganic byproducts.[5][6]

  • Prepare Neutralization Bath: In a beaker large enough to contain the reaction, place a stir bar and a 1 M solution of sodium hydroxide (NaOH) or a 10% solution of sodium carbonate (Na₂CO₃). The volume should be at least 20 times the volume of the isothiocyanate waste. Place the beaker in an ice bath to control any potential exotherm.

  • Slow Addition: While stirring vigorously, slowly add the this compound waste dropwise to the basic solution. Do not add the base to the waste.

  • React: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.

  • Verify: Check the pH of the solution to ensure it remains basic.

  • Dispose: The resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, pending approval from your local EH&S guidelines.

Method B: Nucleophilic Addition with an Amine

Causality: This method leverages the high reactivity of isothiocyanates toward amines. A primary or secondary amine will readily attack the isothiocyanate carbon to form a stable N,N'-disubstituted thiourea derivative, which is significantly less reactive and hazardous.

  • Prepare Neutralization Bath: In a beaker with a stir bar, prepare a solution of a simple, inexpensive amine such as 10% aqueous ammonia or 5% diethylamine in a solvent like isopropanol or ethanol. The molar excess of the amine should be at least 2-fold relative to the isothiocyanate.

  • Slow Addition: While stirring, slowly add the this compound waste dropwise to the amine solution. An exotherm may be observed; control the addition rate to keep the temperature manageable.

  • React: Stir the mixture at room temperature for at least 1 hour. The formation of the thiourea is typically rapid.

  • Dispose: The resulting solution containing the thiourea derivative should be collected in a designated non-halogenated organic waste container for disposal via your institution's hazardous waste program.

References

Personal protective equipment for handling 2-Furoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Furoyl Isothiocyanate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This compound, a reactive building block, offers significant potential in synthesis. However, its utility is matched by its hazardous nature. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of why these protocols are critical. Our goal is to empower you with the knowledge to maintain a secure laboratory environment, ensuring that your focus remains on scientific discovery, not on mitigating preventable incidents.

Immediate Hazard Assessment: Understanding the Adversary

This compound, like many isothiocyanates, is a potent lachrymator and irritant. The isothiocyanate functional group (-N=C=S) is highly electrophilic, meaning it readily reacts with nucleophiles like the water on mucosal surfaces (eyes, respiratory tract) and the amine/thiol groups in proteins on your skin. This reactivity is the root cause of its primary hazards.

  • Severe Irritation: Contact will cause significant irritation to the skin, eyes, and respiratory system[1].

  • Lachrymator: Vapors are tear-inducing and can cause immediate discomfort and impaired vision.

  • Sensitization: Repeated exposure may lead to allergic skin reactions.

  • Inhalation Hazard: Inhaling vapors or aerosols can lead to respiratory distress[1].

All handling of this compound must be predicated on preventing any direct contact or inhalation.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the primary barrier between you and the chemical. Each component is selected to counter a specific hazard posed by this compound. Do not compromise on any element of this ensemble.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with Nitrile Gloves. The outer glove bears the brunt of any potential contamination, while the inner glove provides a critical secondary barrier. Nitrile is selected for its resistance to a broad range of chemicals. Causality: Prevents skin contact, irritation, and potential sensitization[1][2].
Eye & Face Protection Chemical Safety Goggles and a Full-Face Shield. Goggles provide a seal against vapors and splashes. The face shield offers a secondary, broader barrier for the entire face. Causality: The lachrymatory and corrosive nature of isothiocyanates necessitates robust protection against both direct splashes and ambient vapors reaching the eyes[1][3].
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned) and an Apron. The lab coat is the minimum requirement. An apron provides an additional layer of protection against spills during transfers. Causality: Protects skin on the torso and arms from accidental contact and spills[4][5].
Respiratory Protection Work exclusively within a certified Chemical Fume Hood. This is the most critical engineering control. An air-purifying respirator with an appropriate cartridge may be necessary for spill cleanup outside of a hood, but should not be the primary means of protection. Causality: A fume hood actively removes irritating and harmful vapors from the user's breathing zone, preventing respiratory tract irritation[3].
Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed as a self-validating system. Each step logically follows the last to minimize risk from preparation through disposal.

Workflow Diagram: Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemicals, Glassware, PPE) prep1->prep2 prep3 Don Full PPE Ensemble prep2->prep3 handle1 Place Absorbent Pad on Work Surface prep3->handle1 Begin Work handle2 Unseal and Aliquot This compound handle1->handle2 handle3 Securely Cap Primary Container handle2->handle3 handle4 Perform Reaction handle3->handle4 clean1 Quench/Neutralize Reactive Waste handle4->clean1 Reaction Complete clean2 Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 Wipe Down Surfaces with Decontaminant clean2->clean3 clean4 Doff PPE in Order (Outer Gloves First) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A logical workflow from preparation to disposal.

I. Preparation Phase (Pre-Handling)

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure safety showers and eyewash stations are unobstructed[3].

  • Assemble Materials: Before bringing the chemical into the hood, gather all necessary glassware, reagents, and spill cleanup materials (absorbent pads, neutralizer).

  • Don PPE: Put on your complete PPE ensemble as detailed in the table above. The last item on should be your outer pair of gloves.

II. Handling Phase (Inside the Fume Hood)

  • Work Surface: Place a chemical-absorbent pad on the floor of the fume hood to contain minor drips or spills.

  • Chemical Transfer: Handle the container of this compound with care. Use non-sparking tools if transferring large quantities[4][5]. Perform all aliquoting and transfers slowly to avoid splashes and aerosol generation.

  • Storage Between Uses: Keep the container tightly closed when not in use. This compound is moisture-sensitive and vapors are hazardous[3][4].

III. Cleanup and Disposal Plan

  • Decontamination: All glassware that has come into contact with the chemical should be rinsed with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must be collected as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container should be stored in a well-ventilated area[4].

    • Solid Waste: Contaminated solid waste (gloves, absorbent pads, pipette tips) must be placed in a separate, sealed hazardous waste bag or container.

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations[1]. Do not pour this chemical down the drain.

Emergency Response Plan: Immediate Actions

In the event of an exposure or spill, swift and correct action is paramount.

Emergency ScenarioImmediate Step-by-Step Response Protocol
Skin Contact 1. Immediately remove contaminated clothing and gloves[1]. 2. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large[1]. 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel[3].
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. 2. Remove contact lenses if present and easy to do so[1]. 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately[1]. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth)[1][3]. 3. Seek immediate medical attention.
Minor Spill (in Fume Hood) 1. Alert others in the lab. 2. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[3]. 4. Wipe the area with a decontaminating solution.

Emergency Decision Flowchart

start Exposure or Spill Occurs q_type What is the nature of the incident? start->q_type spill Chemical Spill q_type->spill Spill exposure Personal Exposure q_type->exposure Exposure q_location Where did the spill occur? spill->q_location q_exposure_type What type of exposure? exposure->q_exposure_type in_hood Inside Fume Hood q_location->in_hood Minor out_hood Outside Fume Hood q_location->out_hood Major minor_spill_action Use Spill Kit Collect as Hazardous Waste in_hood->minor_spill_action major_spill_action Evacuate Area Call EHS/Emergency Services out_hood->major_spill_action skin_eye Skin / Eye Contact q_exposure_type->skin_eye inhalation Inhalation q_exposure_type->inhalation skin_eye_action Use Safety Shower / Eyewash for 15 minutes Seek Medical Attention skin_eye->skin_eye_action inhalation_action Move to Fresh Air Seek Medical Attention inhalation->inhalation_action

Caption: A decision tree for immediate emergency actions.

By internalizing not just the steps but the reasoning behind them, you transform a safety protocol from a list of rules into an intuitive practice. This foundational understanding is the key to building a resilient safety culture and ensuring that your valuable research proceeds without incident.

References

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